molecular formula C9H7Br2N3 B010918 1-benzyl-3,5-dibromo-1H-1,2,4-triazole CAS No. 106724-85-0

1-benzyl-3,5-dibromo-1H-1,2,4-triazole

Cat. No.: B010918
CAS No.: 106724-85-0
M. Wt: 316.98 g/mol
InChI Key: YXSNCHAOAYRKCF-UHFFFAOYSA-N
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Description

1-benzyl-3,5-dibromo-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C9H7Br2N3 and its molecular weight is 316.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 17.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3,5-dibromo-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2N3/c10-8-12-9(11)14(13-8)6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSNCHAOAYRKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363062
Record name 1-benzyl-3,5-dibromo-1H-1,2,4-triazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819111
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

106724-85-0
Record name 3,5-Dibromo-1-(phenylmethyl)-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106724-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzyl-3,5-dibromo-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 1-Benzyl-3,5-dibromo-1H-1,2,4-triazole: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details the core physicochemical properties of the molecule, centered on its molecular weight, and presents a validated, step-by-step synthetic protocol. Furthermore, it outlines a robust framework for its analytical characterization, ensuring structural integrity and purity. The guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively synthesize, validate, and utilize this versatile chemical scaffold in their research endeavors.

Core Physicochemical Properties and Identifiers

This compound is a substituted aromatic heterocycle. Its structure is defined by a central 1,2,4-triazole ring, which is a well-established pharmacophore in numerous clinically approved drugs.[1][2] The key physical and chemical identifiers for this compound are summarized below, providing a foundational dataset for experimental design and computational modeling.

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis, for preparing solutions of known molarity, and as a primary validation point in mass spectrometry analysis. The theoretical molecular weight, derived from its molecular formula, is a fundamental constant for this compound.

PropertyValueSource
Molecular Weight 316.983 g/mol [3]
Molecular Formula C₉H₇Br₂N₃[3]
CAS Number 106724-85-0[3][4]
Canonical SMILES C1=CC=C(C=C1)CN2C(=NC(=N2)Br)Br
InChI Key FRAKFBWDPXYIQO-UHFFFAOYSA-N
ChEMBL ID CHEMBL1864467[3]
DSSTox Substance ID DTXSID60363062[3]

The 1,2,4-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,4-triazole ring is not merely a chemical curiosity; it is a "privileged scaffold" in modern drug discovery.[1] Its unique combination of features—hydrogen bonding capability, dipole character, metabolic stability, and rigid structure—allows it to interact with a wide array of biological targets with high affinity.[1] This has led to its incorporation into a multitude of successful drugs spanning various therapeutic areas.

Notably, the 1,2,4-triazole core is central to the mechanism of action of widely used antifungal agents like fluconazole and itraconazole.[2] Its utility also extends to anticancer, antiviral, and anticonvulsant therapies.[1][5] The subject of this guide, this compound, serves as a key intermediate or building block. The two bromine atoms provide reactive handles for further chemical modification via cross-coupling reactions, enabling the rapid generation of diverse compound libraries for screening and lead optimization.

G cluster_scaffold 1,2,4-Triazole Core cluster_properties Key Properties cluster_applications Therapeutic Applications Triazole 1,2,4-Triazole Scaffold Properties H-Bonding Capacity Dipole Moment Metabolic Stability Triazole->Properties Exhibits Antifungal Antifungal (e.g., Fluconazole) Properties->Antifungal Leads to Anticancer Anticancer (e.g., Letrozole) Properties->Anticancer Leads to Antiviral Antiviral Properties->Antiviral Leads to Other Other CNS Agents Properties->Other Leads to

Logical relationship of the 1,2,4-triazole scaffold.

Synthesis and Mechanistic Considerations

The synthesis of this compound is most efficiently achieved through a two-step process. This involves the initial formation of the dibrominated triazole core, followed by a selective N-alkylation with benzyl bromide. This approach ensures high regioselectivity and yield.

Overall Synthetic Workflow

G Start 3,5-Dibromo-1H-1,2,4-triazole (Precursor) Reaction Step 2: N-Alkylation Start->Reaction Reagent Benzyl Bromide (BnBr) Base (e.g., K₂CO₃) Solvent (e.g., DMF) Reagent->Reaction Product This compound Reaction->Product QC Purification & Characterization (NMR, MS) Product->QC

High-level workflow for the synthesis of the target compound.
Step 1: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole (Precursor)

The precursor, 3,5-dibromo-1H-1,2,4-triazole (CAS 7411-23-6), can be synthesized from 1,2,4-triazole via a bromination reaction, though it is also commercially available. For the purposes of this guide, we will begin with the commercially sourced precursor.

Step 2: N-Benzylation of 3,5-Dibromo-1H-1,2,4-triazole

This protocol describes a standard N-alkylation reaction. The choice of a polar aprotic solvent like Dimethylformamide (DMF) is crucial as it effectively dissolves the triazole salt and facilitates the Sₙ2 reaction mechanism. Potassium carbonate is selected as a mild and cost-effective base, sufficient to deprotonate the triazole ring's N-H proton, thereby activating it as a nucleophile.

Experimental Protocol:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dibromo-1H-1,2,4-triazole (1.0 eq, e.g., 2.27 g, 10 mmol).

  • Solvent and Base Addition: Add anhydrous DMF (40 mL) to the flask. Stir the suspension until the solid is partially dissolved. Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq, e.g., 2.07 g, 15 mmol).

  • Reagent Addition: Add benzyl bromide (1.1 eq, e.g., 1.31 mL, 11 mmol) dropwise to the stirring suspension at room temperature.

    • Causality Note: Adding the electrophile (benzyl bromide) dropwise helps to control any potential exotherm and ensures a homogenous reaction.

  • Reaction Execution: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (200 mL). A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove DMF and inorganic salts, followed by a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a white or off-white solid.

Analytical Validation and Quality Control

To ensure the identity, purity, and structural integrity of the synthesized this compound, a suite of analytical techniques must be employed. This self-validating system confirms the successful outcome of the synthesis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum should show characteristic peaks for the benzyl group's aromatic and methylene protons, while the ¹³C NMR will confirm the carbon framework of the entire molecule.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement. The observed isotopic pattern will be characteristic of a molecule containing two bromine atoms (a distinctive M, M+2, M+4 pattern). This directly validates the molecular weight.

  • Melting Point (MP): A sharp and consistent melting point range is a strong indicator of the compound's purity.

Expected Analytical Data:

TechniqueExpected ResultPurpose
¹H NMR Signals for benzylic CH₂ (~5.5 ppm) and aromatic protons (~7.3 ppm).Structural confirmation and purity assessment.
¹³C NMR Signals for benzylic CH₂, triazole carbons, and phenyl carbons.Confirms carbon skeleton.
HRMS (ESI-TOF) [M+H]⁺ calculated for C₉H₈Br₂N₃⁺ should match the observed value.Confirms molecular formula and weight.[6]
Melting Point A sharp, defined melting range.Purity assessment.

Applications in Research and Drug Development

This compound is primarily a versatile intermediate for further chemical synthesis. The two bromine atoms are ideal leaving groups for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the modular and efficient synthesis of a wide range of 3,5-disubstituted-1-benzyl-1H-1,2,4-triazole derivatives. Such libraries are invaluable in screening campaigns for identifying new drug candidates, particularly in the fields of oncology and infectious diseases, where the 1,2,4-triazole scaffold has proven highly effective.[1][5]

References

An In-Depth Technical Guide to the Chemical Properties of 1-Benzyl-3,5-dibromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The document details its molecular structure, physicochemical properties, a robust synthetic pathway, and its characteristic spectroscopic signature. Emphasis is placed on the compound's chemical reactivity, particularly its utility as a versatile building block in synthetic organic chemistry. The insights herein are curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the creation of novel molecules.

Introduction to the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a cornerstone pharmacophore in modern medicinal chemistry. This five-membered heterocycle, containing three nitrogen atoms, is a bioisostere of amides and esters, enabling it to engage in crucial hydrogen bonding interactions with biological targets. Its inherent chemical stability and rigid planar structure make it an ideal scaffold for constructing therapeutic agents. Derivatives of 1,2,4-triazole have demonstrated a vast spectrum of pharmacological activities, including antifungal, anticancer, and antiviral properties.

This compound emerges as a particularly valuable intermediate. The N-benzyl group modulates lipophilicity and can introduce specific steric and electronic features, while the two bromine atoms at the 3 and 5 positions of the triazole ring serve as highly versatile synthetic handles. These reactive sites allow for the strategic introduction of diverse functional groups through modern cross-coupling methodologies, making this compound a gateway to extensive libraries of novel, trisubstituted triazole derivatives.

Molecular Structure and Physicochemical Properties

The structural integrity and physical characteristics of a compound are foundational to its application in research and development.

Core Chemical Identifiers

A summary of the key identifiers for this compound is presented below.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 106724-85-0[1]
Molecular Formula C₉H₇Br₂N₃[1]
Molecular Weight 316.98 g/mol [1]
Canonical SMILES C1=CC=C(C=C1)CN2C(=N/C(=N2)/Br)Br
InChI Key InChI=1S/C9H7Br2N3/c10-8-13-9(11)14(12-8)6-7-4-2-1-3-5-7/h1-5H,6H2
Structural Analysis

The molecule consists of a central, planar 1,2,4-triazole ring. The benzyl group is attached to the N1 position, and two bromine atoms are substituted at the C3 and C5 positions. Based on crystallographic data of analogous structures, the benzyl group is not coplanar with the triazole ring, adopting a twisted conformation. This geometry influences the molecule's packing in the solid state and its interaction with solvents and reagents.

Molecular structure of the target compound.

Synthesis and Mechanistic Considerations

While multiple strategies exist for forming 1,2,4-triazole rings, a highly logical and efficient route to the title compound involves the N-alkylation of a pre-formed dibrominated triazole core. This approach is superior to post-alkylation bromination, as it prevents potential side reactions on the electron-rich benzyl ring.

Plausible Synthetic Pathway

The synthesis is best achieved via a two-step process:

  • Bromination of 1H-1,2,4-triazole: The commercially available 1H-1,2,4-triazole is treated with a brominating agent to yield 3,5-dibromo-1H-1,2,4-triazole.

  • N-Benzylation: The resulting dibrominated intermediate undergoes a nucleophilic substitution reaction with benzyl bromide in the presence of a base to afford the final product.

Synthetic_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-Benzylation start 1H-1,2,4-Triazole reagents1 Br₂, NaOH, H₂O/DCM start->reagents1 product1 3,5-Dibromo-1H-1,2,4-triazole reagents1->product1 reagents2 Benzyl Bromide, K₂CO₃, DMF product1->reagents2 product2 This compound reagents2->product2

Proposed two-step synthesis workflow.
Experimental Protocol: N-Benzylation of 3,5-Dibromo-1H-1,2,4-triazole

This protocol is a self-validating system based on established methodologies for N-alkylation of nitrogen heterocycles.

  • Reagent Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dibromo-1H-1,2,4-triazole (1.0 eq).[2]

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material, followed by the addition of a non-nucleophilic base such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

    • Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the triazole anion. K₂CO₃ is a mild and effective base for deprotonating the triazole N-H.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate of the crude product should form.

  • Purification: Collect the solid by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized compound is achieved through a combination of spectroscopic techniques. While a full experimental dataset is not publicly available, the expected spectral characteristics can be accurately predicted based on analogous compounds.[3][4][5]

TechniquePredicted ObservationRationale
¹H NMR δ ~5.4-5.6 ppm (s, 2H, -CH₂-); δ ~7.2-7.4 ppm (m, 5H, Ar-H)The benzylic protons are deshielded by the adjacent nitrogen and phenyl ring, appearing as a characteristic singlet. Aromatic protons of the benzyl group appear in their typical region.[4][5]
¹³C NMR δ ~52-55 ppm (-CH₂-); δ ~128-135 ppm (Ar-C); δ ~140-150 ppm (C3/C5-Br)The benzylic carbon signal is distinct. The two brominated carbons of the triazole ring are expected to be significantly downfield.[3]
Mass Spec (EI) M⁺ peak at m/z 315/317/319 (isotopic pattern for Br₂); Fragment at m/z 91 (C₇H₇⁺, tropylium ion)The molecular ion will show a characteristic isotopic distribution due to the two bromine atoms. The most prominent fragment will likely be the stable tropylium cation from the cleavage of the benzyl group.
Infrared (IR) ~3030 cm⁻¹ (Ar C-H stretch); ~1500-1600 cm⁻¹ (C=N, C=C stretch); ~1220 cm⁻¹ (N-N=N); ~700-800 cm⁻¹ (C-Br stretch)Expected peaks correspond to the key functional groups within the molecule.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its capacity as a synthetic intermediate. The two C-Br bonds are prime sites for metal-catalyzed cross-coupling reactions.

Reactivity of the Dibromo-Triazole Core

The bromine atoms at the C3 and C5 positions are readily displaced, enabling the construction of more complex molecular architectures. This is particularly relevant in drug discovery for scaffold decoration and structure-activity relationship (SAR) studies.

  • Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base allows for the formation of C-C bonds, yielding 3,5-diaryl-1-benzyl-1H-1,2,4-triazoles.[6][7]

  • Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes can introduce alkynyl moieties, which are valuable for further functionalization via click chemistry or as components in natural product synthesis.

  • Chan-Evans-Lam (CEL) Coupling: Copper-catalyzed reactions can be used to form C-N or C-O bonds, for instance, by coupling with amines or phenols.[8]

The two bromine atoms can be substituted sequentially by carefully controlling stoichiometry and reaction conditions, allowing for the synthesis of unsymmetrically substituted 1,2,4-triazoles.

Reactivity_Scheme cluster_reactions Cross-Coupling Reactions cluster_products Potential Products start 1-Benzyl-3,5-dibromo- 1H-1,2,4-triazole suzuki Suzuki Coupling (R-B(OH)₂, Pd cat.) start->suzuki sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) start->sonogashira cel Chan-Lam Coupling (R₂NH, Cu cat.) start->cel prod_suzuki Di-Aryl Substituted Triazole suzuki->prod_suzuki prod_sonogashira Di-Alkynyl Substituted Triazole sonogashira->prod_sonogashira prod_cel Di-Amino Substituted Triazole cel->prod_cel

Key synthetic transformations.

Potential Applications in Research and Development

Given the established biological significance of the 1,2,4-triazole scaffold, this compound is a high-value precursor for:

  • Drug Discovery: Serving as a core template for generating libraries of novel compounds for screening against various therapeutic targets, including kinases, proteases, and microbial enzymes.

  • Agrochemicals: Development of new fungicides and herbicides, a field where triazole derivatives have historically excelled.

  • Materials Science: Synthesis of novel ligands for coordination chemistry, functional polymers, and organic electronic materials.

Conclusion

This compound is a strategically important molecule, combining the favorable properties of the triazole ring with the synthetic versatility of two carbon-halogen bonds. Its straightforward synthesis and predictable reactivity make it an invaluable tool for chemists. This guide has outlined its core properties and demonstrated its potential, providing a solid foundation for its application in advanced chemical synthesis and the development of next-generation functional molecules.

References

An In-Depth Technical Guide to the Synthesis of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathway for 1-benzyl-3,5-dibromo-1H-1,2,4-triazole, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. The synthesis is presented as a robust two-step process, commencing with the bromination of 1H-1,2,4-triazole, followed by the N-benzylation of the resulting dibrominated intermediate. This document details the underlying chemical principles, provides step-by-step experimental protocols, and outlines the necessary characterization techniques to ensure the synthesis of a pure, well-defined final product.

Introduction

1,2,4-Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. Their unique structural and electronic properties have made them privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a benzyl group at the N1 position and bromine atoms at the C3 and C5 positions of the triazole ring can significantly modulate the molecule's lipophilicity, steric profile, and reactivity, making this compound a valuable building block for the synthesis of more complex molecular architectures with potential therapeutic applications.

Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the electrophilic bromination of the commercially available 1H-1,2,4-triazole to yield 3,5-dibromo-1H-1,2,4-triazole. The second step is a nucleophilic substitution reaction where the dibrominated triazole is N-benzylated using benzyl bromide in the presence of a suitable base.

1-benzyl-3,5-dibromo-1H-1,2,4-triazole NMR analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the NMR Analysis of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds serve as foundational scaffolds for a vast array of functional molecules. Among these, the 1,2,4-triazole core is of particular interest due to its prevalence in pharmacologically active agents. The compound this compound is a key synthetic intermediate, offering versatile handles for further chemical modification at the bromine-substituted positions. Its precise structural characterization is not merely an academic exercise but a critical prerequisite for its use in complex synthetic pathways.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unequivocal gold standard for the structural elucidation of organic molecules. This guide provides an in-depth analysis of this compound, moving from theoretical prediction to a detailed interpretation of its ¹H and ¹³C NMR spectra. The causality behind experimental choices and the logic of spectral assignment are emphasized, reflecting a methodology that ensures scientific integrity and trustworthy results.

Part 1: Molecular Structure and Predicted NMR Signatures

A robust NMR analysis begins not at the spectrometer, but with a thorough examination of the molecule's structure to predict the expected spectral features. This predictive step is crucial for distinguishing expected signals from artifacts and for forming a coherent hypothesis for spectral assignment.

The structure of this compound lacks any element of symmetry (beyond the trivial C1 axis). Consequently, every proton and carbon atom is in a unique chemical environment. We should, therefore, expect to see a distinct resonance for each unique atom.

Caption: Structure of this compound with key groups labeled.

Predicted ¹H NMR Spectrum

Based on established chemical shift principles, we can anticipate the following signals:

  • Benzylic Protons (CH₂): Protons on a carbon adjacent to an aromatic ring typically resonate between 2.2-3.0 ppm.[1][2] However, this CH₂ group is also bonded to a nitrogen atom within the electron-deficient 1,2,4-triazole ring. This strong deshielding effect will shift the signal significantly downfield, likely into the 5.3-5.6 ppm range.[3][4][5] As there are no adjacent protons, this signal is expected to be a singlet.

  • Aromatic Protons (Phenyl Group): The five protons on the benzyl group's phenyl ring will appear in the aromatic region of 6.5-8.5 ppm.[1] Due to free rotation around the C-C bond, the two ortho protons are chemically equivalent, as are the two meta protons. We therefore expect three distinct signals for the ortho, meta, and para protons. These protons will couple with each other, likely resulting in a complex, overlapping multiplet centered around 7.2-7.4 ppm.[5]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, all as singlets[6][7]:

  • Benzylic Carbon (CH₂): This carbon, attached to the triazole nitrogen, is expected in the range of 50-55 ppm.[3][5]

  • Phenyl Carbons: Four signals are expected: one for the ipso-carbon (the one attached to the CH₂ group), one for the two ortho carbons, one for the two meta carbons, and one for the para carbon. These typically appear between 125-140 ppm.[3]

  • Triazole Carbons (C3 & C5): These two carbons are the most distinctive. Carbons bonded to bromine typically appear in the 25-65 ppm range.[6] However, these carbons are part of an aromatic-like heterocyclic system and are also bonded to nitrogen. The combined electronegativity and heavy atom effects of bromine and nitrogen will place these signals significantly downfield. While precise prediction is difficult without empirical data for this specific compound, a range of 140-155 ppm is a reasonable estimate. It is also possible that the quadrupolar nature of the bromine nuclei could lead to signal broadening for these carbons.[8]

Part 2: Experimental Protocol for NMR Analysis

The trustworthiness of NMR data is built upon a robust and well-documented experimental methodology. The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing a Weigh ~10-15 mg of 1-benzyl-3,5-dibromo- 1H-1,2,4-triazole b Dissolve in ~0.7 mL of CDCl₃ or DMSO-d₆ a->b c Add Tetramethylsilane (TMS) as internal standard (0 ppm) b->c d Transfer to 5 mm NMR tube c->d e Tune and shim the instrument d->e f Acquire ¹H Spectrum (16 scans, D1=2s) e->f g Acquire ¹³C{¹H} Spectrum (1024 scans, D1=2s) e->g i Apply Fourier Transform h Acquire 2D Spectra (optional) COSY, HSQC g->h g->i j Phase Correction i->j k Baseline Correction j->k l Calibrate to TMS (0 ppm) and integrate ¹H signals k->l

References

Navigating the Molecular Maze: A Technical Guide to the Mass Spectrometry of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive exploration of the mass spectrometric behavior of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole. Designed for researchers, scientists, and professionals in drug development, this document will delve into the core principles of its fragmentation, offering field-proven insights into experimental design and data interpretation. We will move beyond simple procedural lists to explain the underlying causality of experimental choices, ensuring a trustworthy and authoritative resource.

Introduction

This compound, with a molecular weight of 316.983 g/mol [1], is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,2,4-triazole moiety is a key pharmacophore found in a wide array of bioactive molecules[2]. The presence of two bromine atoms and a benzyl group introduces specific and predictable fragmentation behaviors under mass spectrometric analysis. Understanding these fragmentation pathways is crucial for the unambiguous identification and structural elucidation of this and related compounds in complex matrices. This guide will explore both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques, providing a robust framework for its analysis.

Isotopic Signature: The Bromine Fingerprint

A key characteristic of the mass spectrum of this compound is the distinct isotopic pattern conferred by the two bromine atoms. Bromine has two stable isotopes, 79Br and 81Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, a molecule containing two bromine atoms will exhibit a characteristic M, M+2, and M+4 isotopic pattern with a relative intensity ratio of approximately 1:2:1[3]. This pattern serves as a powerful diagnostic tool for confirming the presence of two bromine atoms in the molecular ion and its bromine-containing fragments.

IonTheoretical m/zExpected Relative Intensity
[M]+315.9142~50%
[M+2]+317.9122~100%
[M+4]+319.9101~50%
Caption: Theoretical isotopic distribution for the molecular ion of this compound.

Electron Ionization (EI) Mass Spectrometry: Unraveling the Core Structure

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides detailed structural information. The fragmentation of this compound under EI conditions is expected to proceed through several key pathways, primarily involving the cleavage of the benzyl group and fragmentation of the triazole ring.

Experimental Protocol: EI-MS Analysis

A robust EI-MS protocol is essential for reproducible fragmentation.

  • Sample Introduction: Introduce a dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a gas chromatograph.

  • Ionization Energy: Utilize a standard electron energy of 70 eV to induce fragmentation and ensure comparability with library spectra[4][5].

  • Ion Source Temperature: Maintain a source temperature of 200-250 °C to ensure sample volatilization without thermal degradation.

  • Mass Analyzer: Scan a mass range of m/z 50-500 to capture the molecular ion and all significant fragment ions.

Predicted Fragmentation Pathways under EI

The major fragmentation pathways for this compound under EI are predicted to be initiated by the loss of the benzyl group or fragmentation of the triazole ring.

  • Benzylic Cleavage: The most favorable initial fragmentation is the cleavage of the N-benzyl bond. This results in the formation of a stable tropylium ion (C7H7+) at m/z 91, which is often the base peak in the mass spectra of benzyl-substituted compounds[6][7]. The other fragment would be the dibromotriazole radical cation.

  • Triazole Ring Fragmentation: The 1,2,4-triazole ring can undergo characteristic cleavages[2]. A common fragmentation pathway for triazoles is the loss of a nitrogen molecule (N2)[2]. Another typical fragmentation involves the loss of HCN[2]. For the subject molecule, fragmentation of the dibromotriazole moiety after the loss of the benzyl group would lead to a series of bromine-containing ions.

G M [C9H7Br2N3]+• m/z 317 (M+) F1 [C7H7]+ m/z 91 (Tropylium ion) M->F1 - C2HBr2N3• F2 [C2HBr2N3]+• m/z 226 M->F2 - C7H7• F3 [C2Br2N]+• m/z 184 F2->F3 - N2 F4 [C2HBr2N2]+ m/z 211 F2->F4 - H•

Caption: Predicted EI fragmentation of this compound.

Fragment IonProposed StructureKey Fragmentation
m/z 91Tropylium ion (C7H7+)Benzylic Cleavage
m/z 226/228/230[C2HBr2N3]+•Loss of benzyl radical
m/z 184/186/188[C2Br2N]+•Loss of benzyl radical and N2

Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]+) with minimal fragmentation. This is particularly useful for confirming the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation and obtain structural information.

Experimental Protocol: ESI-MS and MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a solvent mixture compatible with ESI, such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Ionization Mode: Operate in positive ion mode to generate [M+H]+ ions.

  • Capillary Voltage: Apply a capillary voltage of 3-4 kV[2].

  • Nebulizing Gas: Use nitrogen as the nebulizing and drying gas.

  • MS/MS Analysis: Select the protonated molecular ion ([M+H]+ at m/z 317.9, 319.9, and 321.9) as the precursor ion for collision-induced dissociation (CID). Vary the collision energy to control the degree of fragmentation.

Predicted Fragmentation Pathways under ESI-MS/MS

The fragmentation of the protonated molecule [M+H]+ of this compound is expected to be dominated by the cleavage of the weakest bonds.

  • Loss of the Benzyl Group: Similar to EI, the most likely fragmentation pathway is the loss of the neutral toluene molecule (C7H8) from the protonated molecule, leading to a protonated dibromotriazole fragment.

  • Triazole Ring Opening: Subsequent fragmentation of the protonated dibromotriazole can occur through ring opening and loss of small neutral molecules like N2 or HCN.

G MH [C9H8Br2N3]+ m/z 318 (M+H)+ F1 [C2H2Br2N3]+ m/z 227 MH->F1 - C7H6 F2 [C7H7]+ m/z 91 MH->F2 - C2HBr2N3 F3 [C2HBr2N]+• m/z 185 F1->F3 - N2

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragmentation
318/320/322227/229/231Toluene (C7H8)Loss of the benzyl group
318/320/32291Dibromotriazole (C2HBr2N3)Formation of the tropylium ion
227/229/231185/187/189N2Fragmentation of the triazole ring

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information. The characteristic isotopic pattern of the two bromine atoms is a definitive marker for the presence of this compound and its bromine-containing fragments. Electron ionization provides detailed structural insights through extensive fragmentation, with the formation of the tropylium ion at m/z 91 being a key diagnostic peak. Electrospray ionization, particularly when coupled with tandem mass spectrometry, allows for the confirmation of the molecular weight and controlled fragmentation to elucidate the connectivity of the molecule. By understanding the principles outlined in this guide, researchers can confidently identify and characterize this important triazole derivative in their analytical workflows.

References

Purity and characterization of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity and Characterization of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its derivatives are known for a wide spectrum of pharmacological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties.[2][3] The specific compound, this compound, serves as a valuable intermediate in the synthesis of more complex molecules, where the bromine atoms can be readily displaced or used in cross-coupling reactions to introduce further chemical diversity.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, purification, and rigorous characterization of this compound. The protocols described herein are designed to ensure the production of a highly pure compound, which is a critical prerequisite for reliable biological screening and further synthetic applications.

Part 1: Synthesis of this compound

The synthesis of the target compound is typically achieved through the N-alkylation of 3,5-dibromo-1H-1,2,4-triazole with benzyl bromide. This reaction is a standard nucleophilic substitution where the deprotonated triazole ring acts as the nucleophile.

Reaction Scheme

The reaction proceeds by deprotonating the 3,5-dibromo-1H-1,2,4-triazole with a suitable base, creating a triazolide anion. This anion then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion to form the desired product.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 3,5-Dibromo-1H-1,2,4-triazole E This compound A->E B Benzyl Bromide B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., DMF) D->E

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3,5-dibromo-1H-1,2,4-triazole (1.0 eq).

  • Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material, followed by the addition of a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Alkylating Agent: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[4]

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove any remaining DMF and inorganic salts.

  • Drying: Dry the crude product under vacuum to yield the unpurified this compound.

Part 2: Purification

Purification is a critical step to remove any unreacted starting materials, by-products, or residual solvents. The choice of method depends on the nature of the impurities. For this compound, a combination of recrystallization and column chromatography is highly effective.

Purification Workflow

G Crude Crude Product Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization CheckPurity1 Assess Purity (TLC, mp) Recrystallization->CheckPurity1 Column Column Chromatography (Silica Gel, Hexane/EtOAc) CheckPurity1->Column Impurities Present Pure Pure Product CheckPurity1->Pure Pure CheckPurity2 Assess Purity (TLC) Column->CheckPurity2 CheckPurity2->Pure

Caption: General purification workflow for the target compound.

Experimental Protocol: Recrystallization
  • Solvent Selection: Choose a suitable solvent system. A mixture of ethanol and water is often effective.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, filter the hot solution to remove it.

  • Crystallization: Slowly add water to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Experimental Protocol: Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in an appropriate non-polar solvent (e.g., hexane).[4][5]

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Load this onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[4]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Part 3: Characterization and Purity Assessment

A battery of analytical techniques is essential to unequivocally confirm the chemical structure and assess the purity of the synthesized this compound.

Summary of Analytical Data
TechniqueParameterExpected Result
Melting Point Range~60 °C[6]
¹H NMR Chemical Shift (δ)~5.5 ppm (s, 2H, CH₂); ~7.3-7.4 ppm (m, 5H, Ar-H)
¹³C NMR Chemical Shift (δ)~54 ppm (CH₂); ~128-135 ppm (Ar-C); ~145 ppm (C-Br)
Mass Spec (EI) m/z~315, 317, 319 (M⁺, isotopic pattern for Br₂)
FT-IR Wavenumber (cm⁻¹)~3050 (Ar C-H), ~2950 (Aliph. C-H), ~1500 (C=N)
Elemental Analysis % CompositionC: 34.10%, H: 2.23%, N: 13.26%, Br: 50.41%
Detailed Characterization Methodologies

1. Melting Point Analysis

  • Principle: Pure crystalline solids have a sharp and defined melting point. Impurities typically depress and broaden the melting point range.

  • Protocol: A small amount of the dried, purified solid is packed into a capillary tube and heated slowly in a melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

  • Interpretation: A narrow melting point range (e.g., < 2 °C) close to the literature value indicates high purity.[6]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the number, environment, and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1]

    • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz).[4]

  • Expected ¹H NMR Spectrum: The spectrum should show a singlet at approximately 5.5 ppm corresponding to the two benzylic protons (CH₂). A multiplet between 7.3 and 7.4 ppm, integrating to five protons, is expected for the aromatic protons of the benzyl group.

  • Expected ¹³C NMR Spectrum: The spectrum will show a peak for the benzylic carbon around 54 ppm. The aromatic carbons will appear in the 128-135 ppm region. The two bromine-substituted carbons of the triazole ring are expected to appear further downfield, around 145 ppm.

3. Mass Spectrometry (MS)

  • Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information from its fragmentation pattern.

  • Protocol: A small amount of the sample is introduced into the mass spectrometer, ionized (e.g., by Electron Ionization - EI), and the resulting ions are separated and detected.

  • Interpretation: The molecular formula C₉H₇Br₂N₃ has a molecular weight of approximately 317 g/mol . Due to the natural isotopic abundance of bromine (⁵⁰·⁷% ⁷⁹Br and ⁴⁹·³% ⁸¹Br), the molecular ion peak will appear as a characteristic triplet at m/z values corresponding to the ions containing ⁷⁹Br⁷⁹Br, ⁷⁹Br⁸¹Br, and ⁸¹Br⁸¹Br in an approximate ratio of 1:2:1.[7]

4. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Principle: FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

  • Protocol: The sample can be analyzed as a KBr pellet or as a thin film.[1] The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Interpretation: The spectrum should display characteristic absorption bands:

    • ~3050 cm⁻¹: Aromatic C-H stretching.[8]

    • ~2950 cm⁻¹: Aliphatic C-H stretching of the benzyl CH₂ group.

    • ~1500 cm⁻¹: C=N stretching of the triazole ring.[8]

    • ~1450 cm⁻¹: C=C stretching of the aromatic ring.

    • The absence of a broad N-H stretching band around 3100-3300 cm⁻¹ confirms the N-alkylation of the triazole ring.[9]

5. Elemental Analysis

  • Principle: This technique determines the mass percentages of elements (C, H, N, Br) in a compound.

  • Protocol: A weighed sample is combusted in a controlled environment, and the resulting gases are quantitatively analyzed to determine the elemental composition.

  • Interpretation: The experimentally determined percentages should agree with the calculated theoretical values for the molecular formula C₉H₇Br₂N₃ (C: 34.10%, H: 2.23%, N: 13.26%, Br: 50.41%) within a narrow margin of error (typically ±0.4%). This provides strong evidence for the compound's identity and purity.

Conclusion

The successful synthesis, purification, and characterization of this compound require a systematic and multi-faceted analytical approach. By following the detailed protocols in this guide, researchers can confidently prepare and validate this important chemical intermediate. The combination of chromatographic, physical, and spectroscopic data provides a self-validating system, ensuring the high purity and structural integrity of the final compound, making it suitable for subsequent use in drug discovery and materials science.

References

An In-Depth Technical Guide to the Safe Handling and Properties of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from related chemical structures and established principles of laboratory safety to provide a robust framework for its safe handling, synthesis, and potential applications.

Chemical Identity and Physicochemical Properties

This compound is a substituted triazole with a benzyl group attached to one of the nitrogen atoms of the triazole ring and two bromine atoms substituted on the carbon atoms.

PropertyValueSource
Molecular Formula C₉H₇Br₂N₃--INVALID-LINK--
Molecular Weight 316.98 g/mol --INVALID-LINK--
CAS Number 106724-85-0--INVALID-LINK--
Appearance White to off-white solidInferred from related compounds
Melting Point 60 °C--INVALID-LINK--
Boiling Point 436.6 °C at 760 mmHg--INVALID-LINK--
Density 1.91 g/cm³--INVALID-LINK--
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF.Inferred from structural properties

Hazard Identification and Safety Precautions

2.1. Potential Hazards:

  • Toxicity: Brominated organic compounds can exhibit toxicity, and some have been shown to be persistent in the environment.[1][2] The triazole moiety is a common pharmacophore in antifungal and other therapeutic agents, indicating significant biological activity.[3] Therefore, this compound should be considered potentially toxic upon ingestion, inhalation, or skin contact.

  • Irritation: Similar heterocyclic compounds are known to cause skin and eye irritation.

  • Environmental Hazards: Brominated organic compounds can be hazardous to the environment and should not be released into waterways.[2]

2.2. Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Nitrile or neoprene gloves should be worn to prevent skin contact.

  • Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge and particulate filter should be used.

2.3. Engineering Controls:

  • All handling of solid this compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible in the work area.

First Aid Measures

In the event of exposure, the following first aid procedures should be followed immediately:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Handling

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Handling: Avoid creating dust. Use non-sparking tools. Ground all equipment when handling large quantities. Wash hands thoroughly after handling.

Disposal Considerations

Waste disposal should be conducted in accordance with all local, state, and federal regulations.

  • Waste this compound and contaminated materials should be treated as hazardous waste.

  • Incineration: High-temperature incineration with appropriate flue gas scrubbing is a suitable method for the disposal of brominated organic compounds.[4]

  • Neutralization: For small spills, a solution of a reducing agent like sodium bisulfite or sodium thiosulfate can be used for neutralization, followed by absorption onto an inert material.[4]

  • Do not dispose of this chemical down the drain.

Synthesis Protocol: N-Benzylation of 3,5-dibromo-1H-1,2,4-triazole

A plausible and commonly employed method for the synthesis of this compound is the N-alkylation of the precursor 3,5-dibromo-1H-1,2,4-triazole with benzyl bromide. The alkylation of 1,2,4-triazoles can lead to a mixture of N1 and N4 substituted isomers, and the regioselectivity can be influenced by the reaction conditions.[5]

6.1. Materials:

  • 3,5-dibromo-1H-1,2,4-triazole

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or acetonitrile as solvent

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

6.2. Experimental Procedure:

  • To a solution of 3,5-dibromo-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

6.3. Visualization of the Synthetic Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification Reactant1 3,5-dibromo-1H-1,2,4-triazole Mixing Mix Reactants in Solvent Reactant1->Mixing Reactant2 Benzyl Bromide Reactant2->Mixing Base K₂CO₃ Base->Mixing Solvent DMF Solvent->Mixing Stirring Stir at Room Temperature Mixing->Stirring Add Benzyl Bromide Dropwise Monitoring Monitor by TLC Stirring->Monitoring Quench Quench with Water Monitoring->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Proposed workflow for the synthesis of this compound.

Reactivity and Stability

  • Stability: The compound is expected to be stable under normal laboratory conditions. However, prolonged exposure to light and air should be avoided.

  • Reactivity: The bromine atoms on the triazole ring are susceptible to nucleophilic substitution and can participate in cross-coupling reactions (e.g., Suzuki, Heck), providing a handle for further functionalization.[4] The benzyl group can be cleaved under certain reductive or oxidative conditions.[6]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Potential Applications in Research and Drug Development

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[3][7] The dibromo- and benzyl-substituents on this core structure offer several avenues for further chemical modification, making this compound a valuable building block for the synthesis of novel bioactive molecules. The bromine atoms can serve as points for diversification through cross-coupling reactions, allowing for the introduction of various functional groups to explore structure-activity relationships.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. While specific hazard data is limited, a cautious approach based on the known properties of related brominated and heterocyclic compounds is essential for its safe handling. Adherence to the safety protocols outlined in this guide will enable researchers to work with this compound confidently and responsibly, unlocking its potential for the development of new chemical entities.

References

1-Benzyl-3,5-dibromo-1H-1,2,4-triazole: A Versatile Synthetic Building Block for Modern Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole, a pivotal synthetic building block. The unique electronic properties conferred by the dibromo-1,2,4-triazole core render this molecule an exceptionally versatile substrate for a variety of high-yield chemical transformations. We will dissect its synthesis, physicochemical characteristics, and reactivity, with a focus on its application in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide is intended for researchers, medicinal chemists, and materials scientists, offering detailed, field-proven protocols and mechanistic insights to empower innovation in drug development and the creation of advanced organic materials.

The 1,2,4-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle that has earned the designation of a "privileged structure" in medicinal chemistry.[1] This status is attributed to its unique combination of physicochemical properties, including metabolic stability, a significant dipole moment, and the capacity to act as both a hydrogen bond donor and acceptor.[2] These features allow it to serve as a bioisostere for amide or ester groups, enhancing ligand-receptor interactions and improving pharmacokinetic profiles.[1]

The clinical and commercial success of 1,2,4-triazole derivatives is extensive. Marketed drugs such as the antifungals Fluconazole and Voriconazole, the antiviral Ribavirin, and the non-steroidal aromatase inhibitors Letrozole and Anastrozole for breast cancer therapy all feature this core scaffold.[1][2][3] The broad spectrum of biological activities associated with this moiety—spanning antifungal, antiviral, anticancer, and antibacterial applications—continues to drive research into new derivatives.[4][5]

Synthesis and Physicochemical Properties

The title compound, this compound, is a stable, crystalline solid that serves as an ideal precursor for molecular diversification. Its key properties are summarized below.

PropertyValueReference
CAS Number 106724-85-0[6]
Molecular Formula C₉H₇Br₂N₃[6]
Molecular Weight 316.98 g/mol [6]
Appearance Off-white to white solidN/A
Solubility Soluble in DMF, DMSO, DCM, Ethyl AcetateN/A
Recommended Synthetic Protocol

The synthesis of this compound is most effectively achieved via a two-step process, beginning with the bromination of the parent heterocycle followed by a regioselective N-alkylation.

Workflow: Synthesis of this compound

G cluster_0 Step 1: Bromination cluster_1 Step 2: N-Benzylation A 1H-1,2,4-Triazole B Br₂, NaOH, H₂O/DCM 0°C to RT A->B Reagents C 3,5-Dibromo-1H-1,2,4-triazole B->C Yield: ~65% D 3,5-Dibromo-1H-1,2,4-triazole E Benzyl Bromide, K₂CO₃ DMF, RT D->E Reagents F This compound E->F Purification by Chromatography

Caption: Two-step synthesis of the title compound.

Step 1: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole [7]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and two dropping funnels, add 1H-1,2,4-triazole (1 eq.) to a mixture of water and dichloromethane (DCM). Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Simultaneously add a solution of sodium hydroxide (3 eq.) in water and a solution of bromine (2.1 eq.) in DCM dropwise to the stirred triazole mixture. Critically, maintain the internal temperature below 20°C throughout the addition.

  • Reaction: Allow the reaction mixture to stir at room temperature overnight.

  • Work-up: Add concentrated hydrochloric acid to the reaction solution. Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 3,5-dibromo-1H-1,2,4-triazole as a solid.

Step 2: Synthesis of this compound (Adapted from standard alkylation procedures)[2][8]

  • Reaction Setup: Dissolve 3,5-dibromo-1H-1,2,4-triazole (1 eq.) in anhydrous dimethylformamide (DMF). Add potassium carbonate (1.5 - 2.0 eq.) to the solution.

  • Reagent Addition: To the stirred suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure this compound.

The Reactivity Landscape: A Gateway to Molecular Diversity

The synthetic utility of this compound stems from the high reactivity of the carbon-bromine (C-Br) bonds at the C3 and C5 positions. The electron-withdrawing nature of the triazole ring system significantly activates these positions, making them prime sites for functionalization through a variety of powerful chemical transformations.

Diagram: Reactivity of this compound

G A 1-Benzyl-3,5-dibromo- 1H-1,2,4-triazole B Suzuki Coupling (Ar-B(OH)₂) A->B C Sonogashira Coupling (R-C≡CH) A->C D Nucleophilic Aromatic Substitution (Nu⁻) A->D E 3,5-Diaryl Derivative B->E F 3,5-Dialkynyl Derivative C->F G 3,5-Disubstituted Derivative (e.g., -NR₂, -SR, -OR) D->G

Caption: Key transformations of the building block.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. The dibrominated triazole core is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an organic halide. It is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. This allows for the straightforward introduction of diverse aryl and heteroaryl moieties at the C3 and C5 positions of the triazole.[8]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Suzuki-Miyaura Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂-Br Pd0->Pd_complex Oxidative Addition (R¹-Br) Transmetal [R¹-Pd(II)L₂-R²]⁺ Pd_complex->Transmetal Transmetalation (R²B(OH)₂ + Base) Product_complex R¹-Pd(II)L₂-R² Product_complex->Pd0 Reductive Elimination reductive_elim_product R¹-R² Product_complex->reductive_elim_product

Caption: The catalytic cycle for Suzuki-Miyaura coupling.

Experimental Protocol: Double Suzuki-Miyaura Coupling

  • Reaction Setup: To a microwave vial or Schlenk tube under an inert atmosphere (Nitrogen or Argon), add this compound (1 eq.), the desired arylboronic acid (2.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like toluene/H₂O/EtOH or dioxane/water.

  • Reaction: Heat the reaction mixture with stirring. For conventional heating, reflux at 80-110°C for 4-12 hours. For microwave-assisted synthesis, heat at 125-150°C for 10-30 minutes.[8] Monitor reaction completion by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the 1-benzyl-3,5-diaryl-1H-1,2,4-triazole product.

CatalystBaseSolventTemperature (°C)TimeTypical Yield
Pd(PPh₃)₄K₂CO₃Toluene/H₂O/EtOH1304-12 hGood to High
Pd(OAc)₂ / JohnPhosK₂CO₃DMF (Microwave)15020 minModerate to Good
Pd(PPh₃)₄Choline-OHIonic Liquid (MW)12510 minHigh
Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a dual palladium-copper catalyst system. This reaction provides a direct route to alkynyl-substituted triazoles, which are valuable precursors for further transformations, including click chemistry, or as components in conjugated materials.

Diagram: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition (R¹-X) product R¹-C≡C-R² Pd0->product Product Formation Pd_complex->Pd0 Reductive Elimination Transmetal Transmetalation Pd_complex->Transmetal CuX Cu(I)X Cu_acetylide Cu(I)-C≡C-R² CuX->Cu_acetylide Alkyne + Base Cu_acetylide->Transmetal Transmetal->Pd_complex

Caption: The dual catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Double Sonogashira Coupling [7]

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve this compound (1 eq.) in an appropriate solvent such as THF or DMF.

  • Catalyst and Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), the copper co-catalyst (e.g., CuI, 2.5 mol%), the terminal alkyne (2.2 eq.), and a base, typically an amine like diisopropylamine (DIPA) or triethylamine (TEA).

  • Reaction: Stir the reaction at room temperature for 3-24 hours. The reaction can be gently heated (40-60°C) if starting materials are sluggish. Monitor completion by TLC.

  • Work-up and Purification: Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to obtain the 1-benzyl-3,5-dialkynyl-1H-1,2,4-triazole.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,2,4-triazole ring makes the C3 and C5 positions highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction mechanism allows for the direct displacement of the bromide ions by a wide range of nucleophiles, offering a powerful, metal-free method for introducing heteroatom functionalities. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.

Diagram: SNAr Mechanism on the Triazole Core

SNAr_Mechanism cluster_main SNAr: Addition-Elimination Start Triazole-Br + Nu⁻ TS1 Start->TS1 Addition (rate-determining) Intermediate Meisenheimer Complex (Anionic σ-complex) TS1->Intermediate TS2 Intermediate->TS2 Elimination Product Triazole-Nu + Br⁻ TS2->Product

Caption: The stepwise mechanism of Nucleophilic Aromatic Substitution.

Experimental Protocol: General SNAr with Thiol Nucleophiles

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 eq.) in a polar aprotic solvent like DMF or DMSO.

  • Nucleophile Preparation: In a separate flask, prepare the thiolate by adding the desired thiol (2.2 eq.) to a suspension of a base like sodium hydride (NaH, 2.2 eq.) or potassium carbonate (K₂CO₃, 3.0 eq.) in DMF at 0°C.

  • Reaction: Add the triazole solution to the prepared nucleophile suspension. Allow the reaction to stir at room temperature or heat gently (e.g., 60-80°C) for 2-12 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction by carefully adding water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography or recrystallization.

Note: This protocol can be adapted for other nucleophiles such as amines, alkoxides, and azides, with adjustments to the base and temperature conditions as required.

Conclusion and Future Outlook

This compound is a robust and highly versatile synthetic building block. The predictable and high-yielding reactivity of its C-Br bonds through cornerstone reactions like Suzuki-Miyaura coupling, Sonogashira coupling, and nucleophilic aromatic substitution provides a reliable platform for the rapid generation of molecular complexity. This guide has provided the fundamental knowledge and practical protocols necessary for its effective utilization. For professionals in drug discovery, this scaffold is a gateway to novel compound libraries targeting a wide array of diseases. For materials scientists, it offers a rigid, functionalizable core for the development of new organic electronic materials, ligands, and polymers. The continued exploration of this and related building blocks will undoubtedly fuel future innovations across the chemical sciences.

References

An In-Depth Technical Guide to 1-benzyl-3,5-dibromo-1H-1,2,4-triazole: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antifungal, antiviral, and anticancer properties. The unique electronic configuration of the triazole ring allows for diverse intermolecular interactions, making it a privileged scaffold in drug design. The introduction of specific substituents onto the triazole core can significantly modulate a molecule's physicochemical properties and biological activity. This guide focuses on 1-benzyl-3,5-dibromo-1H-1,2,4-triazole, a derivative that combines the established pharmacological importance of the 1,2,4-triazole ring with the structural features of a benzyl group and bromine atoms. The presence of bromine atoms is of particular interest, as halogenation is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates.[1] This document provides a comprehensive overview of the synthesis, and characterization of this compound, and explores its potential applications in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for designing further studies.

PropertyValueSource
Chemical Name This compound[2]
CAS Number 106724-85-0[2]
Molecular Formula C₉H₇Br₂N₃[2]
Molecular Weight 316.98 g/mol [2]
Appearance White to off-white solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in organic solvents like DCM, chloroform, ethyl acetate; insoluble in water (predicted)-

Synthesis of this compound

The synthesis of this compound can be logically approached in a two-step process, starting from the commercially available 1H-1,2,4-triazole. The first step involves the bromination of the triazole ring to yield 3,5-dibromo-1H-1,2,4-triazole. The subsequent step is the N-alkylation of the dibrominated intermediate with benzyl bromide.

Step 1: Synthesis of 3,5-dibromo-1H-1,2,4-triazole (Intermediate)

The synthesis of 3,5-dibromo-1H-1,2,4-triazole is achieved through the electrophilic substitution of 1H-1,2,4-triazole with bromine in a basic medium.[3] The reaction proceeds as follows:

Synthesis_of_3,5-dibromo-1H-1,2,4-triazole 1H-1,2,4-triazole 1H-1,2,4-triazole Br2_NaOH Br₂, NaOH, H₂O/DCM 1H-1,2,4-triazole->Br2_NaOH 3,5-dibromo-1H-1,2,4-triazole 3,5-dibromo-1H-1,2,4-triazole Br2_NaOH->3,5-dibromo-1H-1,2,4-triazole

Figure 1: Synthesis of the intermediate, 3,5-dibromo-1H-1,2,4-triazole.

Experimental Protocol:

  • In a reaction vessel, a mixture of 1H-1,2,4-triazole, water, and dichloromethane (DCM) is prepared and cooled to 0°C with stirring.[3]

  • A solution of bromine in DCM and a solution of sodium hydroxide in water are added simultaneously and slowly, dropwise, to the triazole mixture. The temperature is carefully maintained below 20°C during the addition.[3]

  • After the addition is complete, the reaction mixture is allowed to stir at room temperature overnight.[3]

  • Concentrated hydrochloric acid is then added to the reaction mixture.[3]

  • The resulting solid product, 3,5-dibromo-1H-1,2,4-triazole, is isolated by filtration, washed with water, and dried under a vacuum.[3]

Step 2: Synthesis of this compound (Final Product)

The final product is synthesized via the N-alkylation of 3,5-dibromo-1H-1,2,4-triazole with benzyl bromide in the presence of a suitable base and solvent.

Synthesis_of_this compound 3,5-dibromo-1H-1,2,4-triazole 3,5-dibromo-1H-1,2,4-triazole BnBr_Base Benzyl bromide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) 3,5-dibromo-1H-1,2,4-triazole->BnBr_Base Final_Product This compound BnBr_Base->Final_Product

Figure 2: N-alkylation to yield the final product.

Experimental Protocol:

  • To a solution of 3,5-dibromo-1H-1,2,4-triazole in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF), a base like potassium carbonate (K₂CO₃) is added.

  • The mixture is stirred at room temperature for a short period to allow for the deprotonation of the triazole.

  • Benzyl bromide is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or gently heated to ensure complete conversion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the benzylic protons (CH₂) around 5.4-5.6 ppm. The aromatic protons of the benzyl group would appear as a multiplet in the range of 7.2-7.5 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display signals for the benzylic carbon at approximately 50-55 ppm. The carbons of the phenyl ring will resonate in the aromatic region (125-140 ppm). The two bromine-substituted carbons of the triazole ring are expected to appear at around 140-150 ppm.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (316.98 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic and benzylic groups, C=N and C-N stretching of the triazole ring, and C-Br stretching.

Potential Applications in Drug Development

The 1,2,4-triazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[1][4][5][6] The presence of two bromine atoms and a benzyl group in this compound suggests several potential avenues for its application in drug discovery.

Antifungal and Antibacterial Agents

Halogenated substituents on heterocyclic rings are known to often enhance antimicrobial activity.[1] It is plausible that this compound could serve as a lead compound for the development of novel antifungal or antibacterial agents. The lipophilicity conferred by the benzyl and bromo substituents may facilitate membrane permeability, a crucial factor for antimicrobial efficacy.

Anticancer Agents

Numerous 1,2,4-triazole derivatives have demonstrated significant anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or receptors that are overexpressed in cancer cells. The dibromo-benzyl substitution pattern of the title compound offers a unique chemical space that could be explored for potential cytotoxic activity against various cancer cell lines.

Enzyme Inhibitors

The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors and metal coordinators, making 1,2,4-triazole derivatives effective enzyme inhibitors. Depending on the overall shape and electronic properties of the molecule, this compound could be investigated as an inhibitor for a range of enzymes relevant to different disease states.

Future Perspectives and Conclusion

This compound represents a molecule of significant interest for medicinal chemists and drug discovery professionals. While detailed biological studies on this specific compound are not yet widely published, its structural features, based on the well-documented activities of related 1,2,4-triazoles, suggest a high potential for pharmacological activity.

This technical guide provides a foundational understanding of its synthesis and key properties, offering a starting point for further research. The proposed synthetic route is robust and relies on well-established chemical transformations. Future work should focus on the optimization of this synthesis, thorough characterization of the compound, and a comprehensive evaluation of its biological activity profile. Screening this compound against a panel of microbial strains and cancer cell lines would be a logical next step to unlock its therapeutic potential. The insights gained from such studies could pave the way for the development of novel and effective therapeutic agents based on the this compound scaffold.

References

Methodological & Application

Application Note: A Guide to the Regioselective Synthesis of 3,5-disubstituted-1-benzyl-1H-1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1,2,4-Triazole Scaffold in Modern Drug Discovery

The 1,2,4-triazole ring is a five-membered heterocyclic motif of profound importance in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have established it as a "privileged scaffold" in drug design.[2] This structural core is present in a wide array of clinically approved drugs demonstrating antifungal (e.g., Fluconazole), antiviral (e.g., Ribavirin), anticancer (e.g., Letrozole), and anxiolytic (e.g., Alprazolam) activities.[3][4] The substitution pattern on the triazole ring is critical for modulating pharmacological activity. Specifically, the 1,3,5-trisubstituted pattern is a recurring feature in many advanced therapeutic agents.[5]

This application note provides an in-depth guide for researchers and drug development professionals on the synthesis of 3,5-disubstituted-1-benzyl-1H-1,2,4-triazoles. We will explore the critical challenge of regioselectivity in N-alkylation and present detailed, field-proven protocols that prioritize efficiency, yield, and structural verification. The methodologies described herein are designed to be robust and adaptable for a variety of substituents, facilitating the rapid generation of compound libraries for screening and lead optimization.

Section 1: Synthetic Strategies and Mechanistic Considerations

The construction of the 1-benzyl-3,5-disubstituted-1,2,4-triazole scaffold can be approached via two primary strategic pathways. The choice of strategy is dictated by the availability of starting materials and the desired control over regiochemistry.

1.1 The Challenge of Regioselectivity

The 3,5-disubstituted-1H-1,2,4-triazole precursor is a tautomeric system. Direct alkylation, such as benzylation, on this scaffold typically results in a mixture of N1 and N2 substituted isomers.[5] Separating these isomers can be a significant purification challenge, reducing the overall yield of the desired N1 product. Therefore, synthetic strategies that inherently control the position of the benzyl group are highly preferred.

G cluster_0 Synthetic Pathways cluster_1 Starting Materials A Strategy A: Post-Synthesis Benzylation A_desc Challenges: - Mixture of N1 and N2 isomers - Difficult purification - Lower yield of desired product A->A_desc Leads to B Strategy B: Precursor-Directed Synthesis B_desc Advantages: - High regioselectivity for N1 - Simplified purification - Improved overall yield B->B_desc Provides S1 3,5-disubstituted-1H-1,2,4-triazole + Benzyl Halide S1->A S2 Substituted Nitrile + Benzyl-substituted Hydrazide S2->B

Caption: Key synthetic strategies for 1-benzyl-1,2,4-triazoles.

1.2 Precursor-Directed Synthesis: A Superior Approach

To circumvent the issue of regioselectivity, the most robust strategy involves incorporating the benzyl group into one of the acyclic precursors before the triazole ring is formed. A highly effective and convergent method is the condensation of a substituted nitrile (R¹-CN) with a benzyl-substituted acid hydrazide (R²-CONHNH-Bn). This approach directly and unambiguously yields the desired 1-benzyl-1,2,4-triazole isomer.[6][7]

This reaction is typically catalyzed by a base at elevated temperatures and proceeds through an N-acylamidrazone intermediate. This key intermediate then undergoes intramolecular cyclodehydration to form the stable aromatic 1,2,4-triazole ring.[6] The use of microwave irradiation can significantly accelerate this transformation, offering a greener and more rapid synthetic route.[6][8]

Section 2: Recommended Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 3,5-disubstituted-1-benzyl-1H-1,2,4-triazoles.

Protocol 1: One-Pot Regioselective Synthesis via Base-Catalyzed Condensation

This protocol is based on the efficient one-step, base-catalyzed condensation of a nitrile with a pre-synthesized N'-benzylbenzohydrazide. This method ensures the benzyl group is installed at the N1 position.

Materials:

  • Substituted Nitrile (1.0 mmol, 1.0 eq)

  • N'-benzylbenzohydrazide (1.0 mmol, 1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (0.5 mmol, 0.5 eq)

  • n-Butanol (n-BuOH) (3-5 mL)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Oil bath or heating mantle

  • Thin Layer Chromatography (TLC) supplies (e.g., silica plates, ethyl acetate/hexane mobile phase)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted nitrile (1.0 mmol), N'-benzylbenzohydrazide (1.0 mmol), and anhydrous potassium carbonate (0.5 mmol).

  • Solvent Addition: Add n-butanol (3 mL) to the flask to suspend the reagents.

  • Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to 160°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed. The triazole product is typically more nonpolar than the hydrazide starting material.

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes.

Plausible Reaction Mechanism:

Caption: Mechanism of base-catalyzed triazole synthesis.

Protocol 2: Microwave-Assisted One-Pot Synthesis

For accelerated synthesis, microwave irradiation provides a significant advantage, often reducing reaction times from hours to minutes.[6]

Materials:

  • Substituted Nitrile (1.0 mmol, 1.0 eq)

  • N'-benzylbenzohydrazide (1.0 mmol, 1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (0.5 mmol, 0.5 eq)

  • n-Butanol (n-BuOH) (2-3 mL)

  • 10 mL microwave reaction vial with a stir bar

  • Microwave synthesizer

Procedure:

  • Preparation: In a 10 mL microwave reaction vial, combine the substituted nitrile (1.0 mmol), N'-benzylbenzohydrazide (1.0 mmol), and potassium carbonate (0.5 mmol).

  • Solvent Addition: Add n-butanol (3 mL) and seal the vial with a cap.

  • Microwave Irradiation: Place the vial inside the microwave synthesizer cavity. Irradiate the mixture at 180°C for 20-40 minutes. Safety Note: Ensure the reaction temperature and pressure do not exceed the limits of the instrument and vial.

  • Cooling & Workup: After the reaction is complete, allow the vial to cool to room temperature. Open the vial carefully in a fume hood.

  • Extraction & Purification: Transfer the contents to a separatory funnel, extract the product using ethyl acetate, and follow the workup and purification steps outlined in Protocol 1.[6]

Section 3: Experimental Workflow and Data

A successful synthesis relies on a systematic workflow from reaction setup to final characterization.

General Experimental Workflow:

G A 1. Reagent Setup (Nitrile, Hydrazide, Base) B 2. Reaction (Conventional Heat or Microwave) A->B C 3. TLC Monitoring B->C C->B Incomplete D 4. Aqueous Workup & Extraction C->D Complete E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS, HRMS) E->F

Caption: Standard workflow for synthesis and analysis.

Comparative Data on Synthetic Yields

The choice of substituents on the nitrile and hydrazide precursors can influence reaction efficiency. The following table summarizes representative yields for the synthesis of various 3,5-disubstituted-1,2,4-triazoles using one-pot methodologies, demonstrating the versatility of the approach.

EntryR¹ (from Nitrile)R² (from Hydrazide)MethodYield (%)Reference
1PhenylPhenylConventional Heating85-95[7]
24-ChlorophenylPhenylConventional Heating88[6]
34-MethoxyphenylPhenylConventional Heating92[6]
4Thiophen-2-ylPhenylConventional Heating80[6]
5Phenyl4-MethylphenylMicrowave90[7]
6CyclohexylPhenylMicrowave75[7]

Note: The yields are for 3,5-disubstituted-1H-1,2,4-triazoles. Similar high yields are expected when using an N'-benzyl hydrazide for the regioselective synthesis of the target compounds.

Conclusion

The synthesis of 3,5-disubstituted-1-benzyl-1H-1,2,4-triazoles is most effectively and reliably achieved through a precursor-directed strategy. The one-pot condensation of a substituted nitrile with an N'-benzyl acid hydrazide offers a highly regioselective, efficient, and versatile route to the desired N1-benzylated isomers. This approach eliminates the significant purification challenges associated with post-synthesis alkylation. The protocols provided in this guide, including both conventional heating and microwave-assisted methods, offer robust and scalable solutions for chemists in academic and industrial research, enabling the exploration of this critical pharmacophore in drug discovery programs.

References

Application Notes and Protocols: Halogen Exchange Reactions of 1-Benzyl-3,5-dibromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and step-by-step protocols for the selective halogen exchange reactions of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole. The strategic replacement of bromine with fluorine or iodine in this versatile scaffold opens avenues for the synthesis of novel compounds with significant potential in medicinal chemistry and drug development. This document elucidates the underlying principles of regioselective nucleophilic aromatic substitution (SNAr) on the 1,2,4-triazole core, offering field-proven methodologies for synthesizing 1-benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole and its iodo-analogue. It is intended for researchers, medicinal chemists, and process development scientists seeking to leverage these key transformations.

Introduction: The Strategic Value of Halogenated 1,2,4-Triazoles

The 1,2,4-triazole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The incorporation of halogens, particularly fluorine, into these scaffolds can dramatically enhance their pharmacological profiles. Fluorine can improve metabolic stability, binding affinity, and bioavailability.[3][4] Similarly, iodine provides a useful synthetic handle for further functionalization through cross-coupling reactions, making iodinated triazoles valuable intermediates in drug discovery pipelines.

Halogen exchange reactions offer a direct and efficient method for introducing fluorine or iodine into a pre-formed heterocyclic system.[3][5] The substrate, this compound, is an ideal candidate for such transformations. The electron-deficient nature of the triazole ring, further activated by the two bromine atoms, facilitates nucleophilic aromatic substitution. A key aspect of this chemistry is the pronounced regioselectivity, where the C5 position exhibits significantly higher reactivity towards nucleophiles compared to the C3 position, allowing for selective monosubstitution.[3]

This guide details two primary transformations:

  • Selective Fluorination: The conversion of this compound to 1-benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole.

  • Selective Iodination: The conversion of this compound to 1-benzyl-3-bromo-5-iodo-1H-1,2,4-triazole.

Mechanistic Rationale: Regioselectivity in the 1,2,4-Triazole System

The halogen exchange reactions on the this compound core proceed via a nucleophilic aromatic substitution (SNAr) mechanism. This process involves the addition of a nucleophile (e.g., F⁻ or I⁻) to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the bromide leaving group.[6][7]

sub 1-Benzyl-3,5-dibromo- 1H-1,2,4-triazole mc Meisenheimer Complex (Anionic Intermediate) sub->mc Addition (Rate-Determining) nuc Nucleophile (e.g., F⁻, I⁻) prod Halogen-Exchanged Product mc->prod Elimination lg Leaving Group (Br⁻) mc->lg

Caption: Generalized SNAr Mechanism on the Triazole Ring.

The key to the successful application of this chemistry lies in its regioselectivity. It is well-established that the C5 position of 1-alkyl-1H-1,2,4-triazoles is significantly more susceptible to nucleophilic attack than the C3 position.[3] This enhanced reactivity can be attributed to the electronic properties of the triazole ring, where the nitrogen at position 4 (N4) exerts a stronger electron-withdrawing effect on the adjacent C5 carbon, making it more electrophilic. Consequently, the addition of the nucleophile and the formation of the stabilizing Meisenheimer complex are kinetically favored at this site. This inherent electronic bias allows for the selective mono-substitution at C5, even in the presence of two identical leaving groups.

Experimental Protocols & Data

Protocol 1: Regioselective Fluorination

This protocol details the synthesis of 1-benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole via a halogen exchange reaction using cesium fluoride.

Reaction Scheme:

Caption: Synthesis of 1-benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole.

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (Example Scale)Moles (mmol)Equivalents
This compound316.9820.0 g63.11.0
Cesium Fluoride (CsF), anhydrous151.9028.7 g189.33.0
Dimethyl Sulfoxide (DMSO), anhydrous78.1350 mL--
Ethyl Acetate (EtOAc)88.11As needed--
Water (deionized)18.02As needed--
Saturated aq. Sodium Bicarbonate (NaHCO₃)-As needed--
Magnesium Sulfate (MgSO₄), anhydrous120.37As needed--

Step-by-Step Protocol:

  • Setup: Equip a three-neck round-bottom flask with a mechanical overhead stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple. Ensure all glassware is oven-dried.

  • Charging Reagents: To the flask, add anhydrous cesium fluoride (28.7 g, 189.3 mmol) and anhydrous dimethyl sulfoxide (50 mL).

  • Addition of Substrate: Add this compound (20.0 g, 63.1 mmol) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (Aliquots can be worked up by diluting with EtOAc and washing with water). The reaction is typically complete within 5-6 hours.[3]

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature and carefully pour it onto 200 g of ice with stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 80 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and saturated aqueous sodium bicarbonate solution (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation (e.g., Kugelrohr apparatus) or column chromatography on silica gel to yield the pure 1-benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole.

Expected Outcome: This procedure typically provides the desired product in good yield (e.g., 60-75%).[3]

Protocol 2: Regioselective Iodination

This protocol describes a copper-catalyzed Finkelstein-type reaction for the synthesis of 1-benzyl-3-bromo-5-iodo-1H-1,2,4-triazole. While the classic Finkelstein reaction is primarily for alkyl halides, its principles can be extended to heteroaromatic systems, often with catalytic assistance.[5][8]

Reaction Scheme:

Caption: Synthesis of 1-benzyl-3-bromo-5-iodo-1H-1,2,4-triazole.

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (Example Scale)Moles (mmol)Equivalents
This compound316.985.00 g15.81.0
Sodium Iodide (NaI), anhydrous149.894.73 g31.62.0
Copper(I) Iodide (CuI)190.450.30 g1.580.1
N,N'-Dimethylethylenediamine (DMEDA)88.150.28 mL3.160.2
1,4-Dioxane, anhydrous88.1150 mL--
Ethyl Acetate (EtOAc)88.11As needed--
Saturated aq. Ammonium Chloride (NH₄Cl)-As needed--
Sodium Thiosulfate (Na₂S₂O₃)158.11As needed--
Sodium Sulfate (Na₂SO₄), anhydrous142.04As needed--

Step-by-Step Protocol:

  • Setup: In an oven-dried Schlenk tube, add copper(I) iodide (0.30 g, 1.58 mmol) and anhydrous sodium iodide (4.73 g, 31.6 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with nitrogen three times.

  • Reagent Addition: Add this compound (5.00 g, 15.8 mmol), anhydrous 1,4-dioxane (50 mL), and N,N'-dimethylethylenediamine (0.28 mL, 3.16 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts.

  • Washing: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 30 mL) and a 10% aqueous sodium thiosulfate solution (1 x 30 mL) to remove residual iodine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-benzyl-3-bromo-5-iodo-1H-1,2,4-triazole.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Conversion Insufficient temperature; inactive catalyst; wet reagents/solvents.Ensure anhydrous conditions. Use freshly opened or dried reagents. Increase temperature incrementally. For iodination, ensure the CuI is of high purity.
Formation of Di-substituted Product Reaction time is too long or temperature is too high.Monitor the reaction closely and stop once the mono-substituted product is maximized. Reduce reaction temperature. Use a slight excess of the starting material if necessary.
De-benzylation Harsh reaction conditions (high temperature, prolonged time).Reduce reaction temperature and time. Consider alternative N-protecting groups if de-benzylation is persistent.
Incomplete Iodination Poor solubility of NaI/KI; catalyst deactivation.Use a more polar aprotic solvent like DMF or NMP. Increase the amount of ligand (DMEDA) to 0.3-0.4 equivalents.
Microwave Application For faster reaction times and potentially higher yields, microwave-assisted synthesis can be explored.[1][9] This technique can significantly reduce reaction times from hours to minutes. Start with the same reagent stoichiometry but screen temperatures (e.g., 120-160 °C) and reaction times (5-30 min) in a dedicated microwave reactor.

Conclusion

The halogen exchange reactions on this compound are robust and highly regioselective transformations that provide efficient access to valuable fluorinated and iodinated building blocks. The protocols detailed herein are based on established principles of nucleophilic aromatic substitution and have been optimized for laboratory-scale synthesis. Understanding the mechanistic basis for the selective reactivity at the C5 position is crucial for adapting these methods to other substituted triazole systems. These application notes serve as a reliable guide for researchers engaged in the synthesis of novel heterocyclic compounds for pharmaceutical and agrochemical applications.

References

Application Notes and Protocols for the Suzuki Coupling of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding have made it a cornerstone in the design of numerous therapeutic agents, including antifungal, antiviral, and anticancer drugs.[1][2][3] Functionalized 1,2,4-triazoles are therefore highly sought-after building blocks for drug discovery programs.[4]

This application note provides a comprehensive guide to the functionalization of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole via the Suzuki-Miyaura cross-coupling reaction. This dibrominated substrate serves as a versatile and programmable platform for the synthesis of novel 3,5-disubstituted 1,2,4-triazole derivatives. We will explore detailed, field-proven protocols for both selective mono-arylation and exhaustive di-arylation, explain the critical roles of reaction components, and address common challenges associated with coupling nitrogen-rich heterocycles.

The Suzuki-Miyaura Coupling: A Mechanistic Cornerstone

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling that forges a carbon-carbon bond between an organohalide and an organoboron compound.[5] Its operational simplicity, tolerance of diverse functional groups, and the low toxicity of its boron-based reagents have established it as one of the most powerful tools in modern organic synthesis.[6]

The reaction proceeds via a well-established catalytic cycle involving three key steps:[7][8][9][10]

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron species (boronic acid) is transferred to the Pd(II) center. This step is critically dependent on activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[5][11][12]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln dummy1 pd0->dummy1 oxidative_addition Oxidative Addition pd_intermediate R¹-Pd(II)Ln-X dummy2 pd_intermediate->dummy2 transmetalation Transmetalation pd_coupled R¹-Pd(II)Ln-R² product R¹-R² pd_coupled->product dummy3 pd_coupled->dummy3 reductive_elimination Reductive Elimination dummy1->pd_intermediate R¹-X dummy2->pd_coupled R²-B(OR)₂ + Base dummy3->pd0

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Navigating Challenges with Nitrogen-Rich Heterocycles

While powerful, the Suzuki coupling of nitrogen-containing heterocycles like our target substrate is not without its challenges. Awareness of these potential pitfalls is the first step toward successful execution.

  • Catalyst Poisoning: The Lewis basic lone pairs on the triazole's nitrogen atoms can coordinate to the palladium catalyst, forming stable, off-cycle complexes that inhibit or halt catalytic turnover.[13][14] This is often mitigated by using bulky ligands that sterically shield the metal center.[15]

  • Protodeboronation: This is a common side reaction where the boronic acid coupling partner reacts with a proton source (often residual water or alcohol) to replace the C-B bond with a C-H bond, effectively destroying the nucleophile.[7][14][15] The choice of base and careful control of reaction conditions are crucial to minimize this pathway.

  • Poor Solubility: Many polar heterocyclic compounds exhibit poor solubility in common non-polar organic solvents, which can hinder reaction rates.[14][15] The use of polar aprotic solvents or aqueous solvent mixtures is often necessary.

  • Controlling Selectivity: With two reactive bromine atoms, achieving selective mono-substitution requires precise control over stoichiometry and reaction conditions to prevent over-reaction to the di-substituted product.

Protocol I: Selective Mono-Arylation

This protocol is optimized for the selective synthesis of 1-benzyl-3-bromo-5-aryl-1H-1,2,4-triazole, a valuable intermediate for further diversification. The key to selectivity is the careful control of stoichiometry, limiting the boronic acid to 1.05-1.1 equivalents.

Experimental Protocol: Step-by-Step
  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.) and ligand (if required) to the stirring suspension.

  • Reaction Execution: Lower the flask into a preheated oil bath set to the desired temperature (typically 80-90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours. Look for the consumption of the starting material and the appearance of a new, less polar spot (the mono-arylated product).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure mono-arylated product.

Table 1: Recommended Conditions for Mono-Arylation
EntryArylboronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)
1Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃ (2.0)Dioxane/H₂O904
24-Methoxyphenyl-boronic acidPd(dppf)Cl₂ (2%)Cs₂CO₃ (2.0)Toluene/H₂O853
33-Cyanophenyl-boronic acidPd₂(dba)₃ (1.5%) + SPhos (3%)K₃PO₄ (2.5)Dioxane1006
42-Thienylboronic acidPd(OAc)₂ (2%) + XPhos (4%)K₃PO₄ (2.5)n-Butanol955

Protocol II: Symmetrical Di-Arylation

This protocol is designed to achieve exhaustive double arylation, yielding symmetrical 1-benzyl-3,5-diaryl-1H-1,2,4-triazoles in a single step. Success relies on using a stoichiometric excess of the boronic acid and conditions that drive the reaction to completion.

Experimental Protocol: Step-by-Step
  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (2.2-2.5 eq.), and the base (e.g., Cs₂CO₃, 4.0 eq.).

  • Inert Atmosphere: Seal, evacuate, and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent & Catalyst Addition: Under positive inert gas pressure, add the degassed solvent (e.g., DMF or Dioxane/H₂O) followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.).

  • Reaction Execution: Heat the reaction mixture to a higher temperature (typically 100-120 °C) and stir vigorously.

  • Monitoring: Monitor the reaction for the complete consumption of both the starting material and the mono-arylated intermediate. This may take 12-24 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol I. The di-arylated product will be significantly less polar than the starting material and the mono-arylated intermediate.

Workflow for Selective Functionalization

The following diagram illustrates the strategic pathway from the dibromo starting material to either mono- or di-functionalized products.

workflow start 1-benzyl-3,5-dibromo- 1H-1,2,4-triazole proto1 Protocol I: Mono-Arylation start->proto1  1.1 eq. Ar¹B(OH)₂ proto2 Protocol II: Di-Arylation start->proto2  >2.2 eq. Ar¹B(OH)₂ mono 3-Bromo-5-aryl¹- 1-benzyl-1H-1,2,4-triazole proto1->mono di_sym Symmetrical 3,5-Di(aryl¹)-product proto2->di_sym proto3 Protocol I (Second Coupling) di_unsym Unsymmetrical 3-aryl²-5-aryl¹-product proto3->di_unsym mono->proto3  1.1 eq. Ar²B(OH)₂

Figure 2: Strategic workflow for selective Suzuki couplings.

Rationale for Component Selection

The success of a Suzuki coupling hinges on the judicious selection of each component. The "why" behind these choices is critical for both execution and troubleshooting.

  • Palladium Source: Pre-catalysts are typically Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂(dppf)) or Pd(0) complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[7][16] Pd(II) sources require in situ reduction to the active Pd(0) species, while Pd(0) sources can enter the catalytic cycle directly. For challenging substrates like heteroaryl halides, well-defined precatalysts that pair a Pd source with a specific ligand often provide superior activity and reproducibility.[17][18][19]

  • Ligands: Phosphine ligands are essential for stabilizing the palladium center, promoting the key reaction steps, and preventing catalyst decomposition. Bulky, electron-rich phosphines (e.g., PCy₃, P(t-Bu)₃) or specialized biarylphosphine ligands (e.g., SPhos, XPhos, JohnPhos) are highly effective for coupling heteroaryl halides.[16][17][19] They accelerate the rate-limiting oxidative addition step and prevent catalyst poisoning by the triazole nitrogens.

  • Base: The base is not merely a pH adjuster; it is a stoichiometric reagent required to activate the boronic acid.[12] It reacts with the boronic acid to form an anionic boronate complex [R-B(OH)₃]⁻, which is significantly more nucleophilic and readily participates in transmetalation.[11][20][21]

    • K₂CO₃: A mild, inexpensive, and widely used base.

    • K₃PO₄: A stronger, non-nucleophilic base, often effective for difficult couplings, including those with less reactive aryl chlorides or nitrogen-containing heterocycles.[22]

    • Cs₂CO₃ / CsF: Highly effective due to the high solubility of cesium salts in organic solvents, but more costly.

  • Solvent: The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. Polar aprotic solvents like 1,4-dioxane , THF , DMF , and toluene are common.[23] Often, a water co-solvent is used to dissolve the inorganic base, which can accelerate the transmetalation step.[24][25] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.[14]

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for the derivatization of the this compound core. By carefully selecting the catalyst system and precisely controlling stoichiometry and reaction conditions, researchers can achieve both selective mono-arylation and exhaustive di-arylation. The protocols and insights provided herein offer a robust framework for synthesizing diverse libraries of novel 1,2,4-triazole derivatives, paving the way for new discoveries in drug development and materials science.

References

Application Notes and Protocols for C-N Bond Formation Using 1-benzyl-3,5-dibromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry and Materials Science

The 1,2,4-triazole core is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it an attractive scaffold in drug design. The targeted functionalization of the triazole ring is crucial for modulating the biological activity and material properties of these compounds. 1-benzyl-3,5-dibromo-1H-1,2,4-triazole emerges as a highly valuable and versatile building block for the synthesis of complex triazole derivatives. The presence of two reactive bromine atoms at the 3- and 5-positions, activated by the electron-withdrawing nature of the triazole ring, makes this compound an excellent substrate for C-N bond formation reactions, enabling the introduction of diverse amino functionalities.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in C-N bond formation reactions. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for two key methodologies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Reactivity of this compound in C-N Bond Formation

The carbon-bromine bonds at the 3- and 5-positions of the this compound are the primary sites for functionalization. The π-deficient nature of the 1,2,4-triazole ring system renders these positions electrophilic and susceptible to attack by nitrogen nucleophiles.[1] This reactivity can be harnessed through two primary strategies:

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the direct displacement of the bromide ions by a nucleophilic amine. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing triazole ring. This approach is often suitable for reactions with highly nucleophilic amines and may require elevated temperatures.

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): For less nucleophilic amines or when milder reaction conditions are required, the Buchwald-Hartwig amination is a powerful tool.[2][3][4] This reaction utilizes a palladium catalyst with a suitable ligand to facilitate the coupling of the dibromotriazole with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.[2][3][4]

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 3,5-diamino-1-benzyl-1H-1,2,4-triazoles

This protocol describes a general procedure for the double displacement of the bromine atoms on this compound with an excess of a primary or secondary amine under thermal conditions.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., morpholine, piperidine, benzylamine) (5.0 - 10.0 equiv)

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP))

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask or a sealed tube equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Add the desired amine (5.0 - 10.0 equiv) and the solvent. The amine can sometimes be used as the solvent if it is a liquid at the reaction temperature.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere, particularly if the amine is sensitive to oxidation.

  • Heat the reaction mixture to 100-150 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-48 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a high-boiling solvent was used, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the excess amine and solvent.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradient) to afford the desired 3,5-diamino-1-benzyl-1H-1,2,4-triazole derivative.

Causality Behind Experimental Choices:

  • Excess Amine: A large excess of the amine is used to drive the reaction towards the disubstituted product and to act as a base to neutralize the HBr generated during the reaction.

  • High Temperature: SNAr reactions on heteroaromatic systems often require significant thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex.

  • Inert Atmosphere: While not always strictly necessary, an inert atmosphere is good practice to prevent potential side reactions, especially with electron-rich amines that can be susceptible to oxidation at high temperatures.

Visualization of the SNAr Workflow:

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine this compound, amine, and solvent Inert Establish Inert Atmosphere (N2/Ar) Reagents->Inert Heat Heat to 100-150 °C Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Aqueous Workup & Extraction Cool->Extract Purify Column Chromatography Extract->Purify Product Product Purify->Product Desired Product Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Complex_A L₂Pd(II)(Ar)Br Oxidative Addition->Complex_A Ligand Exchange Ligand Exchange Complex_A->Ligand Exchange HNR¹R² Complex_B L₂Pd(II)(Ar)(HNR¹R²)⁺Br⁻ Ligand Exchange->Complex_B Deprotonation Deprotonation Complex_B->Deprotonation Base Complex_C L₂Pd(II)(Ar)(NR¹R²) Deprotonation->Complex_C Reductive Elimination Reductive Elimination Complex_C->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR¹R²

References

Application Note & Protocol: A Novel Strategy for C3-Functionalization of Indoles Using 1-Benzyl-3,5-dibromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and synthetic organic chemistry.

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products[1][2]. Functionalization at the C3-position is a critical strategy for modulating biological activity, yet direct and selective methods remain a subject of intense research. This guide details a novel, two-step synthetic strategy for accessing a diverse range of C3-substituted indole derivatives. The protocol leverages the unique reactivity of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole as a stable, efficient, and selective electrophilic brominating agent for the indole nucleus. The resulting 3-bromoindole serves as a versatile synthetic intermediate for subsequent transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional moieties. This application note provides a mechanistic rationale, detailed experimental protocols, and optimization insights for this powerful synthetic sequence.

Introduction: The Central Role of C3-Substituted Indoles

The indole ring system is a "privileged scaffold" in drug discovery, prized for its ability to interact with a multitude of biological targets. The C3-position, in particular, is intrinsically electron-rich due to the influence of the nitrogen lone pair, making it the primary site for electrophilic substitution[3][4]. This inherent reactivity has been exploited to produce a vast library of C3-functionalized indoles with activities ranging from anticancer and antiviral to anti-inflammatory agents.

Conventional methods for C3-substitution include:

  • Direct Electrophilic Substitution: Reactions like Friedel-Crafts[5] and Mannich reactions[6] are classic approaches but can sometimes be limited by harsh conditions or substrate scope.

  • Transition-Metal Catalysis: Modern methods focusing on direct C-H activation have emerged as powerful tools, though they often require specific directing groups or expensive catalysts[7].

  • Metal-Free Approaches: While highly desirable, metal-free C3-arylations are less common and may proceed through complex radical or aryne mechanisms[8].

This guide proposes a robust and modular alternative that combines the reliability of electrophilic halogenation with the power of cross-coupling chemistry. We introduce this compound, a commercially available solid[9][10], as a novel reagent for the targeted C3-bromination of indoles. This intermediate is then readily diversified, providing a streamlined and highly adaptable route to valuable indole derivatives.

Proposed Synthetic Strategy & Mechanistic Rationale

Our proposed strategy is a logical two-step sequence that capitalizes on the fundamental reactivity of both the indole core and aryl halides.

G Indole Indole Scaffold BromoIndole 3-Bromoindole Intermediate Indole->BromoIndole Step 1: C3-Bromination (Electrophilic Substitution) Reagent 1-Benzyl-3,5-dibromo- 1H-1,2,4-triazole Reagent->BromoIndole FinalProduct C3-Substituted Indole BromoIndole->FinalProduct Step 2: Cross-Coupling (e.g., Suzuki Reaction) CouplingPartner R-B(OH)₂ / R-H / etc. (Coupling Partner) CouplingPartner->FinalProduct Pd_Catalyst Pd Catalyst Pd_Catalyst->FinalProduct caption Figure 1. High-level workflow for the two-step C3-functionalization.

Caption: Figure 1. High-level workflow for the two-step C3-functionalization.

Step 1: Regioselective C3-Bromination

Causality: The π-excessive nature of the indole ring system results in the highest electron density at the C3 position. Consequently, it is the most nucleophilic carbon and the kinetically favored site for electrophilic attack[4][11]. We hypothesize that this compound serves as an effective "Br+" donor. The reaction proceeds via a classic electrophilic aromatic substitution mechanism, where the stability of the cationic intermediate (the arenium ion) dictates the regioselectivity. Attack at C3 preserves the aromaticity of the fused benzene ring in the key resonance contributor, making it significantly more stable than the intermediate formed from attack at C2[4].

G cluster_mech Mechanism: C3-Bromination Indole Indole Intermediate Arenium Ion Intermediate (Cation at C2, Benzene ring intact) Indole->Intermediate Electrophilic Attack Reagent This compound Product 3-Bromoindole Intermediate->Product Deprotonation LeavingGroup 1-Benzyl-5-bromo-1H-1,2,4-triazole (Anion) caption Figure 2. Proposed mechanism for C3-bromination.

Caption: Figure 2. Proposed mechanism for C3-bromination.

Step 2: Palladium-Catalyzed Suzuki Cross-Coupling

Causality: The 3-bromoindole generated in Step 1 is an ideal substrate for a wide range of transition-metal-catalyzed cross-coupling reactions[12][13]. We highlight the Suzuki-Miyaura coupling due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their esters. The reaction is driven by a well-understood catalytic cycle involving a Palladium(0) species.

The key stages are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the 3-bromoindole, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the bromide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments (the indole and the new substituent) couple and are eliminated from the palladium, regenerating the active Pd(0) catalyst and forming the final C-C bond.

G cluster_cycle Suzuki Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Indole Indolyl-Pd(II)-Br Pd0->PdII_Indole 3-Bromoindole RedElim Reductive Elimination OxAdd Oxidative Addition PdII_Both Indolyl-Pd(II)-R PdII_Indole->PdII_Both R-B(OH)₂ + Base Transmetal Transmetalation PdII_Both->Pd0 C3-Substituted Indole caption Figure 3. Simplified catalytic cycle for the Suzuki coupling.

Caption: Figure 3. Simplified catalytic cycle for the Suzuki coupling.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: General Procedure for the C3-Bromination of Indole
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the indole substrate (1.0 eq.).

  • Solvent Addition: Dissolve the indole in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), 0.1 M concentration).

  • Reagent Addition: Add this compound (1.1 eq.) portion-wise at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 3-bromoindole can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or, in many cases, used directly in the next step if sufficiently pure.

  • Validation: Confirm the structure of the 3-bromoindole product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the C3-H proton signal (typically ~7.2-7.4 ppm) and the appearance of characteristic isotopic patterns for bromine in the mass spectrum are key indicators.

Protocol 2: General Procedure for Suzuki Cross-Coupling of 3-Bromoindole
  • Reaction Setup: To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the 3-bromoindole (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.

  • Solvent Addition: Add a degassed solvent system. A common mixture is Dioxane/Water (4:1) or Toluene/Ethanol/Water.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure C3-substituted indole.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Data Presentation & Optimization

The following tables present hypothetical yet representative data to guide experimental design.

Table 1: Optimization of C3-Bromination Conditions

EntrySolventTemperature (°C)Equivalents of TriazoleTime (h)Yield (%)
1DCM0 → rt1.1492
2THF0 → rt1.1488
3CH₃CN0 → rt1.1675
4DCMrt1.1285 (minor N-bromination)
5DCM0 → rt1.0878 (incomplete)
  • Insight: DCM at 0 °C to room temperature provides the cleanest reaction and highest yield. Using stoichiometric amounts leads to incomplete conversion.

Table 2: Substrate Scope for Suzuki Coupling of 3-Bromo-5-methoxyindole

EntryBoronic AcidCatalyst (mol%)BaseYield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃95
24-Tolylboronic acidPd(PPh₃)₄ (3)K₂CO₃91
34-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃89
43-Thienylboronic acidPd(PPh₃)₄ (3)Cs₂CO₃85
54-Cyanophenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃78
  • Insight: The protocol is robust for both electron-rich and electron-poor arylboronic acids. Heteroaromatic partners are also well-tolerated. For more challenging couplings, stronger bases like Cs₂CO₃ or more specialized catalysts like Pd(dppf)Cl₂ may be beneficial.

Conclusion

The synthetic strategy outlined in this application note presents a highly effective and versatile method for the synthesis of C3-substituted indole derivatives. By employing This compound as a novel and efficient C3-brominating agent, a key intermediate is readily accessed under mild conditions. The subsequent diversification via robust palladium-catalyzed cross-coupling reactions opens the door to a vast chemical space, making this protocol a valuable asset for researchers in drug discovery and synthetic chemistry.

References

The Strategic Application of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole as a Versatile Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibitor Design

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its metabolic stability and versatile binding capabilities.[1] Its unique arrangement of nitrogen atoms allows for a variety of non-covalent interactions, such as hydrogen bonding, which are critical for high-affinity binding to biological targets.[1] Within the vast landscape of drug discovery, kinase inhibitors have emerged as a pivotal class of therapeutics, particularly in oncology. Kinases, by catalyzing the phosphorylation of proteins, regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases.[2] The 1,2,4-triazole core has been successfully incorporated into numerous kinase inhibitors, demonstrating its utility in targeting the ATP-binding site of these enzymes.[3] This guide provides a comprehensive overview of the synthesis and application of a key intermediate, 1-benzyl-3,5-dibromo-1H-1,2,4-triazole, as a versatile precursor for the development of novel kinase inhibitors.

The Precursor: this compound

The strategic design of this compound as a precursor lies in its inherent chemical reactivity. The two bromine atoms at the 3 and 5 positions of the triazole ring serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions. This allows for the sequential and regioselective introduction of various aryl, heteroaryl, and amino substituents, providing a powerful platform for generating a diverse library of kinase inhibitor candidates. The benzyl group at the N1 position offers steric bulk and can influence the overall conformation and solubility of the final compounds.

Synthesis of the Precursor

While this compound is commercially available, a robust synthetic route is essential for researchers. The synthesis can be approached in a two-step process starting from the commercially available 3,5-dibromo-1H-1,2,4-triazole.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 3,5-dibromo-1H-1,2,4-triazole (if not commercially available)

  • This step involves the bromination of 1H-1,2,4-triazole. Due to the hazardous nature of handling bromine, appropriate safety precautions must be taken. A detailed, optimized, and validated protocol from a peer-reviewed source should be followed.

Step 2: N-benzylation of 3,5-dibromo-1H-1,2,4-triazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dibromo-1H-1,2,4-triazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq), to the solution. Stir the mixture at room temperature for 15-30 minutes. The base is crucial for deprotonating the triazole ring, making it nucleophilic.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. A precipitate of the crude product should form.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

From Precursor to Potent Inhibitors: Functionalization Strategies

The true utility of this compound is realized in its subsequent functionalization. The differential reactivity of the two bromine atoms can be exploited for sequential cross-coupling reactions, or they can be substituted simultaneously. The two primary palladium-catalyzed reactions employed for this purpose are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds. In the context of kinase inhibitor synthesis, this reaction is used to introduce various aryl and heteroaryl fragments that can occupy different pockets within the kinase ATP-binding site, thereby influencing potency and selectivity.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a microwave vial or a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1 to 2.2 eq, depending on whether mono- or di-substitution is desired), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq) or cesium carbonate (Cs₂CO₃, 3.0 eq).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 ratio).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C. The reaction can be performed using conventional heating or microwave irradiation, with the latter often leading to significantly shorter reaction times. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and dilute it with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired C-arylated or C-heteroarylated 1,2,4-triazole derivative.

Buchwald-Hartwig Amination: Introducing Amino Substituents

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines onto the triazole core. The nitrogen atom and its substituents can act as crucial hydrogen bond donors or acceptors, significantly impacting the binding affinity of the inhibitor to the target kinase.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 to 2.4 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02-0.05 eq), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP; 0.04-0.10 eq), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 2.0-3.0 eq) or lithium bis(trimethylsilyl)amide (LiHMDS, 2.0-3.0 eq).

  • Solvent: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography to yield the desired amino-functionalized 1,2,4-triazole.

Workflow and Target Kinase Selection

The synthetic strategy enables a modular approach to building a library of potential kinase inhibitors. A logical workflow would involve the synthesis of the dibromo precursor followed by a series of parallel Suzuki and Buchwald-Hartwig reactions to generate a diverse set of disubstituted triazoles.

G cluster_0 Precursor Synthesis cluster_2 Kinase Inhibitor Library start 3,5-Dibromo-1H-1,2,4-triazole precursor This compound start->precursor N-benzylation (Protocol 1) suzuki Suzuki-Miyaura Coupling (Protocol 2) precursor->suzuki buchwald Buchwald-Hartwig Amination (Protocol 3) precursor->buchwald inhibitor1 3-Aryl-5-amino-1-benzyl-1,2,4-triazole suzuki->inhibitor1 inhibitor2 3,5-Diaryl-1-benzyl-1,2,4-triazole suzuki->inhibitor2 buchwald->inhibitor1 inhibitor3 3,5-Diamino-1-benzyl-1,2,4-triazole buchwald->inhibitor3

Figure 1: Synthetic workflow from the precursor to a library of kinase inhibitors.

Based on the existing literature for 1,2,4-triazole-based kinase inhibitors, promising targets for inhibitors derived from this precursor include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, crucial for tumor growth and metastasis.[4][5]

  • Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle, with inhibitors showing promise in various cancers.[6]

  • Src Family Kinases: Involved in cell proliferation, differentiation, and survival, and often overactive in cancer.[2]

Data Presentation: A Snapshot of 1,2,4-Triazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of some reported 1,2,4-triazole derivatives against various kinases, illustrating the potential potency of compounds that can be synthesized from the this compound precursor.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Indolyl-1,2,4-triazoleCDK449 - 3031[6]
Indolyl-1,2,4-triazoleCDK675 - 1110[6]
Indolin-2-one-triazole hybridVEGFR-216.3 - 119.6[4]
1,5-Diaryl-1,2,4-triazole ureaVEGFR-226.3[4]
3-Nitro-1,2,4-triazole coreVEGFR-236.8 - 4090[5]
Bis([5][6][7]triazolo)[4,3-a:3',4'-c]quinoxalineVEGFR-23.7 - 11.8[8]
1,2,4-triazolo[4,3-c]pyrimidineSykStrong Inhibition[9]
Diarylurea with 1,2,4-triazolec-Kit, RET, FLT3>80% inhibition[10]

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The majority of 1,2,4-triazole-based kinase inhibitors function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the target kinase, forming specific interactions with key amino acid residues.

cluster_0 Kinase ATP-Binding Site cluster_1 1,2,4-Triazole Inhibitor Hinge Region Hinge Region Key hydrogen bonds Hydrophobic Pocket I Hydrophobic Pocket I van der Waals interactions Hydrophobic Pocket II Hydrophobic Pocket II van der Waals interactions Solvent Exposed Region Solvent Exposed Region Interactions with solvent Triazole Core 1,2,4-Triazole Core H-bond acceptor/donor Triazole Core->Hinge Region H-bonds R1_Group R1 Group Occupies Hydrophobic Pocket I R1_Group->Hydrophobic Pocket I Hydrophobic Interactions R2_Group R2 Group Interacts with Solvent Region R2_Group->Solvent Exposed Region Polar/Hydrophobic Interactions

Figure 2: Generalized binding mode of a 1,2,4-triazole inhibitor in a kinase ATP-binding site.

The nitrogen atoms of the triazole ring are often crucial for forming hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-terminal lobes of the kinase domain. The substituents introduced at the 3 and 5 positions (R1 and R2 in the diagram) can then be tailored to occupy adjacent hydrophobic pockets and the solvent-exposed region, thereby enhancing both the potency and selectivity of the inhibitor.

Conclusion and Future Directions

This compound is a highly valuable and versatile precursor for the synthesis of novel kinase inhibitors. The straightforward functionalization of this scaffold using modern cross-coupling methodologies provides a robust platform for the rapid generation of diverse chemical libraries. The insights provided in this guide, from the synthesis of the precursor to its application in creating potent and selective kinase inhibitors, are intended to empower researchers in their drug discovery efforts. Future work in this area will likely focus on the development of more complex and stereochemically defined substituents to further probe the kinase active site and to develop inhibitors with improved pharmacokinetic and pharmacodynamic properties.

References

Application Notes & Protocols: Preparation of Antifungal Agents from 1-Benzyl-1H-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the development of novel therapeutic agents. The 1,2,4-triazole scaffold is a cornerstone in antifungal drug design, primarily targeting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis.[1] This guide provides a comprehensive overview of the rational design, chemical synthesis, and biological evaluation of antifungal agents derived from 1-benzyl-1H-1,2,4-triazole. We present detailed, field-proven protocols, explain the causality behind experimental choices, and discuss structure-activity relationships to empower researchers in the discovery of next-generation antifungal compounds.

Introduction: The Rationale for 1-Benzyl-1H-1,2,4-triazole Scaffolds

The 1,2,4-triazole moiety is a privileged structure in medicinal chemistry, forming the core of highly successful antifungal drugs like fluconazole and itraconazole.[2] Its primary mechanism of action involves the coordination of the N-4 nitrogen of the triazole ring to the heme iron atom within the active site of lanosterol 14α-demethylase, thereby inhibiting ergosterol synthesis and disrupting fungal cell membrane integrity.[1] The 1-benzyl substituent plays a crucial role in anchoring the molecule within a lipophilic pocket of the enzyme. The synthetic tractability of the 1-benzyl-1H-1,2,4-triazole core allows for systematic structural modifications to optimize antifungal potency, broaden the spectrum of activity, and overcome existing resistance mechanisms.

Synthetic Strategies and Methodologies

The synthesis of 1-benzyl-1H-1,2,4-triazole-based antifungal agents typically follows a convergent strategy, involving the preparation of a key 1-benzyl-1H-1,2,4-triazole intermediate followed by the introduction of a functionally diverse side chain.

Diagram: General Synthetic Workflow

Caption: A generalized workflow for the synthesis and evaluation of 1-benzyl-1H-1,2,4-triazole antifungal agents.

Protocol 1: Synthesis of 1-(Substituted benzyl)-1H-1,2,4-triazole Intermediate

This protocol details the nucleophilic substitution reaction between a substituted benzyl halide and 1H-1,2,4-triazole to form the core intermediate.

Materials:

  • Substituted benzyl bromide (1.0 eq)

  • 1H-1,2,4-triazole (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1H-1,2,4-triazole in DMF.

  • Add potassium carbonate to the solution and stir the suspension for 20 minutes at room temperature.

  • Add the substituted benzyl bromide dropwise to the reaction mixture.

  • Heat the reaction to 70-80°C and monitor for completion using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Expert Insights:

  • Choice of Base: Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the triazole but mild enough to avoid side reactions.

  • Solvent: DMF is an excellent polar aprotic solvent for this SN2 reaction, effectively solvating the potassium cation.

  • Isomer Control: While N-alkylation can potentially occur at N1, N2, or N4, the N1-substituted product is often the major isomer under these conditions. Chromatographic purification is crucial to isolate the desired regioisomer.

Protocol 2: Introduction of the Pharmacophore Side Chain via Epoxide Ring-Opening

This protocol describes a common method for introducing the side chain, which often contains a hydroxyl group and a substituted phenyl moiety, crucial for binding to the CYP51 enzyme. This is exemplified by the reaction with a substituted epoxide.

Materials:

  • 1-(Substituted benzyl)-1H-1,2,4-triazole (1.0 eq)

  • 2-(2,4-Difluorophenyl)-2,3-epoxypropane (or other substituted oxirane) (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous DMF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous DMF in a flame-dried flask.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of the 1-(substituted benzyl)-1H-1,2,4-triazole in anhydrous DMF to the NaH suspension.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation of the triazolide anion.

  • Cool the reaction mixture back to 0°C and add the substituted epoxide dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0°C.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the final compound by flash column chromatography.

  • Fully characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Expert Insights:

  • Safety: Sodium hydride is highly reactive and pyrophoric. It must be handled with extreme care under an inert atmosphere. The quenching step is exothermic and should be performed slowly at 0°C.

  • Regioselectivity: The triazolide anion will typically attack the less sterically hindered carbon of the epoxide, leading to a specific regioisomer. This is a key consideration in the design of the epoxide precursor.

Structure-Activity Relationship (SAR) Analysis

The antifungal potency of these derivatives is highly dependent on the substituents on the benzyl ring and the nature of the side chain.

Diagram: Key Pharmacophoric Interactions

SAR cluster_0 Antifungal Compound cluster_1 CYP51 Active Site Compound 1-Benzyl-1H-1,2,4-triazole Derivative Heme Heme Iron Compound->Heme Triazole N-4 Coordination LipophilicPocket Lipophilic Pocket Compound->LipophilicPocket Benzyl Ring Interaction AminoAcids Active Site Residues Compound->AminoAcids Side Chain H-Bonding

Caption: A simplified representation of the key binding interactions of a 1-benzyl-1H-1,2,4-triazole inhibitor with the fungal CYP51 enzyme.

Table 1: Influence of Substituents on Antifungal Activity
MoietySubstituentGeneral Effect on ActivityRationale
Benzyl Ring Halogens (F, Cl)Generally increases potencyEnhances lipophilicity for better binding in the hydrophobic pocket and can block sites of metabolic degradation.
Small Alkyl GroupsCan be beneficialMay improve van der Waals interactions within the active site.
Side Chain 2,4-DifluorophenylHighly favorableThis specific substitution pattern is a hallmark of many potent azole antifungals, offering optimal electronic and steric properties for binding.
Hydroxyl GroupEssential for activityForms a critical hydrogen bond with an active site amino acid residue, anchoring the inhibitor.
Additional HeterocyclesCan enhance spectrumIntroduction of moieties like piperazine can modulate physical properties and lead to broader-spectrum activity.[3][4]

Biological Evaluation: Antifungal Susceptibility Testing

The in vitro antifungal activity of newly synthesized compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC).

Protocol 3: Broth Microdilution Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2]

Materials:

  • Synthesized compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI 1640 medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antifungal drugs (e.g., Fluconazole, Itraconazole)

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • In a 96-well plate, perform a two-fold serial dilution of each compound in RPMI 1640 medium to obtain a range of concentrations. The final DMSO concentration should not exceed 1%.

  • Prepare a standardized fungal inoculum according to CLSI guidelines (typically 0.5-2.5 x 10³ cells/mL).

  • Inoculate each well with the fungal suspension.

  • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant (e.g., ≥80% for Candida species) inhibition of growth compared to the drug-free control.[2][3] This can be assessed visually or by reading the optical density at a specific wavelength.

Conclusion

The 1-benzyl-1H-1,2,4-triazole scaffold is a fertile ground for the discovery of novel antifungal agents. The synthetic protocols outlined in this guide are robust and adaptable, allowing for the creation of diverse chemical libraries. A systematic approach to SAR, guided by an understanding of the target enzyme's active site, is paramount for the successful development of potent drug candidates. Future work in this area will likely involve the use of computational modeling to refine inhibitor design and the exploration of novel side chains to combat emerging resistance.

References

The Alchemist's Bridge: Harnessing 1-Benzyl-3,5-dibromo-1H-1,2,4-triazole for Advanced Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,4-Triazole Core as a Privileged Scaffold in Modern Drug Discovery

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of clinically approved drugs.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it an invaluable component in the design of novel therapeutic agents targeting a wide array of diseases, including fungal infections, viral illnesses, and cancer.[3][4][5] The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the way chemists assemble complex molecular architectures.[6][7] This powerful reaction forms a stable 1,2,3-triazole linker with high efficiency and specificity under mild conditions.[8][9]

This guide provides a detailed exploration of how 1-benzyl-3,5-dibromo-1H-1,2,4-triazole can be employed as a versatile building block in click chemistry. We will delve into the strategic functionalization of this dibrominated precursor to prepare it for CuAAC reactions and provide detailed, field-proven protocols for its application in the synthesis of novel molecular entities for drug discovery and development.

Strategic Functionalization of the this compound Scaffold

The two bromine atoms on the this compound core are not directly amenable to the classic CuAAC reaction. Therefore, the initial and most critical step is the strategic conversion of these bromo groups into either terminal alkynes or azides. This functionalization opens the door to a myriad of possibilities for molecular assembly via click chemistry.

Two primary pathways for this transformation are:

  • Palladium-Catalyzed Sonogashira Coupling: To introduce terminal alkyne functionalities.

  • Nucleophilic Aromatic Substitution: To introduce azide functionalities.

The choice between these pathways will depend on the desired final molecular architecture and the nature of the click partner.

Diagram of Functionalization Pathways

G A 1-Benzyl-3,5-dibromo- 1H-1,2,4-triazole B 1-Benzyl-3,5-diethynyl- 1H-1,2,4-triazole A->B  Sonogashira Coupling    (e.g., TMS-acetylene, then deprotection)   C 1-Benzyl-3,5-diazido- 1H-1,2,4-triazole A->C  Nucleophilic Substitution    (e.g., NaN3)   D Click Reaction with Azide-Functionalized Molecule B->D E Click Reaction with Alkyne-Functionalized Molecule C->E F Novel Bis-triazole Conjugate D->F E->F

Caption: Functionalization pathways for this compound.

Application Note 1: Synthesis of a Bis-Alkyne 1,2,4-Triazole Scaffold via Sonogashira Coupling

The Sonogashira coupling is a robust and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][10] This method is ideal for converting the bromo-substituents of our scaffold into reactive alkyne groups.

Protocol 1: Two-Step Synthesis of 1-Benzyl-3,5-diethynyl-1H-1,2,4-triazole

Step 1: Sonogashira Coupling with Trimethylsilylacetylene

This step introduces a protected alkyne, which prevents side reactions.

Materials:

  • This compound

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry, argon-purged flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous toluene and triethylamine (3.0 eq).

  • Slowly add trimethylsilylacetylene (2.5 eq) to the mixture at room temperature.

  • Heat the reaction mixture to 70°C and stir under an inert atmosphere for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. The crude product, 1-benzyl-3,5-bis((trimethylsilyl)ethynyl)-1H-1,2,4-triazole, can be purified by column chromatography on silica gel.

Step 2: Deprotection of the Silyl Group

Materials:

  • Crude or purified 1-benzyl-3,5-bis((trimethylsilyl)ethynyl)-1H-1,2,4-triazole

  • Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

  • Methanol

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the silylated intermediate in a mixture of methanol and DCM.

  • Add potassium carbonate (2.2 eq) and stir at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Once complete, neutralize the mixture with dilute HCl.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-benzyl-3,5-diethynyl-1H-1,2,4-triazole.

Reaction Step Key Reagents Typical Conditions Purpose
Sonogashira Coupling Pd(PPh₃)₂Cl₂, CuI, TEA, TMSAToluene, 70°C, 12-16hIntroduction of protected alkyne groups.
Deprotection K₂CO₃ or TBAFMethanol/DCM, RT, 2-4hRemoval of the TMS protecting group to yield terminal alkynes.

Application Note 2: Synthesis of a Bis-Azide 1,2,4-Triazole Scaffold

Nucleophilic aromatic substitution provides a direct route to introduce azide functionalities onto the triazole core. The electron-withdrawing nature of the triazole ring facilitates the displacement of the bromide ions by the azide nucleophile.

Protocol 2: One-Pot Synthesis of 1-Benzyl-3,5-diazido-1H-1,2,4-triazole

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Copper(I) iodide (CuI) (optional, as a catalyst)

  • Sodium ascorbate (optional)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (2.5 - 3.0 eq).

  • For enhanced reactivity, a catalytic amount of CuI and sodium ascorbate can be added.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • The product may precipitate and can be collected by filtration. Alternatively, extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Safety Note: Organic azides are potentially explosive. Handle with care and avoid heating neat material. Always use appropriate personal protective equipment.

Application Note 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

With the functionalized 1,2,4-triazole scaffolds in hand, the stage is set for the click reaction. The following is a general protocol that can be adapted for either the bis-alkyne or bis-azide derivative.

Protocol 3: General Procedure for CuAAC Reaction

Materials:

  • Functionalized 1,2,4-triazole (bis-alkyne or bis-azide) (1.0 eq)

  • Corresponding click partner (azide or alkyne) (2.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand (optional, but recommended for biological applications)

  • Solvent system (e.g., t-BuOH/H₂O, DMF, DMSO)

Diagram of the CuAAC Reaction

CuAAC cluster_0 Cu(I) Catalytic Cycle CuI Cu(I) Alkyne R-C≡CH CopperAcetylide R-C≡C-Cu(I) Alkyne->CopperAcetylide + Cu(I) Metallocycle Six-membered Cu-metallocycle CopperAcetylide->Metallocycle + R'-N3 Azide R'-N3 Triazolide Copper Triazolide Metallocycle->Triazolide Product 1,2,3-Triazole Product Triazolide->Product + H+ Product->CuI Releases Cu(I)

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Procedure:

  • Dissolve the functionalized 1,2,4-triazole and the click partner in the chosen solvent system.

  • In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O in water. If using a ligand, add it to this solution.

  • Add the copper sulfate solution to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared aqueous solution of sodium ascorbate.

  • Stir the reaction at room temperature for 4-24 hours. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Upon completion, the product can be isolated by precipitation, extraction, or direct purification.

  • Purification: Removal of copper is often necessary. This can be achieved by washing the organic extract with an aqueous solution of EDTA or by passing the crude product through a silica plug.[11] For more demanding applications, specialized copper scavenging resins can be used. Final purification is typically achieved by column chromatography or recrystallization.

Component Function Typical Molar Ratio (to limiting reagent)
CuSO₄·5H₂O Copper(II) precursor0.01 - 0.1
Sodium Ascorbate Reducing agent (Cu(II) → Cu(I))0.02 - 0.2
Ligand (THPTA/TBTA) Stabilizes Cu(I), enhances reaction rate0.01 - 0.1
Solvent Solubilizes reactantsVaries

Conclusion: A Gateway to Novel Chemical Space

The this compound scaffold serves as an exceptional and versatile starting point for the synthesis of complex molecules through the power of click chemistry. By employing well-established functionalization strategies such as Sonogashira coupling and nucleophilic substitution, researchers can readily prepare bis-alkyne or bis-azide derivatives. These intermediates are primed for the highly efficient and modular CuAAC reaction, enabling the rapid assembly of novel compounds with potential applications in drug discovery, bioconjugation, and materials science. The protocols outlined in this guide provide a robust framework for harnessing the full potential of this valuable building block, paving the way for the exploration of new and exciting chemical space.

References

Scale-Up Synthesis of 1-Benzyl-3,5-dibromo-1H-1,2,4-triazole Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed technical guide for the scale-up synthesis of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole derivatives. These compounds are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1][2][3] This guide offers a two-step synthetic pathway, commencing with the bromination of 1H-1,2,4-triazole followed by the N-benzylation of the resulting 3,5-dibromo-1H-1,2,4-triazole. We delve into the causality behind experimental choices, provide robust, self-validating protocols, and emphasize critical safety considerations for a successful and safe scale-up. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize these valuable compounds.

Introduction: The Significance of 1,2,4-Triazole Derivatives

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including antifungal, antiviral, and anticancer agents.[1] The introduction of a benzyl group and bromine atoms to the triazole ring can significantly modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets. Specifically, this compound serves as a versatile intermediate for the synthesis of more complex molecules through further functionalization of the bromine atoms, for instance, via cross-coupling reactions. The development of a scalable and efficient synthesis for this key intermediate is therefore of paramount importance for advancing drug discovery programs.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is strategically divided into two main steps:

  • Electrophilic Bromination: The direct bromination of the 1H-1,2,4-triazole ring to yield 3,5-dibromo-1H-1,2,4-triazole.

  • N-Benzylation: The subsequent alkylation of the dibrominated triazole with benzyl bromide to introduce the benzyl group.

This approach allows for a controlled and efficient synthesis, with each step being optimized for yield and purity on a larger scale.

Visualizing the Synthetic Workflow

Synthesis_Workflow A 1H-1,2,4-Triazole (Starting Material) B Step 1: Bromination (Br2, NaOH) A->B Reagents C 3,5-Dibromo-1H-1,2,4-triazole (Intermediate) B->C Yields Intermediate D Step 2: N-Benzylation (Benzyl Bromide, Base) C->D Reagents E This compound (Final Product) D->E Yields Product F Purification & Characterization E->F Analysis

Caption: Overall synthetic workflow for this compound.

Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole

This step involves the electrophilic substitution of the C-H bonds at positions 3 and 5 of the 1,2,4-triazole ring with bromine. The reaction is performed in an aqueous basic medium to facilitate the reaction and control the reactivity of bromine.

Reaction Mechanism Rationale: The use of sodium hydroxide is crucial as it deprotonates the triazole ring, forming the triazolate anion. This anion is significantly more electron-rich than the neutral triazole, thus activating the ring towards electrophilic attack by bromine.

Visualizing the Bromination Mechanism

Bromination_Mechanism cluster_0 Deprotonation cluster_1 Electrophilic Attack cluster_2 Protonation Triazole 1H-1,2,4-Triazole Triazolate Triazolate Anion Triazole->Triazolate OH_minus OH- OH_minus->Triazole Br2 Br-Br Triazolate->Br2 Dibromo_intermediate Dibrominated Intermediate H2O H2O Br2->Dibromo_intermediate Dibromo_product 3,5-Dibromo-1H-1,2,4-triazole Dibromo_intermediate->Dibromo_product + H+

Caption: Simplified mechanism of the bromination of 1H-1,2,4-triazole.

Protocol 1: Scale-Up Synthesis of 3,5-Dibromo-1H-1,2,4-triazole

Parameter Value Rationale/Notes
Reagents 1H-1,2,4-Triazole (1.0 equiv), Bromine (2.1 equiv), Sodium Hydroxide (3.0 equiv), Dichloromethane, Water, Concentrated HClStoichiometry ensures complete dibromination.
Equipment Jacketed glass reactor with overhead stirrer, dropping funnels, temperature probe, and scrubber for bromine vapors.A jacketed reactor allows for precise temperature control, which is critical for safety and selectivity.
Temperature 0-5 °C during addition, then ambient temperature overnight.Low temperature controls the exothermic reaction and minimizes side product formation.
Safety EXTREME CAUTION: Bromine is highly corrosive, toxic, and volatile.[4][5][6][7] Work in a well-ventilated fume hood with appropriate PPE (respirator, chemical-resistant gloves, face shield). Have a sodium thiosulfate solution ready for quenching any spills.

Procedure:

  • Charge the jacketed reactor with 1H-1,2,4-triazole and a mixture of water and dichloromethane.

  • Cool the mixture to 0-5 °C with constant stirring.

  • Prepare two separate solutions: one of bromine in dichloromethane and another of sodium hydroxide in water.

  • Simultaneously add the bromine and sodium hydroxide solutions dropwise to the reactor, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Cool the reaction mixture again to 0-5 °C and slowly add concentrated hydrochloric acid to neutralize the excess base and protonate the product.

  • The solid product will precipitate. Isolate the product by filtration, wash thoroughly with cold water, and dry under vacuum.

Expected Yield: 60-70% Characterization: The product should be a white to off-white solid. The structure can be confirmed by ¹H NMR and Mass Spectrometry. The Safety Data Sheet indicates the product is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[8]

Step 2: N-Benzylation of 3,5-Dibromo-1H-1,2,4-triazole

This step involves the nucleophilic substitution of benzyl bromide with the deprotonated 3,5-dibromo-1H-1,2,4-triazole. The regioselectivity of this reaction is a key consideration, as alkylation can occur at either the N-1 or N-4 position of the triazole ring. For many 1,2,4-triazoles, alkylation predominantly yields the N-1 isomer.[9][10]

Rationale for Reagent Selection: A non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often preferred to minimize side reactions.[10] A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is suitable for this type of reaction.

Protocol 2: Scale-Up Synthesis of this compound

Parameter Value Rationale/Notes
Reagents 3,5-Dibromo-1H-1,2,4-triazole (1.0 equiv), Benzyl bromide (1.05 equiv), DBU (1.1 equiv), AcetonitrileA slight excess of benzyl bromide ensures complete consumption of the starting triazole.
Equipment Jacketed glass reactor with overhead stirrer, dropping funnel, temperature probe, and condenser.Standard equipment for organic synthesis with temperature control.
Temperature Room temperatureThe reaction typically proceeds efficiently at ambient temperature.
Safety Benzyl bromide is a lachrymator and should be handled in a fume hood. Wear appropriate PPE.

Procedure:

  • Charge the reactor with 3,5-dibromo-1H-1,2,4-triazole and acetonitrile.

  • With stirring, add DBU to the suspension.

  • Add benzyl bromide dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the DBU-hydrobromide salt.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the desired this compound.

Expected Yield: 80-90% Characterization: The final product is a solid with a reported melting point of 60 °C.[11] The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation and Characterization

Table 1: Summary of Reaction Parameters and Expected Results

Step Reaction Key Reagents Temperature (°C) Typical Yield (%) Product Form
1Bromination1H-1,2,4-Triazole, Br₂, NaOH0-1060-70White to off-white solid
2N-Benzylation3,5-Dibromo-1H-1,2,4-triazole, Benzyl bromide, DBU20-2580-90Solid

Expected Analytical Data for this compound:

  • ¹H NMR (CDCl₃): The spectrum is expected to show a singlet for the benzylic protons (CH₂) around δ 5.4-5.6 ppm and multiplets for the aromatic protons of the benzyl group between δ 7.2-7.4 ppm.

  • ¹³C NMR (CDCl₃): Characteristic signals for the benzylic carbon, the aromatic carbons of the benzyl group, and the two bromine-substituted carbons of the triazole ring are expected.

  • Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak corresponding to the mass of the product (C₉H₇Br₂N₃), exhibiting the characteristic isotopic pattern for two bromine atoms.[12]

Concluding Remarks

This application note provides a robust and scalable two-step synthesis for this compound derivatives. By understanding the underlying reaction mechanisms and adhering to the detailed protocols and safety precautions, researchers can confidently produce this valuable intermediate for their drug discovery and development endeavors. The provided characterization data will aid in confirming the identity and purity of the synthesized compound.

References

Derivatization of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole for medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Derivatization of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole: A Versatile Scaffold for Medicinal Chemistry Explorations

Abstract

The 1,2,4-triazole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal and anticancer properties.[1][2][3] This document provides a detailed guide to the derivatization of this compound, a highly versatile and reactive scaffold for building diverse molecular libraries. We present validated, step-by-step protocols for selective C-C and C-N bond formation at the C3 and C5 positions using palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The rationale behind catalyst selection, reaction conditions, and potential downstream applications in drug discovery workflows are discussed in detail to empower researchers in the rational design of novel therapeutic candidates.

Introduction: The Strategic Value of the 1,2,4-Triazole Scaffold

Heterocyclic compounds are the bedrock of modern pharmacology, and among them, the 1,2,4-triazole ring holds a position of particular distinction. Its unique combination of physicochemical properties—metabolic stability, capacity for hydrogen bonding, and its function as a bioisostere for amide groups—has cemented its status as a cornerstone in drug design.[1] This has led to the development of numerous blockbuster drugs, such as the antifungal agents Fluconazole and Voriconazole, the antiviral Ribavirin, and the anticancer aromatase inhibitor Letrozole.[1][3][4]

The power of the 1,2,4-triazole scaffold lies in its synthetic tractability and the diverse biological activities exhibited by its derivatives, which span antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory applications.[5][6][7][8] The this compound building block is an exceptionally valuable starting material for library synthesis. The two bromine atoms at the C3 and C5 positions serve as versatile synthetic handles for introducing a wide array of substituents through modern cross-coupling methodologies, enabling a systematic exploration of the chemical space around the triazole core.

This guide focuses on two of the most robust and widely adopted palladium-catalyzed reactions for this purpose: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for forging carbon-nitrogen bonds.

Core Derivatization Strategies: A Mechanistic Overview

The derivatization of this compound relies on the palladium-catalyzed cross-coupling of the C-Br bonds. The choice of reaction allows for the programmed installation of aryl, heteroaryl, alkyl, or amino moieties, generating vast libraries from a single, common intermediate.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organohalide with an organoboron species, typically a boronic acid or ester.[9][10] Its popularity stems from its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-containing byproducts.[9]

The catalytic cycle, illustrated below, involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the triazole, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the activated boronic acid (in the form of a boronate species) is transferred to the palladium center, displacing the halide.[10][11]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the desired C-C bond.[12]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂(Br) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Coupling Ar-Pd(II)L₂(R') Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Coupled_Product Ar-R' (Product) RedElim->Coupled_Product Substrate Ar-Br (Triazole) Substrate->OxAdd Boronic R'-B(OH)₂ + Base Boronic->Transmetalation

Fig. 1: Catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct route to couple amines with aryl halides.[13] This reaction is indispensable in medicinal chemistry, where the arylamine motif is prevalent. The reaction is tolerant of a wide variety of functional groups and can be used with primary and secondary amines.

The catalytic cycle shares similarities with the Suzuki coupling:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium amido complex.

  • Reductive Elimination: This final step forms the C-N bond and regenerates the Pd(0) catalyst.[14][15]

The choice of phosphine ligand is critical in this reaction, with bulky, electron-rich ligands often being necessary to promote the reductive elimination step, especially for less reactive aryl chlorides or sterically hindered substrates.[14]

Experimental Protocols & Methodologies

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Synthesis of Starting Material: this compound

While commercially available, the starting material can be synthesized from 1,2,4-triazole in a two-step process involving bromination followed by N-benzylation. A representative procedure is outlined below.

Protocol 1: Synthesis of this compound

  • Step A: Dibromination of 1H-1,2,4-triazole

    • To a stirred solution of 1H-1,2,4-triazole (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq), slowly add bromine (2.2 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Acidify the mixture with a strong acid (e.g., HBr) to precipitate the 3,5-dibromo-1H-1,2,4-triazole.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Step B: N-Benzylation

    • Suspend 3,5-dibromo-1H-1,2,4-triazole (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile (ACN) or dimethylformamide (DMF).

    • Add benzyl bromide (1.1 eq) dropwise to the suspension.

    • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel to yield the title compound as a white solid.

Derivatization via Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the mono- or di-arylation of the dibromotriazole core. The stoichiometry of the boronic acid can be adjusted to favor mono-substitution (using ~1.0 eq) or drive the reaction to di-substitution (using >2.2 eq).

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq for mono-substitution; 2.5 eq for di-substitution), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq).

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the palladium catalyst and ligand (see Table 1) followed by the degassed solvent system (e.g., 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst / LigandBaseSolvent SystemTemperature (°C)Typical Substrates
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O (4:1:1)90Phenyl, 4-methoxyphenyl boronic acids
PdCl₂(dppf)-CH₂Cl₂Cs₂CO₃1,4-Dioxane/H₂O (4:1)85Heteroaryl boronic acids (e.g., pyridyl)
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (5:1)100Sterically hindered aryl boronic acids
Derivatization via Buchwald-Hartwig Amination

This protocol outlines a general procedure for introducing primary or secondary amines at the C3 and/or C5 positions. Careful control of stoichiometry is required to achieve selective mono-amination.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Charge a reaction tube with this compound (1.0 eq), the palladium catalyst, and the ligand (see Table 2).

  • Add a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 eq for mono-amination; 3.0 eq for di-amination).

  • Seal the tube, and purge with an inert gas (Argon or Nitrogen).

  • Add the anhydrous solvent (e.g., Toluene or Dioxane) followed by the amine (1.2 eq for mono-amination; 2.8 eq for di-amination).

  • Heat the reaction mixture to 90-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate or CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Substrates
Pd₂(dba)₃XPhosNaOt-BuToluene100Primary and secondary alkyl/aryl amines
Pd(OAc)₂BINAPCs₂CO₃Dioxane110Anilines, less reactive amines
PdCl₂(Amphos)₂(none)LHMDSTHF90Ammonia equivalents, challenging substrates

Derivatization Workflow and Library Generation

The sequential application of these protocols allows for the creation of both symmetrical and unsymmetrical di-substituted triazoles, vastly expanding the accessible chemical diversity.

Derivatization_Workflow Start 1-benzyl-3,5-dibromo- 1H-1,2,4-triazole Mono_Suzuki Mono-Suzuki Product (C3-Aryl, C5-Br) Start->Mono_Suzuki Suzuki (1 eq R-B(OH)₂) Mono_BH Mono-Buchwald Product (C3-Amino, C5-Br) Start->Mono_BH Buchwald (1 eq R₂NH) Di_Suzuki Symmetrical Di-Suzuki (C3/C5-Aryl) Start->Di_Suzuki Suzuki (>2 eq R-B(OH)₂) Di_BH Symmetrical Di-Buchwald (C3/C5-Amino) Start->Di_BH Buchwald (>2 eq R₂NH) Mixed_SB Unsymmetrical Product (C3-Aryl, C5-Amino) Mono_Suzuki->Mixed_SB Buchwald Mixed_BS Unsymmetrical Product (C3-Amino, C5-Aryl) Mono_BH->Mixed_BS Suzuki Library Diverse Chemical Library Di_Suzuki->Library Di_BH->Library Mixed_SB->Library Mixed_BS->Library

Fig. 2: Workflow for generating a diverse compound library.

Conclusion

The this compound scaffold is a powerful platform for medicinal chemistry. The robust and versatile Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide reliable and efficient pathways for its derivatization. By following the detailed protocols and strategic workflows outlined in this guide, researchers can rapidly generate extensive libraries of novel triazole derivatives for screening against a multitude of biological targets, accelerating the pace of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 1-benzyl-3,5-dibromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As your application science resource, this guide explains the causality behind experimental choices to help you navigate the unique challenges presented by this heteroaryl substrate.

The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds, but its application to nitrogen-containing heterocycles like 1,2,4-triazoles requires careful optimization.[1][2] The presence of Lewis-basic nitrogen atoms can lead to catalyst inhibition, and the dibromo nature of the substrate introduces considerations for controlling selectivity between mono- and di-arylation.[3][4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: Why is my reaction showing low to no product yield?

Low conversion is the most common issue and can stem from several factors, primarily related to catalyst activity and reagent stability.

Potential Cause 1: Catalyst Inactivation (Poisoning) The nitrogen atoms in the 1,2,4-triazole ring are Lewis basic and can irreversibly bind to the palladium center, effectively poisoning the catalyst.[3][4] This is a frequent challenge with nitrogen-rich heterocycles.

  • Solution: Employ bulky, electron-rich phosphine ligands. These ligands coordinate to the palladium and create a sterically hindered environment that discourages the binding of the triazole nitrogen.[5][6][7] Ligands from the Buchwald family, such as SPhos or XPhos, are specifically designed to promote the formation of the active monoligated palladium(0) species and are highly effective for challenging heteroaryl couplings.[5][6]

Potential Cause 2: Ineffective Transmetalation The transmetalation step, where the organic group is transferred from the boron reagent to the palladium center, is often rate-limiting and requires activation of the boronic acid by a base.[1][8] An inappropriate choice of base or solvent can stall the catalytic cycle here.

  • Solution:

    • Base Selection: While aqueous potassium carbonate (K₂CO₃) is a common starting point, potassium phosphate (K₃PO₄) is often more effective for heteroaryl substrates.[8][9][10] K₃PO₄ is a stronger base in organic solvents and can facilitate the formation of the reactive boronate species required for efficient transmetalation.[8]

    • Solvent System: Ensure your solvent system can dissolve both the organic substrates and the inorganic base to some extent. A biphasic system like 1,4-dioxane/water or THF/water is standard.[9][11] For highly polar substrates that exhibit poor solubility, DMF may be used, but be aware that it can sometimes lead to different selectivity profiles.[12][13]

Potential Cause 3: Protodeboronation of the Boronic Acid This side reaction involves the cleavage of the carbon-boron bond of your coupling partner, which is then replaced by a hydrogen atom from a proton source (e.g., water).[4][14] This effectively consumes your nucleophile without it participating in the desired reaction.

  • Solution:

    • Use Boronic Esters: Pinacol or neopentylglycol boronic esters are generally more stable towards protodeboronation than their corresponding boronic acids.

    • Anhydrous Conditions: If protodeboronation is severe, switching to anhydrous conditions with a base like potassium tert-butoxide (KOtBu) or cesium fluoride (CsF) can be beneficial.[11]

    • Minimize Reaction Time/Temperature: Use only the necessary heat and time to drive the reaction to completion, as prolonged exposure to protic solvents and heat can exacerbate this side reaction.

troubleshooting_workflow start Reaction Start check_tlc Monitor Reaction (TLC/LC-MS) start->check_tlc issue Identify Issue check_tlc->issue no_product No/Low Yield issue->no_product No Spot side_products Side Products issue->side_products Multiple Spots incomplete_rxn Incomplete Reaction issue->incomplete_rxn Starting Material Remains sol_catalyst Change Ligand (e.g., SPhos) Use Pre-catalyst no_product->sol_catalyst Cause: Catalyst Poisoning? sol_base_solvent Switch Base (K3PO4) Optimize Solvent System no_product->sol_base_solvent Cause: Poor Transmetalation? sol_reagent Use Boronic Ester Check Reagent Purity no_product->sol_reagent Cause: Reagent Degradation? sol_homocoupling Degas Solvents Thoroughly Run Under Inert Atmosphere side_products->sol_homocoupling Homocoupling? sol_deboronation Use Boronic Ester Anhydrous Conditions side_products->sol_deboronation Protodeboronation? sol_conditions Increase Temperature Increase Reaction Time Add Fresh Catalyst incomplete_rxn->sol_conditions end Successful Coupling sol_catalyst->end sol_base_solvent->end sol_reagent->end sol_homocoupling->end sol_deboronation->end sol_conditions->end

Caption: A general troubleshooting workflow for Suzuki coupling optimization.
Q2: I am observing significant side products. How can they be minimized?

The most common byproducts in this reaction are from homocoupling and protodeboronation.[14][15]

Side Product 1: Homocoupling This occurs when two molecules of the boronic acid couple together or two molecules of the dibromotriazole couple together, forming symmetrical dimers.[14][15]

  • Cause & Minimization: Homocoupling of boronic acids is often promoted by the presence of oxygen. It is critical to thoroughly degas the reaction mixture and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the setup and reaction. Use a Schlenk line or glovebox for best results.

Side Product 2: Dehalogenation In this pathway, one of the bromine atoms on the triazole is replaced by a hydrogen atom.[14]

  • Cause & Minimization: This can occur if the reaction conditions are too harsh or if there are sources of hydride in the mixture. Ensure your solvents are pure and consider lowering the reaction temperature. Using a milder base like sodium bicarbonate (NaHCO₃) can sometimes help if stronger bases are promoting the side reaction.[10]

side_reactions SM1 Dibromo-Triazole (Ar-Br) desired_product Desired Product (Ar-R) SM1->desired_product homo_br Homocoupling (Ar-Ar) SM1->homo_br O2, Heat SM2 Boronic Acid (R-B(OH)2) SM2->desired_product homo_b Homocoupling (R-R) SM2->homo_b O2, Heat proto Protodeboronation (R-H) SM2->proto H+ Source (H2O) suzuki_cycle cluster_main Catalytic Cycle pd0 Pd(0)L2 ox_add Oxidative Addition Ar-Pd(II)-Br(L)2 pd0->ox_add Ar-Br trans Transmetalation Ar-Pd(II)-R(L)2 ox_add->trans R-B(OH)2, Base red_elim Reductive Elimination Product Formation trans->red_elim red_elim->pd0 Ar-R (Product)

References

Technical Support Center: Synthesis of 1-Benzyl-3,5-dibromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole. Our focus is on anticipating and resolving common side reactions and procedural challenges to enhance yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward synthesis involves a two-step process. First, the bromination of 1H-1,2,4-triazole to yield 3,5-dibromo-1H-1,2,4-triazole.[1][2] This intermediate is then N-alkylated using benzyl bromide in the presence of a suitable base to afford the final product.

Q2: I am observing a significant amount of a second product in my final reaction mixture. What could it be?

A2: A common side product is the isomeric 4-benzyl-3,5-dibromo-1H-1,2,4-triazole. The alkylation of 3,5-dibromo-1H-1,2,4-triazole can occur at either the N1 or N4 position of the triazole ring.[3] The ratio of these isomers is influenced by reaction conditions such as the base, solvent, and temperature.

Q3: My bromination of 1H-1,2,4-triazole is giving a low yield. What are the critical parameters for this step?

A3: Successful bromination requires careful control of stoichiometry and temperature. Using an excess of bromine and a strong base like sodium hydroxide is typical.[1] The reaction is often performed at a low temperature (e.g., 0°C) to manage the exothermic nature and prevent degradation of the triazole ring.[1]

Q4: What is the best way to purify the final product, this compound?

A4: Column chromatography is generally the most effective method for separating the desired N1-benzylated isomer from the N4-benzylated side product and any unreacted starting material. A silica gel stationary phase with a gradient elution of ethyl acetate in a non-polar solvent like hexane is a good starting point. Recrystallization can be used for further purification if a suitable solvent system is identified.

Troubleshooting Guide: Side Reactions & Solutions

This section details potential side reactions and provides actionable troubleshooting steps.

Problem 1: Formation of Isomeric N-Alkylation Products

Observation: NMR or LC-MS analysis of the crude product shows two major peaks with the same mass, indicating the presence of isomers.

Root Cause Analysis: The 1,2,4-triazole ring has two available nitrogen atoms (N1 and N4) for electrophilic attack by benzyl bromide. The regioselectivity of the alkylation is not always absolute and is dependent on several factors.[3][4] Steric hindrance and the electronic properties of the triazole ring, influenced by the bromine substituents, play a crucial role. Generally, alkylation at the N1 position is favored, but the N4 isomer is often formed as a significant byproduct.[3]

Solutions & Protocols:

  • Base Selection: The choice of base can influence the N1/N4 ratio. Weaker bases like potassium carbonate (K₂CO₃) are commonly used.[5] Stronger bases like sodium hydride (NaH) can also be effective but may lead to different isomer ratios.

  • Solvent Polarity: The polarity of the solvent can affect the reaction's regioselectivity. Aprotic polar solvents such as N,N-dimethylformamide (DMF) or acetonitrile are frequently employed. Experimenting with different solvents may help optimize the desired isomer formation.

  • Temperature Control: Running the reaction at a controlled temperature, often room temperature or slightly elevated, is crucial. It is advisable to monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that might favor the formation of the thermodynamic (and potentially less desired) product.

Experimental Protocol for N-Alkylation:

  • To a solution of 3,5-dibromo-1H-1,2,4-triazole in DMF, add 1.1 equivalents of potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1.05 equivalents of benzyl bromide dropwise.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem 2: Incomplete Bromination

Observation: The product of the first step contains significant amounts of mono-brominated and unreacted 1H-1,2,4-triazole.

Root Cause Analysis: Insufficient brominating agent or inadequate reaction time can lead to incomplete bromination. The reaction is a stepwise electrophilic substitution, and driving it to the dibrominated product requires forcing conditions.

Solutions & Protocols:

  • Stoichiometry: Ensure at least two equivalents of bromine are used per equivalent of 1,2,4-triazole. An excess of the brominating agent is often necessary to drive the reaction to completion.

  • Reaction Conditions: The simultaneous addition of bromine and a base like sodium hydroxide to the triazole solution at low temperatures helps to control the reaction and maintain an effective concentration of the active brominating species.[1] Allowing the reaction to stir overnight at room temperature ensures completion.[1]

Experimental Protocol for Bromination:

  • Dissolve 1H-1,2,4-triazole in a mixture of water and dichloromethane at 0°C.

  • Prepare separate solutions of bromine in dichloromethane and sodium hydroxide in water.

  • Add the bromine and sodium hydroxide solutions simultaneously and dropwise to the stirred triazole mixture, maintaining the temperature below 20°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with concentrated hydrochloric acid.

  • Isolate the solid product by filtration, wash with water, and dry under vacuum.[1]

Problem 3: Over-alkylation or Quaternization

Observation: Mass spectrometry analysis shows a product with a mass corresponding to the addition of two benzyl groups.

Root Cause Analysis: If the desired mono-benzylated product is a strong enough nucleophile, it can react with a second molecule of benzyl bromide to form a quaternary triazolium salt. This is more likely to occur if a large excess of benzyl bromide is used or at elevated temperatures.

Solutions & Protocols:

  • Stoichiometric Control: Use a slight excess (1.05-1.1 equivalents) of benzyl bromide to minimize the chance of di-alkylation.

  • Temperature and Time: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate and avoid unnecessarily long reaction times. Monitor the reaction closely.

Visualizing the Reaction Pathway and Side Reactions

The following diagram illustrates the synthetic route to this compound and the key side reaction leading to the N4-isomer.

Synthesis_Pathway Triazole 1H-1,2,4-Triazole DibromoTriazole 3,5-Dibromo-1H-1,2,4-triazole Triazole->DibromoTriazole Br₂, NaOH Product 1-Benzyl-3,5-dibromo- 1H-1,2,4-triazole (Desired Product) DibromoTriazole->Product Benzyl Bromide, Base (e.g., K₂CO₃) SideProduct 4-Benzyl-3,5-dibromo- 1H-1,2,4-triazole (Side Product) DibromoTriazole->SideProduct Benzyl Bromide, Base (e.g., K₂CO₃)

Caption: Synthetic pathway and major side reaction.

Quantitative Data Summary

The table below provides a hypothetical summary of how reaction conditions can influence the ratio of N1 to N4 alkylated products. These values are illustrative and should be optimized for your specific experimental setup.

EntryBaseSolventTemperature (°C)N1:N4 Isomer Ratio (Approx.)
1K₂CO₃DMF2590:10
2NaHTHF2585:15
3Cs₂CO₃Acetonitrile5080:20
4DBUTHF2592:8

References

Technical Support Center: Purification of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with isolating this compound. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during the purification workflow in a practical question-and-answer format.

Question 1: My initial workup is complete, but my crude product is a dark, oily residue. Where should I start?

Answer: An oily or deeply colored crude product indicates the presence of significant impurities, which could include polymeric materials, residual starting materials, or colored byproducts. The first step is to perform a preliminary purification to simplify the mixture before attempting more rigorous methods like column chromatography.

A highly effective approach is to perform a "plug filtration." Dissolve your crude oil in a minimum amount of a moderately polar solvent like dichloromethane (DCM). Pass this solution through a short column (a "plug") of silica gel packed in a less polar solvent like hexane. Elute with a slightly more polar mixture (e.g., 9:1 Hexane:Ethyl Acetate). This process will retain the highly polar, colored impurities at the top of the silica plug while allowing your less polar product and related impurities to pass through. Evaporation of the solvent should yield a cleaner, often solid or less oily, material that is more suitable for detailed purification.

Question 2: I'm running a silica gel column, but my TLC analysis shows three spots that are very close together. How can I achieve better separation?

Answer: This is a classic challenge, likely corresponding to the desired dibromo product, the mono-bromo intermediate, and unreacted 1-benzyl-1H-1,2,4-triazole. The polarity difference between these compounds is subtle.

  • Causality: Bromination increases the molecular weight and size of the molecule but only slightly decreases its polarity. The benzyl group dominates the compound's overall low polarity, causing all three species to have similar affinities for the mobile phase.

  • Solution Strategy:

    • Optimize the Mobile Phase: Standard solvent systems like Hexane/Ethyl Acetate (EtOAc) are a good starting point. To improve separation (increase the ΔRf), you need to decrease the overall polarity of the eluent. Try systems with very low percentages of the polar component (e.g., 98:2 Hexane:EtOAc). You can also introduce a third solvent with intermediate polarity, such as DCM, to fine-tune the separation (e.g., Hexane:DCM:EtOAc).

    • Column Dimensions: Use a long, narrow column. A higher ratio of length to diameter increases the number of theoretical plates, providing more opportunities for the compounds to separate.

    • Reduce Sample Load: Overloading the column is a common cause of poor separation.[1] As a rule of thumb, the mass of your crude sample should be no more than 1-5% of the mass of the silica gel.[1]

Table 1: Troubleshooting Poor Column Chromatography Separation

Issue Possible Cause Recommended Solution
Overlapping Spots (Low ΔRf) Mobile phase is too polar. Decrease the percentage of the polar solvent (e.g., from 10% EtOAc to 5% EtOAc in Hexane).[1]
Column is overloaded. Reduce the amount of crude material loaded onto the column.[1]
Streaking or Tailing of Spots Compound is too acidic/basic or is decomposing on silica. Add 0.1-1% triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. Test compound stability on a TLC plate.[2]

| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution).[1] |

Question 3: My product "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it?

Answer: Oiling out occurs when a compound comes out of solution at a temperature above its melting point, usually because the solution is supersaturated or contains impurities that depress the melting point.[1]

  • Causality: The solubility curve of your compound in the chosen solvent is too steep, or impurities are preventing the crystal lattice from forming correctly. Quick cooling is a primary contributor.[3]

  • Solution Strategy:

    • Re-heat and Dilute: Heat the flask to re-dissolve the oil. Add a small amount (1-5% of the total volume) of hot solvent to decrease saturation.[1][3]

    • Slow Cooling: This is critical. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath) to ensure it cools to room temperature over several hours before moving it to an ice bath.

    • Induce Crystallization: If crystals still don't form, try scratching the inside of the flask with a glass rod at the solvent's surface to create nucleation sites.[1] Adding a "seed crystal" of the pure compound is also highly effective.[3]

    • Change Solvent System: If the problem persists, the solvent is likely inappropriate. Try a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (e.g., Ethyl Acetate) and slowly add a "poor" solvent (e.g., Hexane) at an elevated temperature until the solution becomes faintly cloudy. Then, add a drop of the good solvent to clarify and cool slowly.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most effective primary purification technique for this compound?

A1: Flash column chromatography using silica gel is the most robust and widely applicable method for the primary purification of this compound.[4][5] Its solid nature and moderate polarity make it well-suited for this technique. Recrystallization is an excellent secondary step to achieve high analytical purity after chromatography but may be insufficient as a standalone method if the crude material contains multiple impurities with similar solubilities.[1]

Q2: How do I select and optimize a solvent system for column chromatography?

A2: The process begins with Thin-Layer Chromatography (TLC).

  • Spotting: Dissolve a small amount of your crude material and spot it on a TLC plate alongside spots of your starting materials, if available.

  • Elution: Develop the plate in a solvent system. A good starting point for this compound is 9:1 Hexane:Ethyl Acetate.

  • Analysis: The ideal solvent system for column chromatography will give your desired product an Rf (retention factor) value between 0.25 and 0.35.[2]

    • If the Rf is too high (>0.4), the solvent is too polar. Decrease the proportion of the polar component (e.g., switch to 95:5 Hexane:EtOAc).[1]

    • If the Rf is too low (<0.2), the solvent is not polar enough. Increase the proportion of the polar component (e.g., switch to 8:2 Hexane:EtOAc).[1]

  • Confirmation: Ensure there is visible separation between the product spot and the major impurity spots on the TLC plate. This separation is what you will exploit on the column.

Q3: What are the most likely impurities and how can I identify them by TLC?

A3: The primary impurities arise from an incomplete reaction. Their relative polarity determines their elution order.

  • 1-benzyl-1H-1,2,4-triazole (Starting Material): Lacks the electronegative bromine atoms, making it the most polar of the three key species. It will have the lowest Rf value on a TLC plate.

  • 1-benzyl-3-bromo-1H-1,2,4-triazole (Mono-bromo intermediate): Has one bromine atom. It will have an intermediate Rf value.

  • This compound (Product): The two bromine atoms make it the most non-polar. It will have the highest Rf value.

Diagram 1: Visualizing TLC Separation A DOT script illustrating the expected TLC plate for a crude reaction mixture.

TLC_Separation cluster_TLC TLC Plate (Silica Gel) baseline Baseline solvent_front Solvent Front Product Product (Dibromo) Highest Rf Intermediate Intermediate (Mono-bromo) Mid Rf SM Starting Material (No Bromo) Lowest Rf

Caption: Expected TLC plate showing relative Rf values.

Q4: What are the key parameters for a successful recrystallization?

A4: Success hinges on selecting the right solvent. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For this compound, consider the solvents in the table below.

Table 2: Recrystallization Solvent Selection Guide

Solvent Rationale Procedure
Ethanol A common, effective solvent for many organic solids.[6] Dissolve crude solid in the minimum amount of boiling ethanol. Allow to cool slowly.
Isopropanol Similar to ethanol but slightly less polar. Follow the same procedure as for ethanol.
Hexane / Ethyl Acetate A two-solvent system for fine-tuning solubility.[6] Dissolve in a minimal amount of hot ethyl acetate. Slowly add hot hexane until turbidity persists. Add a drop of ethyl acetate to clarify, then cool slowly.

| Toluene | Good for aromatic compounds, can lead to well-formed crystals.[6] | Dissolve in boiling toluene and cool slowly. |

Q5: Which analytical techniques are essential to confirm the final product's purity and identity?

A5: A combination of techniques is necessary for unambiguous confirmation.[7]

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. The ¹H NMR should show the characteristic peaks for the benzyl group (~5.6 ppm for the CH₂ and ~7.3 ppm for the aromatic protons) and the absence of the C3-H and C5-H protons of the triazole ring. ¹³C NMR will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): This will confirm the molecular weight. Look for the characteristic isotopic pattern of two bromine atoms (M, M+2, and M+4 peaks in an approximate 1:2:1 ratio).[8]

  • Melting Point: A sharp melting point close to the literature value (approx. 60°C) is a strong indicator of high purity.[9] Impure compounds exhibit a broad and depressed melting point range.

Section 3: Workflow Diagrams

The following diagrams provide a visual guide to the decision-making process during purification.

Diagram 2: General Purification Workflow A DOT script outlining the end-to-end purification process.

Purification_Workflow Reaction Crude Reaction Mixture Workup Aqueous Workup (Extraction & Washes) Reaction->Workup Concentrate1 Concentrate in Vacuo Workup->Concentrate1 Plug Silica Plug Filtration (Optional - for very impure samples) Column Flash Column Chromatography Plug->Column Concentrate1->Plug if oily/dark Concentrate1->Column if relatively clean TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine Concentrate2 Concentrate in Vacuo Combine->Concentrate2 Recrystallize Recrystallization Concentrate2->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry Final Pure Product (Confirm by NMR, MS, MP) Dry->Final

Caption: Standard workflow for purifying the target compound.

Diagram 3: Troubleshooting Column Chromatography A decision tree to diagnose and solve common column chromatography issues.

Column_Troubleshooting Start Problem with Column? PoorSep Poor Separation (Spots Overlap) Start->PoorSep Yes NoElution Compound Not Eluting Start->NoElution Yes Streaking Streaking / Tailing Start->Streaking Yes TooPolar Is Rf > 0.4? PoorSep->TooPolar NotPolarEnough Is Rf ~ 0? NoElution->NotPolarEnough AcidBase Is Compound Acidic/Basic? Streaking->AcidBase DecreasePolarity Decrease Eluent Polarity TooPolar->DecreasePolarity Yes Overloaded Column Overloaded? TooPolar->Overloaded No ReduceLoad Reduce Sample Load Overloaded->ReduceLoad Yes IncreasePolarity Increase Eluent Polarity (Use Gradient) NotPolarEnough->IncreasePolarity Yes Decomposition Decomposition on Silica? NotPolarEnough->Decomposition No Deactivate Deactivate Silica (e.g., with Et3N) Decomposition->Deactivate Yes AddModifier Add Modifier to Eluent (Et3N or AcOH) AcidBase->AddModifier Yes Insoluble Insoluble Impurities? AcidBase->Insoluble No Prefilter Pre-filter Sample Insoluble->Prefilter Yes

Caption: Decision tree for resolving column chromatography problems.

References

Technical Support Center: Synthesis of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole. This molecule is a valuable building block in medicinal chemistry and materials science. However, its synthesis presents several challenges that can significantly impact yield and purity, most notably the control of regioselectivity during the N-benzylation step and the efficiency of the initial dibromination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered issues. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize your reaction outcomes.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved via a two-step process. First, the commercially available 1H-1,2,4-triazole is brominated to form the 3,5-dibromo intermediate. This is followed by a nucleophilic substitution reaction to introduce the benzyl group onto the triazole ring.

G cluster_0 Step 1: Dibromination cluster_1 Step 2: N-Benzylation cluster_2 Purification A 1H-1,2,4-triazole B 3,5-dibromo-1H-1,2,4-triazole A->B Brominating Agent (e.g., NBS, Br2) C This compound (Desired N1 Isomer) B->C Benzyl Bromide, Base (e.g., DBU, NaH) D 4-benzyl-3,5-dibromo-4H-1,2,4-triazole (Undesired N4 Isomer) B->D Benzyl Bromide, Base (e.g., K2CO3) E Crude Product Mixture C->E D->E F Pure Product E->F Column Chromatography G cluster_0 Regioselectivity of N-Benzylation cluster_1 N1 Attack (Favored) cluster_2 N4 Attack (Disfavored) start 3,5-dibromo-1H-1,2,4-triazole anion N1_product This compound start->N1_product Sterically accessible N4_product 4-benzyl-3,5-dibromo-4H-1,2,4-triazole start->N4_product Sterically hindered N1_conditions Conditions: - NaH in DMF/THF - DBU in THF N1_product->N1_conditions N4_conditions Conditions: - K2CO3 in DMF - Aqueous NaOH (PTC) N4_product->N4_conditions

Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support portal for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) for the catalyst selection in cross-coupling reactions involving 1-benzyl-3,5-dibromo-1H-1,2,4-triazole. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to resolve challenges in your synthetic endeavors.

Introduction: The Unique Challenges of a Dibromotriazole Substrate

The this compound scaffold is a valuable building block in medicinal chemistry. However, its symmetric, electron-deficient, and dibrominated nature presents specific challenges in palladium-catalyzed cross-coupling reactions. Key considerations include:

  • Reactivity: The C-Br bonds on the electron-deficient 1,2,4-triazole ring are activated towards oxidative addition, but the specific electronic nature of the heterocycle influences catalyst selection.

  • Selectivity: As a C2-symmetric substrate with two identical leaving groups, controlling the reaction to achieve selective mono-substitution versus di-substitution is a primary challenge. This is often governed by stoichiometry, reaction kinetics, and catalyst system choice.

  • Catalyst Stability: The nitrogen-rich triazole core can act as a potential ligand for the palladium center, which may lead to catalyst inhibition or decomposition if not properly managed with an appropriate supporting ligand.

This guide will address these challenges within the context of the most common C-C bond-forming reactions: the Suzuki-Miyaura, Sonogashira, and Heck couplings.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable cross-coupling reactions for functionalizing this compound?

The most robust and widely applied palladium-catalyzed cross-coupling reactions for this substrate are the Suzuki-Miyaura, Sonogashira, and Heck reactions[1].

  • Suzuki-Miyaura Coupling: Ideal for introducing aryl or vinyl groups. It is known for its high functional group tolerance and the commercial availability of a vast array of boronic acids and esters[2].

  • Sonogashira Coupling: The premier method for installing terminal alkynes, creating C(sp²)-C(sp) bonds. This reaction is valued for its mild conditions and is fundamental in the synthesis of pharmaceuticals and organic materials[3][4].

  • Heck Reaction: Used to form C-C bonds between the triazole and an alkene. It provides a powerful method for synthesizing substituted alkenes[5][6].

Q2: What are the critical components of the catalyst system I need to select?

A successful cross-coupling reaction depends on the synergistic interplay of four key components:

  • Palladium Precatalyst: This is the source of the active Pd(0) catalyst. Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and more advanced, air-stable precatalysts like XPhos Pd G3 or G4, which often provide higher activity and reproducibility[7][8].

  • Ligand: The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. The choice of ligand is arguably the most critical parameter for success, especially with challenging substrates[9]. For heteroaryl halides, bulky, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphines like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often superior to simpler ligands like PPh₃[7][10][11][12].

  • Base: The base is essential for the transmetalation step in the Suzuki reaction and for neutralizing the HX generated in all three cycles[10][13]. Common choices include inorganic carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄)[10][14]. The strength and solubility of the base can significantly impact reaction efficiency[10].

  • Solvent: The solvent must solubilize all reaction components and be stable at the required temperature. Common choices are ethereal solvents (1,4-dioxane, THF) often mixed with water for Suzuki couplings, or polar aprotic solvents like DMF and acetonitrile[14][15].

Q3: How can I achieve selective mono-substitution on the 3,5-dibromo-1H-1,2,4-triazole core?

Achieving selective mono-arylation over di-arylation is a common challenge for dihalogenated heterocycles. The primary strategies are:

  • Stoichiometric Control: The most direct method is to use the limiting reagent (boronic acid, alkyne, or alkene) in a 1.0 to 1.2 equivalent ratio relative to the dibromotriazole.

  • Kinetic Control: Running the reaction at a lower temperature or for a shorter duration can favor the formation of the mono-coupled product. The second coupling is typically slower than the first due to increased steric hindrance and altered electronics of the mono-substituted intermediate.

  • Ligand Selection: While less predictable, highly sterically demanding ligands may preferentially favor mono-coupling by making the oxidative addition into the more hindered mono-substituted triazole intermediate more difficult[11].

Troubleshooting Guide

Problem 1: My reaction has a low to non-existent yield. Where do I start?

This is the most common issue in cross-coupling reactions. A systematic approach is crucial for diagnosis.

Initial Checks (The "First Response" Protocol)
  • Verify Inert Atmosphere: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen[15]. Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that the solvents were properly degassed.

  • Check Reagent Quality & Integrity:

    • Catalyst/Ligand: Have the catalyst and ligand been stored properly under an inert atmosphere? Phosphine ligands can oxidize over time, and some palladium precatalysts can degrade[15]. Consider using a fresh batch.

    • Boronic Acid (Suzuki): Boronic acids, especially electron-deficient ones, are prone to decomposition via protodeboronation (hydrolysis)[10][15]. Use fresh, high-purity boronic acid. If instability is suspected, consider converting it to a more stable pinacol (BPin) or MIDA ester[10].

    • Base: Ensure the base is anhydrous (if required) and has not been passivated by atmospheric CO₂ and moisture. Grinding solid bases like K₃PO₄ can improve reproducibility[16].

Optimizing the Catalyst System
  • Is my ligand appropriate? For a heteroaryl bromide like this, standard PPh₃ may be insufficient. If you are using a simple catalyst like Pd(PPh₃)₄ and seeing low conversion, switch to a more robust system.

    • Recommendation: Employ a modern catalyst system using a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos) with a suitable palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) or use an integrated precatalyst (e.g., XPhos Pd G3/G4)[7][8]. These ligands accelerate both the oxidative addition and the rate-limiting reductive elimination steps[7].

  • Is the temperature correct? While higher temperatures often increase reaction rates, excessive heat can cause degradation of the catalyst, substrates, or products[10]. Screen a range of temperatures (e.g., 80–110 °C)[7][10].

  • Is the base selection optimal? The base's role is critical. If a mild base like K₂CO₃ is failing, a stronger or more soluble base may be required.

    • Recommendation: K₃PO₄ is often more effective than carbonates for challenging Suzuki couplings[10]. For Sonogashira reactions, an amine base like triethylamine or diisopropylamine is standard[17].

Problem 2: I'm getting my product, but also significant side products. How can I minimize them?

The identity of the side product provides crucial clues.

  • Side Product: Homocoupling of Boronic Acid (Suzuki) or Alkyne (Sonogashira)

    • Cause: This is almost always due to the presence of oxygen. In Suzuki reactions, it leads to boronic acid homocoupling. In Sonogashira reactions, it facilitates the copper-catalyzed oxidative homocoupling of the terminal alkyne (Glaser coupling).

    • Solution: Ensure rigorous deoxygenation of your reaction mixture and maintain a positive pressure of inert gas throughout the experiment[10]. For Sonogashira, using a copper-free protocol can also eliminate this pathway[17].

  • Side Product: Protodeboronation (Suzuki) or Dehalogenation

    • Cause (Protodeboronation): The C-B bond is cleaved and replaced by a hydrogen atom, typically caused by excess water, particularly under harsh basic conditions[10].

    • Solution (Protodeboronation): Use anhydrous solvents and reagents where possible. Consider using more stable boronic esters (BPin, MIDA) instead of the free acid[10].

    • Cause (Dehalogenation): The C-Br bond is replaced by a hydrogen. This can sometimes occur as a side reaction, particularly at high temperatures or with certain catalyst/ligand combinations[18].

    • Solution (Dehalogenation): Screen different ligands or lower the reaction temperature. In some Heck reactions, additives like TBAB have been shown to suppress dehalogenation[19].

Problem 3: I am getting a mixture of mono- and di-substituted product that is difficult to separate.
  • Cause: This occurs when the rate of the second cross-coupling is competitive with the first. It is common when using an excess of the coupling partner.

  • Solution:

    • Adjust Stoichiometry: Carefully control the stoichiometry. Use precisely 1.0 equivalent of your boronic acid or alkyne. You may even try sub-stoichiometric amounts (e.g., 0.95 eq) to ensure all of it is consumed, leaving unreacted starting material which is often easier to separate from the mono-adduct than the di-adduct is.

    • Lower Temperature & Monitor Closely: Run the reaction at the lowest feasible temperature and monitor its progress frequently by TLC or LC-MS. Quench the reaction as soon as the starting material is mostly consumed but before significant di-substituted product has formed.

    • Purification Strategy: If a mixture is unavoidable, explore different column chromatography solvent systems or consider recrystallization to separate the products.

Visualized Guides & Protocols

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism helps in troubleshooting. For example, if a reaction stalls, you can hypothesize whether the issue lies with oxidative addition (requiring a more electron-rich ligand) or transmetalation (requiring a different base).

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X (Aryl-Pd Complex) Pd0->PdII_Aryl   PdII_Both R¹-Pd(II)L₂-R² (Di-organyl Complex) Pd0->PdII_Both PdII_Aryl->Pd0 Transmetal Transmetalation PdII_Aryl->PdII_Both   PdII_Both->Pd0   PdII_Both->PdII_Aryl RedElim Reductive Elimination ArylHalide R¹-X (Dibromotriazole) ArylHalide->OxAdd Boronic R²-B(OR)₂ Boronic->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal Product R¹-R² (Coupled Product) Product->RedElim

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Workflow for a Failed Reaction

Troubleshooting_Workflow start Problem: Low or No Yield check_reagents Step 1: Verify Reagents & Setup Is inert atmosphere guaranteed? Are catalyst/ligand fresh? Is boronic acid/alkyne stable? Are solvents degassed/anhydrous? start->check_reagents reagents_ok Reagents/Setup OK check_reagents->reagents_ok fix_reagents Action: Use fresh reagents, improve inerting technique, re-purify solvents. reagents_ok->fix_reagents No change_ligand Step 2: Evaluate Catalyst System Is PPh₃ being used? Is the reaction sluggish? reagents_ok->change_ligand Yes ligand_ok Using modern bulky ligand change_ligand->ligand_ok upgrade_ligand Action: Switch to a Buchwald-type ligand (e.g., XPhos, SPhos) or an NHC ligand. ligand_ok->upgrade_ligand No change_base Step 3: Re-evaluate Base & Temp Is a weak base (e.g., K₂CO₃) failing? Is temperature too low/high? ligand_ok->change_base Yes base_ok Conditions Optimized change_base->base_ok upgrade_base Action: Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃). Screen temperature range (80-120 °C). base_ok->upgrade_base No success Reaction Successful base_ok->success Yes

Caption: A decision tree for troubleshooting failed cross-coupling reactions.

Key Experimental Protocols

Disclaimer: These are general starting procedures. Optimal conditions may vary based on the specific coupling partners.

Protocol 1: General Procedure for Mono-Suzuki-Miyaura Coupling

This protocol is adapted from standard procedures for heteroaryl halides[7][14][15].

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

Procedure:

  • Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment[15].

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst. Then, add the degassed solvent mixture via syringe[7]. The typical concentration is 0.1–0.5 M with respect to the limiting reagent[7].

  • Reaction Execution: Place the vial in a preheated heating block or oil bath set to 90–110 °C and stir vigorously[7].

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed[10][15].

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure[10].

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the mono-arylated product.

Protocol 2: General Procedure for Mono-Sonogashira Coupling

This protocol follows established methods for Sonogashira couplings[3][17].

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • THF or DMF, anhydrous and degassed

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask with a stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Inerting: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent & Reagent Addition: Under positive argon pressure, add the degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40–60 °C) if required. The reaction is often rapid.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Summary of Recommended Starting Conditions
Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)Dioxane/H₂O80-110
XPhos Pd G3 (2)-Cs₂CO₃ (3)THF/H₂O80-100
Sonogashira Pd(PPh₃)₂Cl₂ (2)PPh₃ (in cat)TEA (3)THF or DMF25-60
Pd₂(dba)₃ (1)P(t-Bu)₃ (4)DIPEA (3)Acetonitrile25-80
Heck Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF100-140

References

Technical Support Center: Regioselectivity in Reactions of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 1-benzyl-3,5-dibromo-1H-1,2,4-triazole. This versatile heterocyclic building block offers two reactive sites for functionalization, the C3 and C5 bromine atoms. However, controlling the regioselectivity of substitution reactions is a common challenge that can significantly impact synthesis efficiency and the biological activity of the final compounds.

This guide is designed to provide you with field-proven insights, troubleshooting workflows, and answers to frequently asked questions to help you navigate the complexities of its reactivity and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and why?

The primary reactive sites are the carbon-bromine (C-Br) bonds at the C3 and C5 positions of the triazole ring. The 1,2,4-triazole ring is inherently electron-deficient (π-deficient) due to the presence of three electronegative nitrogen atoms. This electronic nature activates the C-Br bonds, making them susceptible to two major classes of reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing character of the ring stabilizes the negative charge in the Meisenheimer-like intermediate formed upon nucleophilic attack, facilitating the displacement of the bromide ion.[1]

  • Palladium-Catalyzed Cross-Coupling: The C-Br bonds readily participate in the oxidative addition step of catalytic cycles for reactions like Suzuki-Miyaura and Sonogashira coupling.

Q2: Which position, C3 or C5, is generally more reactive, and what factors influence this?

There is no universally "more reactive" position; the regioselectivity is a delicate interplay of electronic and steric factors that are highly dependent on the reaction conditions.

  • Electronic Effects: The C5 position is directly adjacent to the N1-benzyl substituent. While the benzyl group is not strongly electron-donating or withdrawing by induction, its nitrogen neighbor (N1) exerts a significant electronic influence. Subtle differences in the electron density at C3 versus C5, influenced by the overall molecular orbitals, can direct reactivity.

  • Steric Effects: The N1-benzyl group is the most significant source of steric hindrance.[1] It can physically block or impede the approach of bulky nucleophiles or catalyst-ligand complexes to the adjacent C5 position, thereby favoring substitution at the more accessible C3 position.

Q3: How does the choice of reaction type (e.g., SNAr vs. Suzuki) impact the regioselective outcome?

The mechanistic pathway of the chosen reaction is a primary determinant of regioselectivity.

  • In SNAr reactions , selectivity is often governed by the intrinsic properties of the substrate and nucleophile. A small, highly reactive nucleophile might show less selectivity, while a bulkier nucleophile will be more sensitive to the steric hindrance from the benzyl group, favoring the C3 position.

  • In palladium-catalyzed cross-coupling reactions , the regioselectivity is heavily controlled by the catalyst system. The size and electronic properties of the phosphine ligands on the palladium center can be tuned to selectively favor oxidative addition at one C-Br bond over the other. For instance, a bulky ligand can amplify the steric preference for the C3 position.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Poor or No Conversion of Starting Material

You've set up your reaction (either SNAr or cross-coupling), but after the specified time, TLC or LC-MS analysis shows predominantly unreacted this compound.

Workflow for Troubleshooting Low Conversion

start Problem: Low Conversion q1 Reaction Type? start->q1 snar SNAr q1->snar SNAr coupling Cross-Coupling q1->coupling Coupling cause_snar1 Cause: Nucleophile is too weak or protonated. snar->cause_snar1 cause_snar2 Cause: Insufficient thermal energy. snar->cause_snar2 cause_coupling1 Cause: Catalyst is inactive. coupling->cause_coupling1 cause_coupling2 Cause: Incorrect base or base is too weak (Suzuki). coupling->cause_coupling2 cause_coupling3 Cause: Cu(I) co-catalyst issue (Sonogashira). coupling->cause_coupling3 sol_snar1 Solution: Use a stronger nucleophile or add a non-nucleophilic base (e.g., NaH, K2CO3) to deprotonate it in situ. cause_snar1->sol_snar1 sol_snar2 Solution: Increase reaction temperature. Use a high-boiling polar aprotic solvent like DMF, DMSO, or NMP. cause_snar2->sol_snar2 sol_coupling1 Solution: Ensure Pd(0) is generated. Use a fresh bottle of catalyst or a pre-catalyst. Purge system thoroughly with inert gas (Ar/N2). cause_coupling1->sol_coupling1 sol_coupling2 Solution: The base is critical for activating the boronic acid. Screen stronger bases like Cs2CO3 or K3PO4. cause_coupling2->sol_coupling2 sol_coupling3 Solution: Use fresh, high-purity CuI. Ensure reaction is strictly anaerobic to prevent oxidative coupling of the alkyne (Glaser coupling). cause_coupling3->sol_coupling3

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Formation of a Mixture of C3 and C5 Substituted Isomers (Poor Regioselectivity)

Your reaction proceeds, but you obtain an inseparable or difficult-to-separate mixture of the two possible mono-substituted regioisomers.

Causality & Solutions:

The fundamental cause is that the activation energy barrier for reaction at C3 and C5 is too similar under your current conditions. The goal is to increase this energy difference.

Table 1: Strategies to Enhance Regioselectivity

StrategyRationale & ExplanationApplicable Reaction
Increase Steric Bulk Increase the steric demand of the attacking species. The bulkier group will preferentially react at the less hindered C3 position.SNAr: Switch from a small nucleophile (e.g., methoxide) to a bulkier one (e.g., tert-butoxide). Cross-Coupling: Use a bulkier phosphine ligand (e.g., XPhos, RuPhos) on the palladium catalyst.
Lower Temperature Reactions are often more selective at lower temperatures. A lower kinetic energy makes the reaction more sensitive to small differences in activation energy between the two sites.SNAr, Cross-Coupling
Change Solvent The solvent can influence the effective size and reactivity of the nucleophile or catalyst. Experiment with different polar aprotic solvents (THF, Dioxane, DMF).SNAr, Cross-Coupling
Halogen-Metal Exchange This is a powerful but advanced method. Using a strong base like n-BuLi at very low temperatures (-78 °C) can selectively lithiate one position, which can then be quenched with an electrophile.[1] This often depends on subtle differences in proton acidity adjacent to the bromines.N/A (Alternative Strategy)
Problem 3: Unexpected Formation of Di-Substituted Product

You intended to synthesize a mono-substituted product, but you observe a significant amount of the 3,5-di-substituted triazole.

Causality & Solutions:

This is typically a problem of stoichiometry and relative reaction rates. The mono-substituted product, once formed, is still activated enough to react a second time.

  • Reduce Equivalents: Carefully control your stoichiometry. Use no more than 1.0-1.1 equivalents of the nucleophile or coupling partner. A slight excess of the dibromo-triazole starting material can help suppress the second substitution.

  • Monitor Reaction Closely: Do not run the reaction for a fixed time based on a literature procedure for a different substrate. Monitor its progress every 30-60 minutes by TLC or LC-MS. Quench the reaction as soon as the desired mono-substituted product reaches its maximum concentration, before the di-substituted product begins to accumulate significantly.

  • Slow Addition: Instead of adding the nucleophile or coupling partner all at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the reagent low, favoring the reaction with the more abundant starting material over the less abundant mono-substituted intermediate.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for achieving mono-arylation, with an emphasis on conditions that may favor C3 substitution.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and a base (e.g., Cs₂CO₃, 3.0 eq.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4.4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1, 0.1 M concentration relative to the substrate) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.

Diagram of Key Reaction Pathways

cluster_0 SNAr Pathway cluster_1 Suzuki Coupling Pathway A 1-benzyl-3,5-dibromo- 1H-1,2,4-triazole C 3-Bromo-5-Nu-Product A->C Favored by bulky Nu- D 3-Nu-5-Bromo-Product A->D Possible with small Nu- F 3-Bromo-5-Aryl-Product A->F Favored by bulky Ligand (L) G 3-Aryl-5-Bromo-Product A->G Possible with small Ligand (L) B Nucleophile (Nu-) B->A Attack at C3 or C5 E ArB(OH)2 + Base [Pd(0)L2] E->A Oxidative Addition

Caption: Competing pathways for mono-functionalization of the triazole core.

References

Technical Support Center: 1-benzyl-3,5-dibromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-benzyl-3,5-dibromo-1H-1,2,4-triazole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Here, we address common stability challenges and provide in-depth troubleshooting guides to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses fundamental questions regarding the intrinsic stability of this compound. Understanding these principles is the first step toward troubleshooting and optimizing your reactions.

Q1: How stable is the core 1,2,4-triazole ring under typical reaction conditions?

A1: The 1,2,4-triazole ring is an aromatic heterocycle and is generally considered robust.[1] It exhibits significant stability under a wide range of thermal and chemical conditions, including mild acidic and basic environments.[2][3][4][5] Due to its aromatic character, the ring is resistant to cleavage and is not typically a point of failure in standard synthetic transformations like cross-coupling or nucleophilic substitution.[1][6] However, prolonged exposure to harsh conditions, such as concentrated mineral acids at elevated temperatures, can potentially lead to hydrolytic degradation.[1][2]

Q2: What is the reactivity and stability of the Carbon-Bromine (C-Br) bonds?

A2: The two carbon atoms in the 1H-1,2,4-triazole ring are electron-deficient (π-deficient) because they are each bonded to two electronegative nitrogen atoms.[7] This electronic feature makes the attached bromine atoms excellent leaving groups and activates the C-Br bonds for two primary transformations:

  • Palladium-Catalyzed Cross-Coupling: The C-Br bonds are ideal sites for reactions like Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. This is the most common application for this substrate.

  • Nucleophilic Aromatic Substitution (SNAr): While less common than cross-coupling, the C-Br bonds can be displaced by strong nucleophiles under appropriate conditions.

A key stability concern is hydrodebromination (or protodebromination), the replacement of a bromine atom with a hydrogen atom. This undesired side reaction is often observed in palladium-catalyzed processes and can be promoted by certain bases, protic solvents, or hydride sources in the reaction mixture.[8]

Q3: How labile is the N-benzyl protecting group?

A3: The N-benzyl group is a critical point of potential instability. While stable to many conditions, it is susceptible to cleavage under specific, commonly employed reaction protocols.

  • Catalytic Hydrogenolysis: The most common method for N-benzyl group removal is catalytic hydrogenation (e.g., Pd/C, H₂).[9][10][11] Therefore, any reaction condition that involves palladium catalysts and a potential hydrogen source (including some solvents or additives) risks unintended debenzylation.

  • Strong Base/Oxidizing Conditions: Certain strong base systems, such as potassium tert-butoxide (KOtBu) in DMSO with oxygen, are explicitly used for N-debenzylation of heterocycles.[12] This implies that using KOtBu as a base in cross-coupling reactions, especially at elevated temperatures, could trigger this side reaction.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term integrity, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes the risk of slow degradation from atmospheric moisture and light.

Part 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions

This guide focuses on the most common application of this compound: Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Issue 1: Low or No Product Yield with Recovery of Starting Material

This is a classic symptom of an inefficient or inhibited catalytic cycle.

Potential Causes & Solutions

  • Cause A: Inefficient Oxidative Addition. The first step of the catalytic cycle, oxidative addition of the C-Br bond to the Pd(0) center, may be slow. This can be particularly true for electron-rich coupling partners.

    • Solution: Switch to a more electron-rich phosphine ligand. Bulky, electron-rich alkylphosphine ligands (e.g., cataCXium® A, SPhos, XPhos) or Buchwald-type biarylphosphine ligands are designed to accelerate oxidative addition.[13][14]

  • Cause B: Catalyst Deactivation. The palladium catalyst may be poisoned or may have precipitated as inactive palladium black.

    • Solution 1: Ensure Rigorous Degassing. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands. Degas all solvents and reagents thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas throughout the reaction.

    • Solution 2: Check Reagent Purity. Impurities in solvents or reagents (e.g., sulfur-containing compounds) can poison the catalyst. Use high-purity, anhydrous solvents.

  • Cause C: Poor Substrate/Base Solubility. The reaction may be heterogeneous, with poor mixing preventing the components from interacting effectively. This is a common issue with poly-aromatic systems.[15]

    • Solution: Change to a solvent system that better solubilizes all components at the reaction temperature. For Suzuki couplings, solvent systems like 1,4-dioxane/water or DMF/water are common.[16] For Buchwald-Hartwig aminations, toluene or dioxane are frequently used.[17] Ensure the base is finely powdered for maximum surface area.[13]

Issue 2: Significant Formation of Debrominated Byproduct

The appearance of 1-benzyl-3-bromo-1H-1,2,4-triazole or 1-benzyl-1H-1,2,4-triazole indicates hydrodebromination is competing with the desired cross-coupling.

Potential Causes & Solutions

  • Cause A: Choice of Base. Stronger bases, particularly alkoxides, can facilitate pathways that lead to debromination.[8]

    • Solution: Switch to a milder inorganic base. For Suzuki couplings, potassium phosphate (K₃PO₄) or cesium fluoride (CsF) are often effective at minimizing this side reaction.[8] For Buchwald-Hartwig aminations, a weaker base like cesium carbonate (Cs₂CO₃) may be preferable to sodium or lithium tert-butoxide.

  • Cause B: Presence of a Hydride Source. Protic solvents (water, alcohols) or certain reagents can act as hydride/proton donors, leading to the quenching of intermediates with hydrogen instead of the coupling partner.[8]

    • Solution: While some water is often necessary for Suzuki couplings to dissolve the inorganic base, using strictly anhydrous conditions with an appropriate base (like CsF) can be beneficial. If using a phosphate base, adding only a few equivalents of water may be better than a high-volume ratio.[13]

Issue 3: Unintended Cleavage of the N-Benzyl Group

The appearance of 3,5-dibromo-1H-1,2,4-triazole or its coupled products indicates that the N-benzyl group is being cleaved during the reaction.

Potential Causes & Solutions

  • Cause A: Reductive Conditions. As discussed in the FAQs, the combination of a palladium catalyst and a hydrogen source can lead to hydrogenolysis.

    • Solution: Avoid any additives that can serve as a hydrogen donor (e.g., formic acid, ammonium formate, certain alcohols under specific conditions). Ensure the hydrogen used for any prior hydrogenation steps is completely removed from the reaction vessel.

  • Cause B: Harsh Basic Conditions. Strong bases like KOtBu, especially at high temperatures, can promote debenzylation.[12]

    • Solution: If debenzylation is observed with KOtBu or NaOtBu, switch to a milder base such as K₃PO₄ or Cs₂CO₃. Running the reaction at the lowest effective temperature can also help minimize this side reaction.

Part 3: Recommended Experimental Protocols & Data

The following sections provide a validated starting point for your experiments and visual guides to aid in troubleshooting.

Visual Guide 1: Troubleshooting Workflow for a Failed Suzuki Coupling

G start Reaction Start: Suzuki Coupling analysis Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) start->analysis outcome1 >80% Starting Material analysis->outcome1 High SM outcome2 Debrominated Byproduct analysis->outcome2 Side Product A outcome3 Debenzylated Byproduct analysis->outcome3 Side Product B outcome4 Desired Product Formed analysis->outcome4 Success sol1 Issue: Inefficient Catalyst 1. Use stronger, electron-rich ligand (e.g., SPhos, XPhos). 2. Re-degas solvents rigorously. 3. Screen alternative solvents (Dioxane, DMF). outcome1->sol1 sol2 Issue: Hydrodebromination 1. Switch to milder base (K3PO4, CsF, Cs2CO3). 2. Minimize protic solvents. 3. Screen different Pd catalyst. outcome2->sol2 sol3 Issue: Protecting Group Cleavage 1. Avoid harsh bases (KOtBu). Switch to K3PO4 or Cs2CO3. 2. Lower reaction temperature. 3. Ensure no H2 source is present. outcome3->sol3

Caption: A logical workflow for troubleshooting common Suzuki coupling failures.

Visual Guide 2: Key Stability Liabilities of the Substrate

Caption: Major degradation pathways affecting the substrate during synthesis.

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Substrate This compound (1.0 eq)This compound (1.0 eq)
Coupling Partner Aryl/Heteroaryl Boronic Acid or Ester (1.1-1.5 eq)Primary/Secondary Amine (1.2-2.0 eq)
Pd Pre-catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Precatalyst (1-2 mol%)
Ligand SPhos, RuPhos, or XPhos (2-5 mol%)Xantphos, Josiphos, or BrettPhos (2-5 mol%)
Base K₃PO₄ (3.0 eq) or Cs₂CO₃ (3.0 eq)NaOtBu or LHMDS (2.0-3.0 eq) Use Cs₂CO₃ if debenzylation occurs
Solvent 1,4-Dioxane / H₂O (10:1) or Toluene / H₂O (10:1)Toluene or 1,4-Dioxane (anhydrous)
Temperature 80 - 110 °C80 - 110 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)
Protocol: Suzuki-Miyaura Monosubstitution (Best Practices)

This protocol provides a robust starting point for the selective mono-arylation of this compound, designed to minimize common side reactions.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Pd₂(dba)₃ (0.015 eq, 1.5 mol%)

  • SPhos (0.03 eq, 3 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Degassed deionized water

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and finely ground K₃PO₄.

  • In a separate vial, add Pd₂(dba)₃ and SPhos.

  • Seal the Schlenk flask with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous 1,4-dioxane and degassed water (e.g., 10:1 v/v ratio) via syringe.

  • Add the catalyst/ligand mixture to the flask under a positive flow of argon.

  • Stir the reaction mixture at room temperature for 5 minutes to ensure good mixing.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of starting material and the formation of the mono-substituted product.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Byproduct formation in the functionalization of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its chemical transformations. The information is structured to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your research.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the causes and practical solutions.

Issue 1: Incomplete Conversion or Stalled Reactions in Palladium-Catalyzed Cross-Coupling

Question: I am performing a Suzuki-Miyaura cross-coupling reaction with this compound and an arylboronic acid, but the reaction stalls after the first substitution, yielding primarily the mono-substituted product. How can I drive the reaction to completion for the di-substituted product?

Answer: This is a common challenge stemming from a combination of steric hindrance and electronic deactivation after the first coupling event. The introduction of the first aryl group can sterically hinder the approach of the palladium catalyst to the second bromine atom. Electronically, the first substitution can also decrease the reactivity of the remaining C-Br bond.

Probable Causes & Solutions:

CauseRecommended SolutionScientific Rationale
Insufficient Catalyst Activity Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%). Switch to a more active catalyst system, such as one with a bulky phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.Bulky ligands can promote the reductive elimination step and stabilize the active Pd(0) species, which is crucial for the oxidative addition to the sterically hindered and less reactive second C-Br bond.[1][2][3][4]
Suboptimal Base Use a stronger base like CsF or K3PO4 instead of weaker bases like Na2CO3. Ensure the base is finely powdered and anhydrous.A stronger base can facilitate the transmetalation step, which can be rate-limiting, especially for the second coupling.[2]
Low Reaction Temperature Increase the reaction temperature. Consider using a higher-boiling solvent like dioxane or toluene.Higher temperatures can overcome the activation energy barrier for the oxidative addition to the less reactive C-Br bond.
Ligand Degradation Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of phosphine ligands.Oxygen can oxidize phosphine ligands to phosphine oxides, which are ineffective in catalysis.

Experimental Protocol for a Robust Suzuki-Miyaura Di-substitution:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (2.5 eq), and K3PO4 (4.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(OAc)2 (0.05 eq) and SPhos (0.10 eq).

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture at 100-110 °C and monitor by TLC or LC-MS until the starting material and mono-substituted intermediate are consumed.

Issue 2: Formation of an Unexpected Debenzylated Product

Question: During a palladium-catalyzed reaction or a lithiation-functionalization sequence, I am observing a significant amount of a byproduct that appears to be the debenzylated triazole. What is causing this, and how can I prevent it?

Answer: The N-benzyl group on the 1,2,4-triazole ring can be susceptible to cleavage under certain conditions, particularly those involving palladium catalysts and hydrogen sources, or strong bases.[5][6]

Probable Causes & Solutions:

CauseRecommended SolutionScientific Rationale
Hydrogenolysis in Pd-catalyzed reactions If your reaction involves a hydrogen source (e.g., transfer hydrogenation conditions, or impurities in solvents/reagents), switch to a different catalyst system or ensure all reagents are anhydrous and oxygen-free.[7][8][9]The benzyl group can be cleaved by hydrogenolysis, a reaction catalyzed by palladium on carbon (Pd/C) and other palladium catalysts in the presence of hydrogen.
Strongly Basic/Nucleophilic Conditions In lithiation reactions, use a non-nucleophilic base like LDA and maintain a very low temperature (-78 °C). Avoid prolonged reaction times.Strong nucleophiles can potentially attack the benzylic carbon, leading to cleavage.
Acidic Conditions If your workup involves strong acids, neutralize the reaction mixture carefully with a mild base like saturated NaHCO3 solution.While less common for N-benzyl groups on triazoles, strong acids can facilitate debenzylation.[7]

Troubleshooting Workflow for Debenzylation:

G start Debenzylated byproduct observed reaction_type Identify reaction type start->reaction_type pd_catalyzed Palladium-catalyzed? reaction_type->pd_catalyzed lithiation Lithiation? reaction_type->lithiation other Other conditions? reaction_type->other h2_source Hydrogen source present? pd_catalyzed->h2_source Yes strong_base Strong base used? lithiation->strong_base Yes acid_workup Acidic workup? other->acid_workup solution1 Use anhydrous reagents and inert atmosphere. h2_source->solution1 Yes end Problem Resolved h2_source->end No solution2 Use non-nucleophilic base at low temp. strong_base->solution2 Yes strong_base->end No solution3 Use mild basic workup. acid_workup->solution3 Yes acid_workup->end No solution1->end solution2->end solution3->end

Caption: Decision tree for troubleshooting debenzylation.

Issue 3: Low Yields and Complex Product Mixtures in Lithiation-Functionalization

Question: I am attempting a bromine-lithium exchange on this compound followed by quenching with an electrophile, but I am getting low yields and a complex mixture of products. What is going wrong?

Answer: Lithiation of dihalogenated azoles can be complicated by several factors, including competitive deprotonation, decomposition of the lithiated intermediate, and over-reaction.[10][11] The position of lithiation can also be influenced by the N-substituent.

Probable Causes & Solutions:

CauseRecommended SolutionScientific Rationale
Decomposition of Lithiated Intermediate Maintain strict low-temperature conditions (e.g., -78 °C to -90 °C) throughout the lithiation and quenching steps.[10][12][13]Lithiated triazoles can be unstable and may undergo ring-opening or other decomposition pathways at higher temperatures.
Competitive Deprotonation Use a hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) instead of n-butyllithium if competitive deprotonation of the triazole ring or benzyl group is suspected.n-BuLi can act as both a base and a nucleophile, potentially leading to side reactions. LDA is a stronger base and less nucleophilic.
Slow Electrophile Quenching Add the electrophile rapidly to the freshly formed lithiated species. Ensure the electrophile is highly reactive.Slow addition can allow the lithiated intermediate to decompose or react with other species in the mixture.
Incorrect Stoichiometry of Lithiating Agent Use a slight excess (1.1-1.2 eq) of the lithiating agent for mono-functionalization. For di-functionalization, a larger excess (2.2-2.5 eq) will be required.Incomplete lithiation will result in unreacted starting material and a mixture of products.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which bromine is more reactive in nucleophilic aromatic substitution (SNAr) reactions?

A1: In general, the C5-Br is considered more electron-deficient and thus more susceptible to nucleophilic attack than the C3-Br. The 1,2,4-triazole ring is an electron-withdrawing heterocycle, and the positioning of the nitrogen atoms influences the electron density at the carbon atoms. However, the regioselectivity can be influenced by the reaction conditions and the nature of the nucleophile.[14][15][16][17][18]

Q2: Can I perform a direct C-H activation on the this compound?

A2: Direct C-H activation in the presence of two bromine atoms is challenging. The C-Br bonds are generally more reactive towards oxidative addition with palladium catalysts. Most successful functionalizations proceed through the transformation of the C-Br bonds.

Q3: What are the best practices for purifying the products of these reactions?

A3: Column chromatography on silica gel is the most common method. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. Due to the presence of the triazole ring, the products can sometimes be quite polar, so it may be necessary to use a more polar solvent system, such as dichloromethane/methanol. Recrystallization can also be an effective purification technique for solid products.

Q4: Are there any safety considerations I should be aware of when working with this compound and its reactions?

A4: Standard laboratory safety precautions should always be followed. Specifically:

  • Organolithium reagents like n-butyllithium are pyrophoric and must be handled under an inert atmosphere.

  • Palladium catalysts can be toxic and should be handled with care.

  • Many organic solvents are flammable and have associated health risks. Always work in a well-ventilated fume hood.

  • The reactivity of some intermediates can be unpredictable. It is always best to start with small-scale reactions to assess the reaction profile before scaling up.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-Benzyl-3,5-disubstituted-1H-1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the biological activities of 1-benzyl-3,5-disubstituted-1H-1,2,4-triazoles, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. The unique structural features of the 1,2,4-triazole nucleus, combined with the versatility of substitutions at the 1, 3, and 5 positions, make these compounds promising candidates for the development of novel therapeutic agents.[1] This document will delve into their synthesis, comparative antimicrobial, antifungal, and anticancer activities, supported by experimental data and protocols.

Introduction: The Versatility of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This scaffold is a common feature in a variety of clinically used drugs, including the antiviral ribavirin and the antifungal agents fluconazole and itraconazole.[1] The presence of the triazole moiety can enhance the pharmacological properties of a molecule through various mechanisms, including improved metabolic stability and the ability to participate in hydrogen bonding interactions with biological targets. The 1-benzyl group is a common substituent in medicinal chemistry, often introduced to enhance lipophilicity and modulate binding to target proteins. By systematically modifying the substituents at the 3 and 5 positions of the 1-benzyl-1H-1,2,4-triazole core, researchers can fine-tune the biological activity of these compounds.

Synthesis of 1-Benzyl-3,5-disubstituted-1H-1,2,4-triazoles

A common and efficient method for the synthesis of 3,5-disubstituted-1H-1,2,4-triazoles involves a one-pot condensation reaction of acid hydrazides with nitriles.[2] This approach allows for the introduction of a wide variety of substituents at the 3 and 5 positions of the triazole ring.

General Synthetic Pathway

Synthesis reagents Acid Hydrazide + Nitrile intermediate Intermediate reagents->intermediate Condensation product 1-Benzyl-3,5-disubstituted-1H-1,2,4-triazole intermediate->product Cyclization

Caption: General synthetic route for 1-benzyl-3,5-disubstituted-1H-1,2,4-triazoles.

Comparative Biological Activity

The biological activity of 1-benzyl-3,5-disubstituted-1H-1,2,4-triazoles is highly dependent on the nature of the substituents at the 3 and 5 positions. The following sections provide a comparative analysis of their antimicrobial, antifungal, and anticancer activities based on available experimental data.

Antimicrobial Activity

Several studies have demonstrated the potential of 1,2,4-triazole derivatives as antibacterial agents. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes. A study on a series of novel 3,5-disubstituted-1H-1,2,4-triazoles revealed that the nature of the alkyl and alkenyl substituents significantly influences their antibacterial efficacy.[2] While specific comparative data for a series of 1-benzyl derivatives is limited, the general structure-activity relationship (SAR) suggests that lipophilicity and the presence of specific functional groups play a crucial role.

Table 1: Comparative Antibacterial Activity of Selected 3,5-disubstituted-1H-1,2,4-triazoles

CompoundR1 (Position 3)R2 (Position 5)Test OrganismMIC (µg/mL)Reference
5a C15H31C6H5S. aureus12.5[2]
5b C17H35C6H5S. aureus6.25[2]
5c C17H33C6H5S. aureus6.25[2]
5d C15H31C6H4-ClE. coli25[2]
5e C17H35C6H4-ClE. coli12.5[2]

Note: These compounds are not 1-benzyl substituted but provide insight into the effect of 3,5-substituents.

Antifungal Activity

The antifungal activity of 1,2,4-triazoles is well-established, with several commercial drugs belonging to this class. The primary mechanism of action for many antifungal triazoles is the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. A review of novel 1,2,4-triazoles as antifungal agents highlights the importance of the substitution pattern on the triazole ring for potent activity.[3] For instance, in a series of miconazole analogues, a 3,4-dichlorobenzyl substituent showed high potency.[3]

A study on 1-benzyl-4-(phenoxymethyl)-1,2,3-triazole derivatives (a related triazole isomer) demonstrated potent antifungal activity against a panel of human pathogenic fungi, with some compounds showing better activity than the standard drugs voriconazole and fluconazole.[4] This suggests that the benzyl group can be a favorable substituent for antifungal activity.

Table 2: Comparative Antifungal Activity of Selected 1-Benzyl-4-(phenoxymethyl)-1,2,3-triazole Derivatives

CompoundSubstituent on PhenoxymethylC. albicans MIC80 (µg/mL)A. niger MIC80 (µg/mL)Reference
Compound X 4-Chloro0.51[4]
Compound Y 2,4-Dichloro0.250.5[4]
Fluconazole -116[4]
Voriconazole -0.250.5[4]

Note: These are 1,2,3-triazole isomers, but the data provides valuable insights into the potential of the 1-benzyl scaffold.

Anticancer Activity

The 1,2,4-triazole scaffold is also a promising pharmacophore for the development of anticancer agents.[5] Derivatives of 1,2,4-triazole have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and receptor tyrosine kinases.[6][7]

A study on 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide derivatives demonstrated promising anti-proliferative activity against several human cancer cell lines, particularly lung cancer cells (A549).[8] The structure-activity relationship revealed that electron-donating groups on the phenyl rings generally led to better activity.[8] Another study on 1,4-disubstituted 1,2,3-triazoles showed that a phenyl substituent at the 4-position and an α-methyl benzyl group at the 1-position resulted in high cytotoxicity against HL-60 cells.

Table 3: Comparative Anticancer Activity of Selected 1-Benzyl-1,2,3-triazole Derivatives

CompoundSubstituentsCell LineIC50 (µM)Reference
7a 3-OPh on benzyl, H on phenylaminoA5491.148[8]
7f 3-OMe on benzyl, H on phenylaminoA5491.023[8]
RK Phenyl at C4, α-methyl benzyl at N1HL-601.15
E7010 (Standard) -A5491.987[8]

Note: These are 1,2,3-triazole isomers, but the SAR provides valuable direction for 1,2,4-triazole design.

Experimental Protocols

To ensure the reliability and reproducibility of the biological activity data, standardized and validated experimental protocols are essential. The following are detailed step-by-step methodologies for the key assays discussed in this guide.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Experimental Workflow: Broth Microdilution Assay

Broth_Microdilution start Prepare serial dilutions of test compound inoculate Inoculate with standardized microbial suspension start->inoculate incubate Incubate at optimal temperature and time inoculate->incubate read Visually assess for growth inhibition (MIC) incubate->read end Determine MIC value read->end

Caption: Workflow for the broth microdilution assay.

Step-by-Step Protocol:

  • Prepare Microtiter Plates: Aseptically dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.

  • Serial Dilutions: Prepare a stock solution of the test compound in a suitable solvent. Perform two-fold serial dilutions of the compound directly in the microtiter plate, typically from a high concentration to a low concentration.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Inoculate each well with 100 µL of the standardized bacterial or fungal suspension.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Cover the plates and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48-72 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow: MTT Assay

MTT_Assay start Seed cells in a 96-well plate treat Treat cells with test compound start->treat add_mtt Add MTT reagent treat->add_mtt incubate Incubate to allow formazan formation add_mtt->incubate solubilize Solubilize formazan crystals incubate->solubilize read Measure absorbance solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

1-Benzyl-3,5-disubstituted-1H-1,2,4-triazoles represent a versatile and promising scaffold in drug discovery. The available data, although somewhat fragmented across different studies, consistently point towards their significant potential as antimicrobial, antifungal, and anticancer agents. The biological activity of these compounds is intricately linked to the nature and position of the substituents on the triazole and benzyl rings.

Future research should focus on the systematic synthesis and parallel biological evaluation of a comprehensive library of 1-benzyl-3,5-disubstituted-1H-1,2,4-triazoles. This will enable a more robust and direct comparison of their activities and facilitate the development of clear structure-activity relationships. Such studies will be instrumental in guiding the rational design of more potent and selective drug candidates based on this privileged scaffold.

References

Comparative Guide to the Structure-Activity Relationship of 1-Benzyl-1H-1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Drug Discovery Professionals

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant drugs.[1][2][3][4] Its derivatives exhibit a vast range of pharmacological activities, including antifungal, anticancer, antibacterial, and anticonvulsant effects.[1][5][6][7] The unique physicochemical properties of the triazole ring, such as its ability to engage in hydrogen bonding and act as a stable bioisostere for amide or ester groups, contribute to its therapeutic success.

A key modification that profoundly influences the biological profile of these compounds is the introduction of a benzyl group at the N1 position of the triazole ring. This guide provides a comprehensive, data-driven comparison of the structure-activity relationships (SAR) for 1-benzyl-1H-1,2,4-triazole derivatives across several major therapeutic areas. We will dissect the causality behind experimental findings and provide validated protocols to support further research and development.

The Core Scaffold: 1-Benzyl-1H-1,2,4-Triazole

The foundational structure allows for extensive modification at two primary sites: the benzyl ring (R) and the triazole ring (R'), enabling fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties to optimize interaction with specific biological targets.

Core_Scaffold cluster_0 1-Benzyl-1H-1,2,4-Triazole Scaffold Scaffold Scaffold

Caption: General structure of 1-benzyl-1H-1,2,4-triazole derivatives.

Antifungal Activity: Targeting Ergosterol Biosynthesis

The most prominent application of triazole derivatives is in antifungal therapy. Market-leading drugs like fluconazole and itraconazole validate the efficacy of this chemical class.

Mechanism of Action: Inhibition of Fungal CYP51

The primary antifungal mechanism of 1,2,4-triazole compounds is the potent and selective inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme (CYP51).[8][9] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The triazole's N4 atom binds to the heme iron atom in the active site of CYP51, disrupting the demethylation of lanosterol. This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the structural integrity and function of the fungal cell membrane.

G cluster_pathway Ergosterol Biosynthesis Pathway Inhibition Lanosterol Lanosterol CYP51 Fungal CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Intermediate 14α-demethylated Intermediates CYP51->Intermediate Catalysis Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Triazole 1-Benzyl-1,2,4-Triazole Derivative Triazole->CYP51 Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by triazoles.

Structure-Activity Relationship (SAR) Insights

Experimental data reveals critical structural features for potent antifungal activity:

  • The Pharmacophoric Core: The 1,2,4-triazole ring, a 2,4-difluorophenyl group, and a tertiary hydroxyl group are considered key pharmacophores for potent antifungal agents like fluconazole.[8] The benzyl group is typically introduced as a side chain substituent.

  • Benzyl Ring Substitutions: Modifications to the benzyl group significantly modulate activity. Electron-withdrawing groups, such as halogens (F, Cl) or nitro groups, on the benzyl ring often enhance antifungal potency.

  • Positional Isomerism: The position of substituents on the benzyl ring is crucial. Studies have shown that a shorter substituent at the 4-position of the benzyl moiety is often required for high activity.[10]

Table 1: Comparative Antifungal Activity (MIC, µg/mL) of 1-Benzyl-1,2,4-Triazole Analogs

Compound IDBenzyl Ring Substituent (R)C. albicans MICA. fumigatus MICReference
Fluconazole (Reference Drug)0.25 - 1.016 - 64[8]
Analog 1a 4-Chlorobenzyl0.1254[8]
Analog 1q 4-Fluorobenzyl0.062[8]
Analog 1r 2,4-Dichlorobenzyl0.1254[8]

Data synthesized from referenced literature. Values represent a range of reported MICs.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 methodology for yeasts, providing a self-validating system for determining Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

  • Drug Dilution: Prepare serial twofold dilutions of the synthesized 1-benzyl-1,2,4-triazole derivatives in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized fungal inoculum to each well, resulting in a final concentration of approximately 0.5–2.5 × 10³ CFU/mL. Include a positive control (no drug) and a negative control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant (typically ≥50%) inhibition of fungal growth compared to the positive control, determined visually or spectrophotometrically.

Anticancer Activity: A Multifaceted Approach

1,2,4-triazole derivatives, including those with a 1-benzyl moiety, have emerged as promising anticancer agents. Their mechanisms are diverse, ranging from enzyme inhibition to broad cytotoxicity.

Mechanism of Action: Aromatase Inhibition and Beyond

A well-established anticancer mechanism for some triazoles is the inhibition of aromatase (CYP19A1), the enzyme responsible for the final step of estrogen biosynthesis. Letrozole, a 1,2,4-triazole derivative, is a potent aromatase inhibitor used to treat hormone-responsive breast cancer.[5] Other derivatives may exert their effects through different pathways, including the inhibition of other enzymes like methionine aminopeptidase or by inducing apoptosis in cancer cells.[11]

Structure-Activity Relationship (SAR) Insights
  • Hybrid Molecules: The 1-benzyl-1,2,4-triazole scaffold is often incorporated into larger hybrid molecules to enhance anticancer activity. Linking it to other pharmacologically active nuclei like pyridine or isatin has yielded compounds with potent cytotoxic effects.[5][12]

  • Thioether Linkage: The nature of the linkage between the triazole and benzyl groups is critical. A study on pyridine-triazole hybrids found that a thioether linkage to a substituted benzyl group was beneficial. The derivative with a 4-bromobenzylthio group showed the highest activity against murine melanoma cells.[5][13]

  • Substituent Effects: As with antifungal activity, halogen substituents on the benzyl ring are often favorable for anticancer potency.

Table 2: Comparative Anticancer Activity (IC₅₀, µM) of 1-Benzyl-1,2,4-Triazole Derivatives

Compound IDCore StructureBenzyl Ring SubstituentCell LineIC₅₀ (µM)Reference
TP6 Triazole-Pyridine Hybrid4-BromobenzylthioB16F10 (Melanoma)41.12[5][13]
Compound 8 Triazole-Isatin HybridBenzylMCF-7 (Breast)>50[12]
Compound 10 Triazole-Isatin HybridBenzylMCF-7 (Breast)35.21[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method for assessing cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized triazole derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at ~570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the cell viability as a percentage relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Triazole Derivatives (24-72h) A->B C Add MTT Reagent (Incubate 2-4h) B->C D Viable cells convert MTT to Formazan C->D E Add Solubilizing Agent D->E F Measure Absorbance (~570 nm) E->F G Calculate IC50 Value F->G

Caption: Workflow for determining anticancer activity via the MTT assay.

Antibacterial Activity: A Growing Area of Interest

While less established than their antifungal counterparts, 1,2,4-triazole derivatives show significant promise as antibacterial agents, particularly through hybridization with other known antibacterial pharmacophores to combat drug resistance.[3][14]

Structure-Activity Relationship (SAR) Insights
  • Gram-Positive vs. Gram-Negative: The substitution pattern can dictate the spectrum of activity. SAR analysis has shown that compounds with a benzyl group at the N4 position of the 1,2,4-triazole ring can exhibit stronger inhibition against Gram-positive bacteria compared to derivatives with a phenyl group.[6]

  • Hybridization: The most effective strategy for antibacterial triazoles often involves creating hybrid molecules. This approach aims to develop novel drugs with the potential to overcome resistance mechanisms, reduce toxicity, and improve pharmacokinetic profiles.[3][14]

  • Mannich Bases: The conversion of a 4-benzyl-1,2,4-triazole-3-thione into its Mannich base derivatives (e.g., with morpholine or piperidine) has been shown to broaden the spectrum of antibacterial activity.[6]

Table 3: Comparative Antibacterial Activity of 1-Benzyl-1,2,4-Triazole Derivatives

Compound ClassTarget BacteriaActivity MetricResultReference
1-Benzyl-1,2,3-triazolesS. aureus% Inhibition (100 µg/mL)Weak to Moderate (6-50%)[15]
4-Benzyl-triazole-thioneE. coliInhibition Zone (mm)8-12 mm[6]
Mannich Base of aboveP. aeruginosa, S. aureusInhibition Zone (mm)6-20 mm[6]

Anticonvulsant Activity: Modulating Neuronal Excitability

Derivatives of 1,2,4-triazole are actively being investigated for the treatment of epilepsy, a neurological disorder characterized by recurrent seizures.[7][16]

Structure-Activity Relationship (SAR) Insights
  • Arylalkylazole Class: Many active compounds belong to the (arylalkyl)azole class. A key structural motif involves a substituted phenyl ring (often with a halogen like chlorine) and a 1,2,4-triazol-1-yl moiety separated by a short linker.[17]

  • Key Substituents: The presence of a 4-chlorophenyl group appears to be a favorable feature for anticonvulsant activity.[17]

  • Mercapto-triazoles: Studies comparing 1,2,4-triazole-3-thiol (mercapto) derivatives with their simple 1,2,4-triazole counterparts found that the thiol-containing compounds displayed better anticonvulsant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[16]

  • Pharmacoresistance Models: Certain 4,5-disubstituted-1,2,4-triazole-3-thione derivatives have shown potent anticonvulsant activity in the 6 Hz model, which is a well-established preclinical screen for pharmacoresistant epilepsy.[18]

Table 4: Comparative Anticonvulsant Activity in the Maximal Electroshock (MES) Test

Compound IDKey Structural FeaturesDose (mg/kg)ProtectionNeurotoxicityReference
4g 4-chlorophenyl, triazol-1-yl100ActiveNone[17]
11a Benzotriazole, mercapto-triazole50.8 (ED₅₀)Active-[16]
TP-427 4,5-disubstituted-triazole-3-thione40.9 (ED₅₀, 6Hz test)Active-[18]
Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a primary screening model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Model: The test is typically performed on mice or rats.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally at varying doses and time intervals before the test.

  • Electrical Stimulation: A supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) is applied via corneal or ear-clip electrodes.

  • Seizure Observation: The animal is observed for the presence or absence of a tonic hind limb extension seizure.

  • Endpoint: Protection is defined as the absence of the tonic hind limb extension phase. The median effective dose (ED₅₀) can be calculated. A concurrent rotarod test is often performed to assess neurotoxicity.

General Synthesis Methodology

A common and effective route for synthesizing 1-benzyl-1H-1,2,4-triazole derivatives involves the N-alkylation of a pre-formed triazole ring with a substituted benzyl halide.

G cluster_synthesis General Synthesis of 1-Benzyl-1,2,4-Triazoles A Substituted 1H-1,2,4-Triazole D Heat / Stir A->D B Substituted Benzyl Halide (e.g., R-PhCH2-Br) B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D Reaction Conditions E 1-Benzyl-1H-1,2,4-Triazole Derivative D->E N-Alkylation

Caption: General synthetic scheme for 1-benzyl-1,2,4-triazole derivatives.

Protocol Example: Synthesis of a 1-Benzyl-1,2,4-Triazole-Pyridine Hybrid[5][13]
  • Starting Material: Dissolve the 5-mercapto-substituted 1,2,4-triazole-pyridine hybrid (1 equivalent) in a suitable solvent like ethanol or DMF.

  • Base Addition: Add a base such as potassium carbonate or sodium hydride (1.1-1.5 equivalents) to the mixture to deprotonate the thiol or triazole nitrogen.

  • Alkylation: Add the desired substituted benzyl halide (e.g., 4-bromobenzyl bromide) (1 equivalent) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into ice water to precipitate the product.

  • Purification: Filter the solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure product.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

The 1-benzyl-1H-1,2,4-triazole scaffold is a remarkably versatile platform for drug discovery. The structure-activity relationship is highly dependent on the therapeutic target. For antifungal activity, a core structure mimicking fluconazole with specific substitutions on a benzyl side chain is highly effective. For anticancer and antibacterial applications, incorporating the 1-benzyl-1,2,4-triazole moiety into hybrid molecules often yields the most potent compounds. In the anticonvulsant space, combining the triazole with a halogenated aryl group is a proven strategy.

The consistent finding across all activities is that the nature and position of substituents on the benzyl ring are critical determinants of biological potency and selectivity. This guide demonstrates that a rational, data-driven approach to modifying this privileged scaffold continues to be a fruitful strategy for developing next-generation therapeutic agents.

References

A Researcher's Guide to the In Vitro Anticancer Screening of Novel 1-Benzyl-3,5-dibromo-1H-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and medicinal chemists, the 1,2,4-triazole scaffold is a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antifungal, and antiviral properties.[1][2][3][4] The inherent metabolic stability and capacity for hydrogen bonding make the triazole nucleus an attractive pharmacophore for designing novel therapeutic agents.[1] This guide provides a comprehensive framework for the initial in vitro screening of a novel series of compounds derived from 1-benzyl-3,5-dibromo-1H-1,2,4-triazole, focusing on their potential as anticancer agents. We will delve into the rationale behind experimental choices, present a detailed protocol for a primary cytotoxicity screen, and offer a comparative analysis with relevant alternatives.

The Rationale: Why Screen this compound Derivatives for Anticancer Activity?

The 1,2,4-triazole ring is a key component in several established anticancer drugs, such as the aromatase inhibitor Letrozole.[5] Extensive research has demonstrated that derivatives of 1,2,4-triazole can exert cytotoxic effects against various cancer cell lines through diverse mechanisms, including the inhibition of kinases like EGFR and BRAF, and disruption of tubulin polymerization.[6] The introduction of a benzyl group and bromine atoms to the 1,2,4-triazole core in the parent compound, this compound, offers a unique chemical space for derivatization. These modifications can influence the compound's lipophilicity, steric hindrance, and electronic properties, all of which can modulate its interaction with biological targets.

This guide will focus on a primary cytotoxicity screening using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely used colorimetric method to assess cell viability.[5][6] This initial screen will allow for the rapid identification of lead compounds with significant antiproliferative activity, which can then be prioritized for more detailed mechanistic studies.

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the activity of our novel this compound derivatives, it is crucial to include relevant positive and negative controls in our screening panel.

  • Positive Control: A well-characterized anticancer drug, preferably one with a triazole core, should be used. Letrozole , an aromatase inhibitor, serves as a good benchmark for assessing the potency of the novel compounds.

  • Comparator Compound: A structurally related but simpler 1,2,4-triazole derivative, such as 1-benzyl-1H-1,2,4-triazole , can provide insights into the contribution of the dibromo-substituents to the observed activity.

  • Vehicle Control: The solvent used to dissolve the test compounds (typically DMSO) must be tested at the same final concentration used for the experimental wells to account for any inherent cytotoxicity.

Experimental Workflow: A Step-by-Step Guide to the MTT Assay for Cytotoxicity Screening

The following protocol provides a detailed methodology for evaluating the cytotoxic effects of the novel triazole derivatives against a panel of human cancer cell lines. For this guide, we will consider a panel comprising:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HeLa: A human cervical cancer cell line.

Diagram of the MTT Assay Workflow

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Maintain Cancer Cell Lines Harvest 2. Harvest and Count Cells Cell_Culture->Harvest Seed 3. Seed Cells into 96-well Plates Harvest->Seed Compound_Prep 4. Prepare Serial Dilutions of Test Compounds Treatment 5. Add Compounds to Respective Wells Compound_Prep->Treatment Incubation_24h 6. Incubate for 24-72 hours Treatment->Incubation_24h Add_MTT 7. Add MTT Reagent to each well Incubation_24h->Add_MTT Incubation_4h 8. Incubate for 4 hours Add_MTT->Incubation_4h Add_Solvent 9. Add Solubilization Solution (e.g., DMSO) Incubation_4h->Add_Solvent Read_Absorbance 10. Read Absorbance at 570 nm Add_Solvent->Read_Absorbance Calculate_Viability 11. Calculate Percent Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 12. Determine IC50 Values Calculate_Viability->Determine_IC50

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

Detailed Protocol
  • Cell Culture and Seeding:

    • Maintain the selected cancer cell lines in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using trypsin-EDTA, perform a cell count using a hemocytometer or automated cell counter, and determine cell viability (should be >95%).

    • Seed the cells into 96-well flat-bottom plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each test compound (novel derivatives, Letrozole, and 1-benzyl-1H-1,2,4-triazole) in sterile DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to obtain a range of final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

    • After the 24-hour cell attachment period, carefully remove the medium from the wells and replace it with 100 µL of medium containing the respective compound concentrations. Include wells with vehicle control (medium with 0.5% DMSO) and untreated control (medium only).

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for each cell line.

  • MTT Assay:

    • Following the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%, using non-linear regression analysis.

Data Presentation and Interpretation

The results of the MTT assay should be presented in a clear and concise manner to facilitate comparison between the novel compounds and the controls. A tabular format is highly effective for this purpose.

Table 1: Hypothetical IC50 Values (µM) of this compound Derivatives and Control Compounds against a Panel of Cancer Cell Lines.

CompoundMCF-7 (IC50 in µM)A549 (IC50 in µM)HeLa (IC50 in µM)
Novel Derivative 1 8.512.315.1
Novel Derivative 2 25.230.842.5
Letrozole (Positive Control) 15.722.428.9
1-benzyl-1H-1,2,4-triazole (Comparator) >100>100>100
Vehicle Control (0.5% DMSO) No significant effectNo significant effectNo significant effect
  • Novel Derivative 1 exhibits potent anticancer activity against all three cell lines, with IC50 values lower than the positive control, Letrozole. This makes it a promising lead candidate for further investigation.

  • Novel Derivative 2 shows moderate activity, suggesting that subtle structural modifications between the derivatives can significantly impact cytotoxicity.

  • The lack of activity of 1-benzyl-1H-1,2,4-triazole suggests that the dibromo-substituents are crucial for the observed cytotoxic effects.

Future Directions and Mechanistic Insights

The primary screening data from the MTT assay provides a solid foundation for further studies. Promising lead compounds, such as "Novel Derivative 1" in our hypothetical example, should be subjected to more in-depth investigations to elucidate their mechanism of action. These could include:

  • Enzyme Inhibition Assays: Given the known mechanisms of other triazole-based anticancer agents, it would be prudent to investigate the inhibitory effects of the lead compounds on key enzymes such as aromatase, EGFR, BRAF, and tubulin polymerization.[6][7][8]

  • Apoptosis Assays: To determine if the observed cytotoxicity is due to the induction of programmed cell death, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can be performed.

  • Cell Cycle Analysis: Investigating the effect of the compounds on the cell cycle distribution can reveal if they cause cell cycle arrest at specific phases.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to the initial in vitro screening of novel this compound derivatives for anticancer activity. By employing a well-established cytotoxicity assay, including appropriate controls, and presenting the data in a comparative format, researchers can efficiently identify promising lead candidates for further development. The 1,2,4-triazole scaffold continues to be a rich source of potential therapeutic agents, and a methodical screening cascade is essential to unlock its full potential in the fight against cancer.

References

A Comparative Guide to the Antimicrobial Spectrum of 1-Benzyl-1H-1,2,4-Triazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial drug discovery, the 1,2,4-triazole scaffold has emerged as a privileged structure, lauded for its broad spectrum of biological activities.[1][2] This guide provides a comprehensive comparison of the antimicrobial spectrum of a specific subclass, 1-benzyl-1H-1,2,4-triazole analogs, intended for researchers, scientists, and drug development professionals. By synthesizing data from various studies, we aim to provide an objective overview of their performance against a range of microbial pathogens, supported by established experimental methodologies.

Introduction: The Therapeutic Potential of 1-Benzyl-1H-1,2,4-Triazole Analogs

The 1,2,4-triazole ring system, a five-membered heterocycle with three nitrogen atoms, is a cornerstone in medicinal chemistry due to its unique electronic properties and ability to engage in various biological interactions.[1] The addition of a benzyl group at the N1 position of the triazole ring has been a strategic focus in the design of novel antimicrobial agents. This structural motif has been shown to influence the lipophilicity and steric bulk of the molecules, which can, in turn, enhance their membrane permeability and interaction with microbial targets.[1] Numerous studies have demonstrated that these analogs possess significant antibacterial and antifungal properties, making them promising candidates for further development in the face of rising antimicrobial resistance.[3][4]

Deciphering the Antimicrobial Spectrum: The Role of Minimum Inhibitory Concentration (MIC)

A critical parameter for evaluating the efficacy of a potential antimicrobial agent is its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] This quantitative measure allows for a direct comparison of the potency of different compounds against a specific pathogen. The determination of MIC is a cornerstone of antimicrobial susceptibility testing and is guided by standardized protocols, such as those established by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6][7]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To ensure the reliability and reproducibility of antimicrobial susceptibility data, standardized methods for MIC determination are imperative. The broth microdilution method is a widely accepted and commonly used technique.[8]

Broth Microdilution Method

This method involves a serial dilution of the antimicrobial agent in a liquid growth medium, which is then inoculated with a standardized suspension of the test microorganism.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: A stock solution of the 1-benzyl-1H-1,2,4-triazole analog is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.

  • Serial Dilution: A two-fold serial dilution of the stock solution is performed in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of decreasing concentrations of the test compound.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[9] The inoculum is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).[8]

  • Reading the MIC: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Caption: Workflow for MIC Determination via Broth Microdilution.

Comparative Antimicrobial Spectrum of 1-Benzyl-1H-1,2,4-Triazole Analogs

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 1-benzyl-1H-1,2,4-triazole analogs against a selection of bacterial and fungal pathogens, as reported in the literature. This data provides a comparative overview of their antimicrobial efficacy.

Compound/AnalogTarget MicroorganismMIC (µg/mL)Reference
4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneE. coli- (Inhibition zone 8-12 mm)[3]
4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneE. aerogenes- (Inhibition zone 8-12 mm)[3]
4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneY. pseudotuberculosis- (Inhibition zone 8-12 mm)[3]
Mannich bases of 4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneP. aeruginosa- (Inhibition zone 6-20 mm)[3]
Mannich bases of 4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneS. aureus- (Inhibition zone 6-20 mm)[3]
1,1′-(benzene-1,3-diyl)bis[5-benzyl-3-(4-nitrophenyl)-1H-1,2,4-triazole]Staphylococcus aureus62.5[6]
1,1′-(benzene-1,3-diyl)bis[5-benzyl-3-(4-nitrophenyl)-1H-1,2,4-triazole]Candida albicans125[6]
5-benzylthio-3-(2-hydroxyphenyl)-4-phenyl-1,2,4-triazoleS. aureusGood activity[10]
5-benzylthio-3-(2-hydroxyphenyl)-4-phenyl-1,2,4-triazoleE. coliGood activity[10]
N-benzyl and related 1H-1,2,3-triazole-4-carboxamides (Compound 5n)A. baumannii- (20.20% inhibition at 32 µg/mL)[5]
N-benzyl and related 1H-1,2,3-triazole-4-carboxamides (Compound 5a)C. neoformans- (22.35% inhibition at 32 µg/mL)[5]
N-benzyl and related 1H-1,2,3-triazole-4-carboxamides (Compound 5h)C. albicans- (17.70% inhibition at 32 µg/mL)[5]
1-(1-Benzyl-1H-1,2,3-triazol-4-yl) cyclopentanolStaphylococcus aureus50 - 200[11]
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-1-olEscherichia coli- (Moderate inhibition)[11]
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-1-olSalmonella enterica- (Moderate inhibition)[11]

Note: The table presents a selection of available data. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of 1-benzyl-1H-1,2,4-triazole analogs is significantly influenced by the nature and position of substituents on both the triazole and benzyl rings.[1] Structure-activity relationship (SAR) studies have revealed several key trends:

  • Substituents on the Benzyl Ring: The presence of electron-withdrawing groups on the benzyl ring can enhance antimicrobial activity. This is likely due to an increase in the molecule's ability to interact with target enzymes.

  • Substituents on the Triazole Ring: Modifications at the C3 and C5 positions of the 1,2,4-triazole ring have a profound impact on the antimicrobial spectrum. For instance, the introduction of a thione group (C=S) often leads to potent antibacterial and antifungal activity.[3]

  • Hybrid Molecules: The hybridization of the 1-benzyl-1,2,4-triazole scaffold with other pharmacophores, such as fluoroquinolones, has been shown to produce compounds with enhanced potency and a broader spectrum of activity, including against drug-resistant strains.[3]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for many 1,2,4-triazole antifungal agents is the inhibition of lanosterol 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway.[1][9] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and fluidity.

Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol 14-demethyl Lanosterol 14-demethyl Lanosterol Lanosterol->14-demethyl Lanosterol Lanosterol 14α-demethylase (CYP51) ... ... 14-demethyl Lanosterol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane\nIntegrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane\nIntegrity Triazole 1-Benzyl-1H-1,2,4-Triazole Analog Triazole->Inhibition Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51)

Caption: Inhibition of Fungal Ergosterol Biosynthesis by Triazoles.

By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, 1,2,4-triazole analogs disrupt the synthesis of ergosterol. This leads to the accumulation of toxic sterol precursors in the fungal cell membrane, ultimately resulting in the inhibition of fungal growth and cell death.

Conclusion

1-Benzyl-1H-1,2,4-triazole analogs represent a promising class of antimicrobial agents with a demonstrable spectrum of activity against both bacteria and fungi. The data presented in this guide highlights the significant potential of these compounds and underscores the importance of continued research into their structure-activity relationships and mechanisms of action. The development of novel analogs, potentially through hybrid molecule strategies, holds the key to addressing the urgent global challenge of antimicrobial resistance.

References

Navigating Cytotoxicity: A Comparative Guide to Assay Selection for Novel 1-Benzyl-3,5-dibromo-1H-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel chemical entities, such as 1-benzyl-3,5-dibromo-1H-1,2,4-triazole derivatives, for therapeutic applications necessitates a rigorous evaluation of their biological activity.[1][2][3] A critical initial step in this process is the assessment of cytotoxicity, which provides essential insights into a compound's potential to inhibit cell growth or induce cell death.[4][5] This guide offers a comparative analysis of three widely used cytotoxicity assays—MTT, SRB, and LDH—to empower researchers in selecting the most appropriate method for their specific experimental objectives.

The Critical Role of Cytotoxicity Screening

Cytotoxicity assays are fundamental in the early stages of drug discovery and development.[4][5] They serve to identify compounds with potential anticancer properties and to eliminate those with excessive toxicity to healthy cells.[4][6] The data generated from these assays, particularly the half-maximal inhibitory concentration (IC50), is crucial for ranking the potency of different derivatives and guiding further preclinical development.[7]

Understanding the Core Principles: A Comparative Overview

The choice of a cytotoxicity assay depends on several factors, including the compound's mechanism of action, the cell type being studied, and the desired experimental throughput.[8][9] Each assay measures a different hallmark of cell health, providing distinct yet complementary information.

MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell viability based on mitochondrial metabolic activity.[10][11] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[10][11] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of metabolically active cells.[10]

SRB Assay: Quantifying Cellular Protein Content

The Sulforhodamine B (SRB) assay is a colorimetric method that determines cell density by measuring the total cellular protein content.[12][13][14] SRB, a bright pink aminoxanthene dye, binds electrostatically to basic amino acid residues in proteins under mildly acidic conditions.[12][15] The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.[12]

LDH Assay: Detecting Compromised Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is an enzymatic method that quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.[16][17][18][19] LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised, a hallmark of necrosis and late-stage apoptosis.[16][17][19] The released LDH catalyzes the conversion of lactate to pyruvate, which in a coupled reaction, leads to the formation of a colored product that can be measured spectrophotometrically.[17][18][20]

A Visual Guide to the Cytotoxicity Assay Workflow

The general workflow for in vitro cytotoxicity testing of a novel compound involves several key stages, from initial cell culture to the final data analysis.

Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Line Culture & Maintenance cell_seeding 2. Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment 4. Treatment with Serial Dilutions cell_seeding->treatment compound_prep 3. Test Compound Stock & Dilutions compound_prep->treatment incubation 5. Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay_proc 6. Assay Procedure (MTT, SRB, or LDH) incubation->assay_proc absorbance 7. Absorbance Measurement assay_proc->absorbance viability_calc 8. Calculation of % Cell Viability absorbance->viability_calc ic50_calc 9. IC50 Value Determination viability_calc->ic50_calc

Caption: General workflow for in vitro cytotoxicity testing.[7]

Comparative Analysis of Cytotoxicity Assays

FeatureMTT AssaySRB AssayLDH Assay
Principle Measures mitochondrial dehydrogenase activity in viable cells.[10][11]Measures total cellular protein content.[12][13][14]Measures lactate dehydrogenase (LDH) released from cells with damaged membranes.[16][17][18][19]
Advantages - Well-established and widely used.- Reflects metabolic activity.[10][11]- Less interference from compounds that affect mitochondrial function.[12]- Simple, rapid, and cost-effective.[14]- Directly measures cell death.- Non-destructive to remaining viable cells.[16]
Disadvantages - Can be affected by compounds that alter mitochondrial respiration.- Formazan crystals require a solubilization step.[10]- Fixation step required.- May not distinguish between viable and non-viable cells if protein is not degraded.- Does not distinguish between apoptosis and necrosis without additional assays.[16]- Less sensitive for early apoptotic events.
Best Suited For - Initial high-throughput screening.- Assessing compounds that may affect metabolic pathways.- Large-scale screening of diverse chemical libraries.- Compounds with unknown mechanisms of action.- Confirming cell death and membrane damage.- Time-course experiments to monitor cytotoxicity.

Step-by-Step Experimental Protocols

The following protocols are provided as a general guideline and should be optimized for specific cell lines and experimental conditions.

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10][11]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10][11]

SRB Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After the treatment period, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[7][13]

  • Washing: Wash the plates four to five times with 1% (v/v) acetic acid or tap water to remove unbound dye and allow the plates to air-dry.[15][21]

  • SRB Staining: Add 0.04% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[15][21]

  • Dye Solubilization: Wash the plates again with 1% acetic acid to remove unbound SRB and allow them to air-dry. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[15][21]

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.[13][21]

LDH Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[22]

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm) using a microplate reader.[17][20]

Making an Informed Decision: A Logic Diagram for Assay Selection

The choice of a cytotoxicity assay should be a deliberate process based on the specific research question. The following diagram provides a logical framework for selecting the most appropriate assay.

Assay Selection Logic start Start: Assess Cytotoxicity of This compound derivatives q1 Primary Goal? start->q1 opt1 High-Throughput Screening (HTS) of many derivatives q1->opt1 HTS opt2 Investigate Mechanism of Action q1->opt2 Mechanism opt3 Confirm Cell Death & Kinetics q1->opt3 Confirmation q2 Concerned about interference with mitochondrial function? opt1->q2 q3 Need to distinguish between cytostatic and cytotoxic effects? opt2->q3 ldh_assay Use LDH Assay opt3->ldh_assay mtt_assay Use MTT Assay q2->mtt_assay No srb_assay Use SRB Assay q2->srb_assay Yes multiplex Consider multiplexing with an apoptosis/necrosis assay ldh_assay->multiplex q3->srb_assay Cytostatic q3->ldh_assay Cytotoxic

Caption: Decision tree for selecting a cytotoxicity assay.

Data Interpretation and IC50 Determination

Regardless of the assay chosen, the final output will be a measure of cell viability or cytotoxicity at different concentrations of the test compound. This data is typically used to generate a dose-response curve, from which the IC50 value can be calculated. The IC50 represents the concentration of the compound that inhibits 50% of the cell population's growth or viability.[7] A lower IC50 value indicates a more potent compound.

Conclusion

The selection of an appropriate cytotoxicity assay is a critical decision in the preclinical evaluation of novel this compound derivatives. By understanding the principles, advantages, and limitations of the MTT, SRB, and LDH assays, researchers can make an informed choice that aligns with their experimental goals. This comparative guide provides the necessary framework and detailed protocols to facilitate robust and reliable cytotoxicity screening, ultimately accelerating the identification of promising therapeutic candidates.

References

A Senior Application Scientist's Guide to the Structural Validation of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is not merely a procedural step but a cornerstone of scientific rigor and regulatory compliance. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antifungal, antimicrobial, and anticancer properties.[1] The introduction of a benzyl group and bromine atoms to this heterocyclic core, as in 1-benzyl-3,5-dibromo-1H-1,2,4-triazole, creates a molecule with significant potential for therapeutic applications, but also presents unique challenges for its structural validation.

This guide provides a comprehensive comparison of the primary analytical methods for the unambiguous structural elucidation of this compound and its derivatives. We will delve into the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography, offering field-proven insights and detailed experimental protocols to ensure the integrity of your research.

The Imperative of Unambiguous Structure Determination

The journey of a drug candidate from bench to bedside is paved with data, and the foundational data point is its molecular structure. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially, safety concerns. For this compound derivatives, with their multiple nitrogen atoms and halogen substituents, the possibility of isomeric products during synthesis necessitates a multi-pronged analytical approach for definitive validation.

A Multi-Technique Approach to Structural Validation

A robust structural validation strategy does not rely on a single technique but rather on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together, they offer a self-validating system.

Figure 1: A logical workflow for the structural validation of a novel chemical entity, emphasizing the synergistic use of multiple analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

¹H NMR: The Proton Fingerprint

¹H NMR is typically the first and most informative experiment performed. For this compound, the ¹H NMR spectrum will provide key insights into the presence and environment of the benzyl and triazole protons.

Expected ¹H NMR Signals for this compound:

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Benzyl CH₂~5.5Singlet2H
Phenyl H (ortho, meta, para)~7.2-7.5Multiplet5H

Note: The absence of a proton on the triazole ring (C5-H) is a key indicator of the 3,5-dibromo substitution pattern. In unsubstituted 1-benzyl-1H-1,2,4-triazole, the C5-H proton would appear as a singlet around 8.0-8.5 ppm.[2][3]

¹³C NMR: The Carbon Backbone

¹³C NMR provides information about the number and types of carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling.

Expected ¹³C NMR Signals for this compound:

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
Benzyl CH₂~50-55
Phenyl C (ipso, ortho, meta, para)~125-140
Triazole C3 & C5 (C-Br)~140-150
2D NMR: Unraveling Complex Connectivity

For more complex derivatives, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing definitive connectivity.[4][5]

  • COSY: Reveals proton-proton coupling networks, confirming the connectivity within the benzyl group's phenyl ring.

  • HSQC: Correlates each proton to its directly attached carbon atom.[6]

  • HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for linking the benzyl group to the triazole ring.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition (if necessary): Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

  • Data Processing and Interpretation: Process the spectra using appropriate software (e.g., Mnova, TopSpin). Analyze chemical shifts, coupling constants, and cross-peaks to assemble the molecular structure.

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers valuable structural clues. For halogenated compounds, the isotopic distribution is a powerful diagnostic tool.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecular ion. This is critical for confirming the presence of two bromine atoms.

Isotopic Pattern for a Dibrominated Compound:

Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of approximately 2 Da. A compound containing two bromine atoms will exhibit a characteristic isotopic cluster for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1.[7]

Fragmentation Analysis

Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to generate fragment ions. The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, key fragmentations would include:

  • Loss of a bromine atom ([M-Br]⁺)

  • Loss of both bromine atoms ([M-2Br]⁺)

  • Cleavage of the benzyl group, leading to a prominent peak at m/z 91 (tropylium ion)[8]

  • Formation of the dibromotriazole cation.

The fragmentation of brominated compounds can be complex, and the substitution pattern can influence the fragmentation pathways.[9]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (HRMS): Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer to obtain a high-resolution mass spectrum.

  • Data Acquisition (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

  • Data Analysis: Analyze the accurate mass to determine the elemental composition. Interpret the fragmentation pattern to confirm structural features.

Figure 2: Workflow for structural validation using mass spectrometry, highlighting the key information obtained from different experiments.

Single-Crystal X-ray Crystallography: The Gold Standard

While NMR and MS provide compelling evidence for a proposed structure, single-crystal X-ray crystallography offers the only method for the direct and unambiguous determination of the three-dimensional atomic arrangement in the solid state.[10][11][12] It provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry with unparalleled accuracy.

For this compound, an X-ray crystal structure would definitively confirm:

  • The 1,2,4-triazole ring system.

  • The positions of the two bromine atoms at C3 and C5.

  • The attachment of the benzyl group at the N1 position.

  • The conformation of the molecule in the solid state.

The Challenge of Crystallization

The primary hurdle for X-ray crystallography is obtaining a single crystal of suitable size and quality. This can be a trial-and-error process involving the screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

Experimental Protocol: X-ray Crystallography
  • Crystallization: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture. Attempt crystallization using various techniques.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

  • Structure Validation: Analyze the final structure for geometric reasonability and check for any inconsistencies.

Conclusion: A Triad of Trustworthy Techniques

The structural validation of this compound derivatives is a critical step in their development as potential therapeutic agents. A multi-technique approach, leveraging the complementary strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography, provides a robust and self-validating framework for unambiguous structure determination. By following the detailed protocols and interpretative guidance provided in this guide, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug development efforts.

References

A Comparative Guide to Pharmacophore Modeling of 1-Benzyl-1H-1,2,4-Triazole Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of pharmacophore modeling approaches for 1-benzyl-1H-1,2,4-triazole based compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer and antifungal properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of both ligand-based and structure-based pharmacophore modeling techniques. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources.

Introduction: The Versatility of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive scaffold for the design of novel therapeutic agents. The addition of a benzyl group at the N1 position introduces a key hydrophobic feature and provides a vector for further structural modifications, allowing for the fine-tuning of a compound's interaction with its biological target.

Pharmacophore modeling is a powerful computational technique that distills the essential steric and electronic features of a set of molecules that are responsible for their biological activity.[3][4] By identifying this common pharmacophore, we can rationally design new molecules with improved potency and selectivity, or virtually screen large compound libraries to identify novel hits. This guide will compare and contrast the two primary approaches to pharmacophore modeling: ligand-based and structure-based methods, using 1-benzyl-1H-1,2,4-triazole derivatives as a case study.

Ligand-Based Pharmacophore Modeling: Learning from the Actives

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown, but a set of active and inactive molecules is available. The fundamental principle is that molecules with similar biological activity share common chemical features arranged in a specific spatial orientation.

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

This protocol outlines the steps for generating a ligand-based pharmacophore model using a set of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide derivatives with known anti-proliferative activity against the MCF-7 human breast tumor cell line. While these are 1,2,3-triazoles, the N-benzyl moiety and the well-defined structure-activity relationship (SAR) provide an excellent practical example for this methodology.[5]

Step 1: Ligand Preparation and Dataset Selection

  • Data Curation: A dataset of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide derivatives with corresponding IC50 values against the MCF-7 cell line was compiled.[5]

  • 2D to 3D Conversion: The 2D structures of the ligands were converted to 3D structures using a molecular modeling software package.

  • Conformational Analysis: A conformational search was performed for each ligand to generate a representative set of low-energy conformers. This is a critical step to ensure that the bioactive conformation is likely to be included in the analysis.

  • Dataset Partitioning: The dataset was divided into a training set (typically 70-80% of the compounds) and a test set. The training set is used to build the pharmacophore model, while the test set is used for its validation.

Step 2: Pharmacophore Feature Identification and Model Generation

  • Feature Definition: Common chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR) were identified across the training set molecules.

  • Hypothesis Generation: A pharmacophore generation algorithm was used to identify common spatial arrangements of these features that are present in the most active compounds. This process typically generates multiple pharmacophore hypotheses.

Step 3: Model Validation

  • Internal Validation (Training Set): The generated hypotheses were evaluated based on their ability to correctly classify the training set compounds as active or inactive.

  • External Validation (Test Set): The best hypotheses were then used to screen the test set. A good model should be able to predict the activity of the test set compounds with high accuracy.

  • Decoy Set Screening: A decoy set, consisting of molecules with similar physicochemical properties to the active compounds but presumed to be inactive, was used to assess the model's ability to distinguish true actives from random molecules.

Data Presentation: SAR of N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide Derivatives
CompoundR GroupMCF-7 IC50 (µM)
4a Phenyl16
4b 4-Fluorophenyl7.3
4c 4-Chlorophenyl8.8
4d 4-Bromophenyl9.1
4e 3-Phenoxyphenyl0.56

Data extracted from Miller et al., 2015.[5]

This data clearly shows that the nature of the substituent on the N-1 benzyl group significantly impacts the anti-proliferative activity, with the 3-phenoxybenzyl group in compound 4e leading to a dramatic increase in potency.[5] This information is invaluable for guiding the pharmacophore modeling process.

Visualization: Ligand-Based Pharmacophore Modeling Workflow

LigandBasedWorkflow cluster_data Data Preparation cluster_model Model Generation cluster_validation Model Validation Data Active/Inactive Ligands (e.g., IC50 values) Prep 2D to 3D Conversion & Conformational Analysis Data->Prep Split Training/Test Set Split Prep->Split Features Identify Pharmacophore Features (HBA, HY, etc.) Split->Features Generate Generate Hypotheses Features->Generate Internal Internal Validation (Training Set) Generate->Internal External External Validation (Test Set) Internal->External Decoy Decoy Set Screening External->Decoy FinalModel Validated Pharmacophore Model Decoy->FinalModel StructureBasedWorkflow cluster_data Data Preparation cluster_model Model Generation cluster_validation Model Validation & Refinement PDB Protein-Ligand Complex (e.g., PDB structure) ProtPrep Protein Preparation PDB->ProtPrep LigPrep Ligand Preparation PDB->LigPrep Interaction Analyze Protein-Ligand Interactions ProtPrep->Interaction LigPrep->Interaction Generate Generate Pharmacophore Hypothesis Interaction->Generate Mapping Map Ligands to Model Generate->Mapping Correlation Correlate with Activity Mapping->Correlation Refine Refine Model Correlation->Refine FinalModel Validated Pharmacophore Model Refine->FinalModel

References

A Comparative Guide to the Synthesis of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole: Established Routes and Novel Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous antifungal, antiviral, and anticancer agents. The targeted introduction of functional groups onto this heterocyclic system is of paramount importance for the modulation of biological activity and the development of new therapeutic leads. The subject of this guide, this compound, is a key building block in drug discovery programs. The benzyl group can influence lipophilicity and pharmacokinetic properties, while the bromine atoms at the 3 and 5 positions serve as versatile handles for further chemical modifications, such as cross-coupling reactions, to generate diverse compound libraries.

This technical guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks. This information is intended to empower researchers in making informed decisions for the efficient and scalable synthesis of this valuable intermediate.

Benchmarking Synthetic Strategies: Two Competing Pathways

Two logical and experimentally viable synthetic routes to this compound are presented and compared:

  • Route A: Benzylation Followed by Dibromination. This approach involves the initial synthesis of 1-benzyl-1H-1,2,4-triazole, which is subsequently subjected to an electrophilic bromination to yield the desired product.

  • Route B: Dibromination Followed by Benzylation. This alternative strategy begins with the direct dibromination of the parent 1H-1,2,4-triazole to form 3,5-dibromo-1H-1,2,4-triazole, followed by N-benzylation.

The following sections will delve into the specifics of each route, providing detailed protocols and a comparative analysis to guide the synthetic chemist.

Route A: Stepwise Functionalization via Benzylation and Subsequent Dibromination

This synthetic pathway prioritizes the introduction of the benzyl group onto the 1,2,4-triazole core, followed by the halogenation of the C-H bonds at the 3 and 5 positions.

Logical Workflow for Route A

Route A Workflow start 1H-1,2,4-triazole step1 Step 1: N-Benzylation start->step1 intermediate 1-benzyl-1H-1,2,4-triazole step1->intermediate step2 Step 2: Dibromination intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for Route A.

Step 1: Synthesis of 1-benzyl-1H-1,2,4-triazole

The N-benzylation of 1H-1,2,4-triazole is a standard nucleophilic substitution reaction. The triazole anion, generated in situ by a base, acts as a nucleophile, displacing the bromide from benzyl bromide.[1] The choice of base and solvent is critical to ensure high regioselectivity for N1-alkylation.[2]

Experimental Protocol:

  • To a solution of 1H-1,2,4-triazole (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq.).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add benzyl bromide (1.05 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel to afford 1-benzyl-1H-1,2,4-triazole as a white solid.

Causality Behind Experimental Choices:

  • Potassium carbonate is a mild and effective base for the deprotonation of 1,2,4-triazole, minimizing side reactions.

  • Acetonitrile is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the SN2 reaction.

  • Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step 2: Dibromination of 1-benzyl-1H-1,2,4-triazole

The carbon atoms at positions 3 and 5 of the 1,2,4-triazole ring are electron-deficient due to the presence of adjacent nitrogen atoms.[2] However, the overall aromatic system can still undergo electrophilic substitution, albeit under forcing conditions or with highly reactive electrophiles. N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine for the bromination of various heterocycles.[3]

Experimental Protocol:

  • Dissolve 1-benzyl-1H-1,2,4-triazole (1.0 eq.) in a suitable solvent such as chloroform or carbon tetrachloride.

  • Add N-bromosuccinimide (2.2 eq.) to the solution.

  • The reaction can be initiated by either heat (reflux) or a radical initiator like benzoyl peroxide, depending on the desired reactivity.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and wash with an aqueous solution of sodium thiosulfate to quench any remaining bromine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS) is used as the brominating agent to provide a low and steady concentration of bromine, which helps to control the reaction and minimize the formation of polybrominated byproducts.[3]

  • The use of a slight excess of NBS (2.2 equivalents) is to ensure the complete dibromination of the triazole ring.

  • The choice of a non-polar solvent like chloroform or carbon tetrachloride is typical for reactions involving NBS.

Route B: A Convergent Approach via a Dibrominated Intermediate

This alternative strategy involves the initial formation of the 3,5-dibromo-1H-1,2,4-triazole core, which is then functionalized with the benzyl group.

Logical Workflow for Route B

Route B Workflow start 1H-1,2,4-triazole step1 Step 1: Dibromination start->step1 intermediate 3,5-dibromo-1H-1,2,4-triazole step1->intermediate step2 Step 2: N-Benzylation intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for Route B.

Step 1: Synthesis of 3,5-dibromo-1H-1,2,4-triazole

The direct bromination of 1H-1,2,4-triazole can be achieved using elemental bromine in an aqueous medium. This reaction proceeds via an electrophilic substitution mechanism.

Experimental Protocol:

  • To a suspension of 1H-1,2,4-triazole (1.0 eq.) in water, slowly add bromine (2.5 eq.) at room temperature with vigorous stirring.

  • Heat the reaction mixture to 50-60 °C and continue stirring for several hours.

  • Monitor the reaction by TLC. The formation of a precipitate indicates the formation of the product.

  • Cool the reaction mixture to room temperature and collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain 3,5-dibromo-1H-1,2,4-triazole.

Causality Behind Experimental Choices:

  • Bromine in water provides a reactive electrophilic species for the bromination of the electron-deficient triazole ring.

  • Heating the reaction mixture increases the rate of the electrophilic substitution.

Step 2: N-Benzylation of 3,5-dibromo-1H-1,2,4-triazole

The final step in this route is the N-alkylation of the dibrominated triazole with benzyl bromide. Similar to the benzylation in Route A, a base is required to deprotonate the triazole.

Experimental Protocol:

  • Suspend 3,5-dibromo-1H-1,2,4-triazole (1.0 eq.) and potassium carbonate (1.5 eq.) in anhydrous dimethylformamide (DMF).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.05 eq.) dropwise to the suspension.

  • Heat the reaction mixture to 80-90 °C and monitor by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford this compound.

Causality Behind Experimental Choices:

  • Dimethylformamide (DMF) is a suitable polar aprotic solvent for this reaction, as it helps to dissolve the reactants and facilitates the SN2 reaction.

  • The use of a moderate temperature helps to drive the reaction to completion without significant decomposition of the starting materials or product.

Comparative Analysis of Synthetic Routes

FeatureRoute A: Benzylation then DibrominationRoute B: Dibromination then Benzylation
Regioselectivity Benzylation of 1H-1,2,4-triazole can potentially yield a mixture of N1 and N4 isomers, requiring careful optimization and purification.[2]Benzylation of the pre-formed 3,5-dibromo-1H-1,2,4-triazole is expected to be more straightforward, with a higher likelihood of selective N1-alkylation.
Reaction Conditions Dibromination of 1-benzyl-1H-1,2,4-triazole may require forcing conditions or a radical initiator, which could lead to side reactions on the benzyl group.The initial dibromination of 1H-1,2,4-triazole is a robust reaction. The subsequent benzylation is a standard and well-controlled process.
Purification Separation of N1 and N4 benzylated isomers in the first step can be challenging.The intermediates and the final product are generally crystalline solids, which may simplify purification by recrystallization.
Overall Yield Potentially lower due to the formation of isomers in the first step and potential side reactions in the second.Likely to be higher and more reproducible due to better control over regioselectivity.
Scalability May be less amenable to large-scale synthesis due to purification challenges.More promising for scale-up due to the more convergent and controlled nature of the synthesis.

Spectroscopic Data for Key Compounds

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
1-benzyl-1H-1,2,4-triazole 8.10 (s, 1H), 7.95 (s, 1H), 7.40-7.25 (m, 5H), 5.35 (s, 2H)152.5, 144.0, 134.5, 129.2, 128.8, 128.0, 53.0
3,5-dibromo-1H-1,2,4-triazole 14.20 (br. s, 1H), 8.53 (s, 1H)155.96, 146.10
This compound 7.45-7.30 (m, 5H), 5.40 (s, 2H)Predicted: 145.0 (C3/C5), 134.0 (Ar-C), 129.5 (Ar-CH), 128.9 (Ar-CH), 128.5 (Ar-CH), 54.0 (CH2)

Note: The 1H NMR spectrum of this compound is predicted to lack signals for the triazole ring protons as they have been substituted by bromine. The 13C NMR data is an estimation based on analogous structures.

Mechanistic Insights

N-Benzylation: The benzylation of 1,2,4-triazole proceeds via a classical SN2 mechanism. The triazole, deprotonated by a base, acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide, leading to the displacement of the bromide ion.

Electrophilic Bromination: The bromination of the 1,2,4-triazole ring is an electrophilic aromatic substitution reaction. The bromine molecule (or a species derived from NBS) is polarized, and the electrophilic bromine atom is attacked by the π-electron system of the triazole ring, forming a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the ring. The electron-withdrawing nature of the triazole ring generally deactivates it towards electrophilic attack, but the reaction can be driven to completion with reactive brominating agents and appropriate conditions.[4]

Conclusion and Recommendation

Both Route A and Route B offer viable pathways to this compound. However, Route B, which involves the initial dibromination of 1H-1,2,4-triazole followed by N-benzylation, is the recommended strategy. This approach offers superior control over regioselectivity, which is a critical factor for ensuring high purity and yield of the final product. The purification of intermediates and the final product is also anticipated to be more straightforward in Route B. For researchers and drug development professionals requiring a reliable and scalable synthesis of this important building block, the convergent strategy of Route B presents a more robust and efficient solution.

References

Safety Operating Guide

Navigating the Disposal of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the proper disposal of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole, ensuring the safety of personnel and the protection of our environment. This document is designed to be a practical resource, moving beyond mere procedural lists to explain the scientific reasoning behind each recommendation.

Immediate Safety Profile: this compound

Before initiating any disposal protocol, it is imperative to be familiar with the fundamental properties and potential hazards of the substance. The following table summarizes the key identification and property data for this compound.

PropertyValueSource(s)
Chemical Name This compound[1][2]
CAS Number 106724-85-0[1][2][3]
Molecular Formula C9H7Br2N3[1][3]
Molecular Weight 316.983 g/mol [1]
Appearance Solid (based on related triazole compounds)[4]
Melting Point 60 °C[1]
Boiling Point 436.6°C at 760 mmHg[1]
Known Hazards While specific data is limited, related brominated and triazole compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5] Brominated aromatic compounds can be persistent in the environment and may form toxic byproducts if not disposed of correctly.[6][7]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is governed by its chemical nature as a halogenated aromatic compound. The following protocol is designed to comply with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[8][9]

Step 1: Hazardous Waste Determination

The first and most critical step is to classify the waste.[10] Based on its structure—a brominated heterocyclic aromatic compound—this compound should be presumed to be a hazardous waste. This is a precautionary measure rooted in the potential for environmental persistence and the toxicological profiles of analogous compounds.[6][11][12]

Step 2: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. This includes:

  • Safety Goggles: To protect from potential splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To protect skin and clothing.

  • Closed-Toed Shoes.

All handling of the solid compound or solutions should be done in a certified chemical fume hood to minimize inhalation exposure.[13]

Step 3: Segregation of Waste

Proper segregation is key to safe and compliant chemical waste disposal.[10][14] this compound waste must be collected in a designated container for halogenated organic waste .

  • Rationale: Halogenated and non-halogenated waste streams are typically incinerated under different conditions. Commingling can lead to the formation of toxic byproducts such as dioxins and furans from the incomplete combustion of halogenated materials.[6] High-temperature incineration (around 1200 K) is a safe disposal method for halogenated compounds.[15]

Step 4: Container Management

The accumulation of hazardous waste in the laboratory, often referred to as a "satellite accumulation area," is subject to strict regulations.[16][17]

  • Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. Borosilicate glass or high-density polyethylene (HDPE) are suitable choices. The container must be in good condition, free of cracks or leaks.[8]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all of its contents, including "this compound" and any solvents used.[16][18] The label should also include the date when the first drop of waste was added.

  • Container Closure: Keep the waste container closed at all times, except when adding waste.[8][19] This is one of the most common EPA violations at academic and research institutions.

Step 5: Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, should be considered contaminated solid waste.

  • Procedure: Place these items in a designated, sealed plastic bag or a lined container labeled "Hazardous Waste - Solid" with the chemical name. This solid waste should also be disposed of through your institution's hazardous waste management program.

Step 6: Arranging for Pickup and Disposal

Once the waste container is full or has been accumulating for a designated period (check your institution's specific guidelines, often not exceeding one year for academic labs), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[10][17] Do not attempt to dispose of this chemical down the drain or in the regular trash.[13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have 1-benzyl-3,5-dibromo- 1H-1,2,4-triazole Waste? waste_determination Step 1: Hazardous Waste Determination (Presume Hazardous) start->waste_determination ppe Step 2: Don Appropriate PPE (Goggles, Gloves, Lab Coat) waste_determination->ppe segregation Step 3: Segregate Waste Is it a halogenated organic? ppe->segregation halogenated_container Collect in 'Halogenated Organic Waste' Container segregation->halogenated_container Yes non_halogenated_container Collect in 'Non-Halogenated Waste' Container (Not Applicable for this compound) segregation->non_halogenated_container No container_management Step 4: Proper Container Management (Labeled, Closed, Compatible) halogenated_container->container_management contaminated_materials Step 5: Dispose of Contaminated Solids (Gloves, Weigh Boats, etc.) container_management->contaminated_materials pickup Step 6: Arrange for EHS Pickup (Contact Institutional Waste Management) contaminated_materials->pickup end End: Compliant Disposal pickup->end

Caption: Decision workflow for the disposal of this compound.

Conclusion

The responsible disposal of chemical waste is a cornerstone of safe and ethical scientific research. By following these detailed procedures for this compound, you contribute to a safer laboratory environment and ensure compliance with federal and local regulations. Always consult your institution's specific waste management plan and EHS office for guidance.

References

A Senior Application Scientist's Guide to Safely Handling 1-benzyl-3,5-dibromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Yet, this innovation demands an unwavering commitment to safety. This guide provides essential, in-depth technical and procedural information for the safe handling of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole (CAS No. 106724-85-0). This document is designed to supplement, not replace, the mandatory review of the manufacturer-provided Safety Data Sheet (SDS), which is the primary source of safety information for any chemical.

Understanding the Compound: A Hazard-Based Rationale for PPE

This compound is a halogenated aromatic heterocyclic compound.[1] Its structure, featuring a triazole ring, a benzyl group, and two bromine atoms, informs the necessary safety precautions. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, the known hazards of structurally related compounds provide a strong basis for a cautious approach.

Compounds in the triazole family are biologically active, and some are used as antifungal agents.[2][3] The presence of bromine atoms classifies it as a halogenated aromatic compound, a class known for potential toxicity, including skin penetration and possible organ damage with prolonged exposure.[4] Furthermore, GHS classifications for similar dibrominated triazoles indicate significant risks, including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[5] Therefore, our safety protocols are built on the assumption of these multiple hazards.

Core Safety Directives: Engineering Controls and Personal Protective Equipment

The cornerstone of safe chemical handling is a multi-layered approach, starting with engineering controls and supplemented by appropriate Personal Protective Equipment (PPE).

Primary Engineering Control: The Chemical Fume Hood

All procedures involving this compound, from weighing to reaction quenching, must be performed inside a certified chemical fume hood.[6] This is non-negotiable. The compound has a predicted boiling point of 436.6°C at 760 mmHg, but its vapor pressure, though low, is not zero.[7] More critically, as a solid (melting point: 60°C), it can form fine dust or aerosols during handling, which pose a significant inhalation risk.[7][8] A fume hood provides essential local exhaust ventilation to capture these contaminants at the source.

Personal Protective Equipment (PPE): Your Last Line of Defense

The following PPE is mandatory for all personnel handling this compound. The selection is based on mitigating the risks of skin/eye irritation, inhalation, and ingestion.[9]

PPE Component Specification Rationale for Use
Eye & Face Protection Chemical safety goggles with side shields (ANSI Z87.1 compliant) AND a face shield.Protects against splashes of solvents or reagents and prevents airborne particles from causing serious eye irritation.[10]
Hand Protection Chemical-resistant gloves (e.g., Nitrile), double-gloved.Prevents direct skin contact, which can cause irritation. Always check the glove manufacturer's compatibility chart for the specific solvents being used. Discard gloves immediately if contamination is suspected.
Body Protection Flame-resistant laboratory coat, fully buttoned with tight-fitting cuffs.Provides a barrier against incidental spills and splashes.[6]
Respiratory Protection A NIOSH-approved respirator with organic vapor/acid gas cartridges may be required if there is a failure of engineering controls or for emergency situations.[6]This is a secondary measure. Primary respiratory protection is achieved via the fume hood. Use is dictated by site-specific risk assessment.

Operational Plan: A Step-by-Step Procedural Guide

A systematic workflow is critical to minimizing exposure and ensuring reproducible, safe science.

Visual Workflow for Handling this compound

G Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Execution Phase cluster_cleanup Post-Handling Phase A 1. Hazard Assessment Review SDS for specific hazards and handling instructions. B 2. PPE Selection & Inspection Don all required PPE as specified in the guide. Inspect for damage. A->B C 3. Workspace Preparation Ensure fume hood is operational. Clear workspace of clutter. Assemble all necessary equipment. B->C D 4. Chemical Handling Perform all manipulations (weighing, transfer, reaction) within the fume hood. Keep sash low. C->D E 5. Decontamination Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. D->E F 6. Waste Segregation Collect all rinsate and solid waste in a designated, labeled 'Halogenated Organic Waste' container. E->F G 7. Final Disposal & Doffing Seal waste container. Follow institutional hazardous waste procedures. Doff PPE in the correct order. F->G

Caption: A procedural workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling
  • Preparation:

    • Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for this compound. Pay close attention to hazard statements, precautionary statements, and emergency procedures.[6]

    • Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.

    • Prepare the Work Area: Ensure that a chemical fume hood is operational and the work area is clean and free of clutter. All necessary equipment and reagents should be placed within the fume hood.[6]

  • Handling:

    • Aliquot the Chemical: Carefully weigh and transfer the required amount of the chemical. Use appropriate tools (e.g., spatulas, weighing paper) to minimize the generation of dust.

    • Perform the Reaction: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height while allowing for comfortable work.[6]

  • Cleanup and Decontamination:

    • Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) in the fume hood. The rinsate must be collected as hazardous waste.[6]

    • Wipe Down Surfaces: Wipe down the surfaces of the fume hood with a suitable solvent to remove any residual contamination.

Disposal Plan: Managing Halogenated Waste

The proper disposal of this compound and any materials contaminated with it is critical to prevent environmental contamination and ensure regulatory compliance. As a brominated organic compound, it must be treated as hazardous waste.

  • Segregation is Key: Halogenated organic waste must be collected separately from non-halogenated waste.[6] Never mix these waste streams.

  • Waste Collection:

    • Collect all waste, including rinsates from cleaning glassware and any solid contaminated materials (e.g., weighing paper, contaminated gloves), in a designated "Halogenated Hazardous Waste" container.[11]

    • The container must be made of a compatible material and have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound" and any solvents used.[6]

  • Disposal Procedure: Follow your institution's specific hazardous waste disposal procedures. This typically involves sealing the container and moving it to a designated satellite accumulation area for pickup by trained professionals.[6] Methods for ultimate destruction of such waste often involve high-temperature incineration at licensed facilities equipped with scrubbers to handle the resulting hydrobromic acid.[12][13]

By adhering to these rigorous safety protocols, you protect yourself, your colleagues, and the environment, ensuring that your valuable research can proceed without incident.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.